molecular formula C21H28N2OS B1678590 (rel)-RSD 921 CAS No. 111728-01-9

(rel)-RSD 921

Katalognummer: B1678590
CAS-Nummer: 111728-01-9
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: SYHJZCCNQDFHJQ-RTBURBONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RSD-921 is the ((+)-trans)-isomer

Eigenschaften

CAS-Nummer

111728-01-9

Molekularformel

C21H28N2OS

Molekulargewicht

356.5 g/mol

IUPAC-Name

2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide

InChI

InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m1/s1

InChI-Schlüssel

SYHJZCCNQDFHJQ-RTBURBONSA-N

Isomerische SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3

Kanonische SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3

Aussehen

Solid powder

Andere CAS-Nummern

114419-77-1

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)-
N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide
PD 117302
PD-117302
PD117302
RSD 921
RSD-921
trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (rel)-RSD 921 on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-RSD 921: A Comprehensive Analysis of its Interaction with Voltage-Gated Sodium Channels

Introduction

This compound, also known as PD123,497, is the R,R enantiomer of the racemic κ-opioid agonist (±)PD117,302.[1] Despite its origin from a class of opioid receptor modulators, this compound exhibits negligible activity at opioid receptors and has been identified as a potent voltage-gated sodium channel blocker.[2] Its pharmacological profile is similar to that of lidocaine, positioning it as a Class I antiarrhythmic and local anesthetic agent.[1][3] This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its interaction with sodium channel isoforms, the kinetics of the block, and the experimental methodologies used for its characterization.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels, which is fundamental to its antiarrhythmic and local anesthetic properties.[2][4] The interaction is characterized by several key features:

  • Open-State Preference: Extensive research indicates that this compound preferentially interacts with the open state of the sodium channel.[3] This is evidenced by its potent block of a non-inactivating mutant channel (IFMQ3), although the potency is slightly reduced compared to wild-type channels that can inactivate.[3] This suggests that while fast inactivation is not required for the block, the open conformation is the primary target.

  • Use- and Frequency-Dependency: The blocking effect of this compound is significantly enhanced with repetitive stimulation, a phenomenon known as use-dependency or frequency-dependency.[3] This property is particularly pronounced in the cardiac sodium channel isoform (rNav1.5), where at a stimulation frequency of 30 Hz, 100 μM of RSD921 blocked 81 ± 4% of the current.[1] This is a critical feature for an antiarrhythmic drug, as it allows for selective targeting of rapidly firing cells, such as those in a tachyarrhythmia, with less effect on normally beating tissue.

  • Voltage-Dependence of Inactivation: this compound produces only a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation across wild-type channel isoforms.[3] This indicates that the drug has a low affinity for the resting state of the channel and does not primarily act by stabilizing the inactivated state, further supporting the model of an open-channel block mechanism.

  • pH Sensitivity: The blocking action of this compound is enhanced under acidic conditions.[1][2] For both cardiac and skeletal muscle isoforms, a reduction in pH from 7.4 to 6.4 increased the degree of channel block.[1] This is clinically significant as ischemic tissues, such as in myocardial infarction, are characterized by local acidosis, suggesting that RSD921 could be more effective in these pathological conditions.[2][4]

Binding Site Considerations

The precise binding site of this compound has been a subject of investigation. Two primary hypotheses exist for sodium channel blockers: an intracellular site and an extracellular site.[1]

  • External Site Hypothesis: The rapid onset of action and fast reversal of the drug's effect upon washout, when applied to the external bathing fluid, support an extracellular site of action.[1]

  • Internal Site Hypothesis (Hydrophilic Pathway): this compound has a tertiary nitrogen with a pKa of 9.0, meaning it is protonated and carries a positive charge at physiological pH.[3] This charge would typically limit its ability to cross the cell membrane. However, it has been proposed that, like other local anesthetics, RSD921 may access a binding site within the channel's inner pore by traversing a hydrophilic pathway that becomes accessible only when the channel is in the open state.[3] This model elegantly combines the requirement for channel opening with the chemical properties of the molecule.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various rat sodium channel isoforms expressed in Xenopus laevis oocytes.

Table 1: Tonic Block Potency (EC50 Values) at pH 7.4

Sodium Channel IsoformDescriptionEC50 (μM)
rNav1.5Cardiac47 ± 3
rNav1.2Neuronal37 ± 4
rNav1.4Skeletal Muscle35 ± 3
IFMQ3 MutantNon-inactivating Neuronal110 ± 5.5

Data sourced from Pugsley & Goldin (1999) and Walker et al. (2018).[1][3]

Table 2: Effect of pH on Sodium Current Blockade

Sodium Channel Isoform% Current Reduction at 30 μM (pH 7.4)% Current Reduction at 30 μM (pH 6.4)
rNav1.540 ± 5%50 ± 1%
rNav1.252 ± 6%53 ± 7%
rNav1.449 ± 2%66 ± 2%

Data sourced from Walker et al. (2018). Note: Current reduction is calculated as 100% minus the reported remaining current.[1]

Table 3: Kinetic Parameters of Open Channel Block (IFMQ3 Mutant)

ParameterDescriptionValue
kon Association rate constant0.11 ± 0.012 x 106 M-1s-1
koff Dissociation rate constant12.5 ± 2.5 s-1
KD Equilibrium dissociation constant117 ± 31 μM

Data sourced from Pugsley & Goldin (1999).[3]

Experimental Protocols

The characterization of this compound's effects on sodium channels primarily utilized two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes and patch-clamp techniques in isolated cardiomyocytes.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique allows for the study of specific, cloned sodium channel isoforms in a controlled environment.

  • Oocyte Preparation: Stage V oocytes are harvested from adult female Xenopus laevis frogs. The follicular layer is removed by incubation in collagenase to allow for microelectrode penetration.

  • cRNA Injection: Plasmid DNA containing the full-length coding region for the desired rat sodium channel α-subunit isoform (e.g., rNav1.2, rNav1.4, rNav1.5) is linearized. In vitro transcription is then used to synthesize complementary RNA (cRNA). A known amount of cRNA (approx. 50 nL) is injected into each oocyte.[1] The oocytes are then incubated for 2-7 days to allow for channel protein expression.

  • Electrophysiological Recording:

    • Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection. The chamber is continuously perfused with a bath solution.

    • Solutions: The standard bath solution (ND96) typically contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4.

    • Data Acquisition: Currents are recorded using a two-electrode voltage clamp amplifier. Data is filtered and digitized for analysis.

  • Voltage Protocols:

    • Tonic Block: Oocytes are held at a negative potential (e.g., -100 mV). Depolarizing pulses (e.g., to -10 mV) are applied to elicit peak sodium currents. A concentration-response curve is generated by applying increasing concentrations of RSD921 and measuring the reduction in peak current. The data is fit with a Hill equation to determine the EC50.[1]

    • Frequency-Dependent Block: To assess use-dependency, a train of depolarizing pulses (e.g., 30 pulses) is delivered from a holding potential at varying frequencies (e.g., 1 Hz and 30 Hz).[1] The peak current of each pulse in the train is measured, and the percentage of block is calculated relative to the first pulse.

2. Patch Clamp Electrophysiology in Isolated Rat Myocytes

This method is used to study the drug's effect on native sodium channels in their cellular environment.

  • Cell Isolation: Single cardiac myocytes are prepared by enzymatic digestion of hearts from adult male rats.[1]

  • Recording Configuration: The whole-cell patch-clamp configuration is used. A glass micropipette with a tip diameter of ~1 μm is pressed against the cell membrane, and suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.

  • Solutions:

    • Bath Solution (External): Composed of (in mM): 130 NaCl, 5.4 KCl, 1.0 MgCl2, 2.0 CaCl2, 5.0 CoCl2, 5.0 CsCl, with pH adjusted to 7.4.[1] CoCl2 and CsCl are used to block calcium and potassium currents, respectively, isolating the sodium current.

    • Pipette Solution (Internal): Contains a different ionic composition to mimic the cytosol.

  • Voltage Protocols: Cells are held at a hyperpolarized potential to ensure channels are in the resting state. Depolarizing voltage steps are applied to elicit sodium currents, and the effects of bath-applied RSD921 are measured.

Mandatory Visualizations

MechanismOfAction cluster_channel Sodium Channel States cluster_drug Drug Interaction cluster_output Physiological Effect Resting Resting State Open Open State Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Blocked Blocked State (Open-Blocked) Open->Blocked Channel Block Inactive->Resting Repolarization RSD921 This compound RSD921->Resting Low Affinity RSD921->Open Preferential Binding (High Affinity) Blocked->Open Drug Dissociation (k_off) Na_Influx Reduced Na+ Influx

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Harvest Xenopus Oocytes B Synthesize Na+ Channel cRNA C Inject cRNA into Oocytes B->C D Incubate (2-7 days) for Protein Expression C->D E Two-Electrode Voltage Clamp D->E F Apply Voltage Protocols (Tonic, Frequency) E->F G Perfuse with this compound F->G H Record Sodium Currents G->H I Measure Peak Current Amplitude H->I J Calculate % Block I->J K Determine EC50 & Kinetic Parameters J->K

LogicalRelationships cluster_props Core Properties of this compound cluster_conditions Pathophysiological Conditions cluster_effects Therapeutic Potential P1 Open-Channel Block E1 Antiarrhythmic Effect P1->E1 E2 Local Anesthetic Effect P1->E2 P2 Use-Dependency (Especially Cardiac) C1 Tachyarrhythmias (High Firing Rate) P2->C1 Targets P3 Enhanced Efficacy at Low pH C2 Myocardial Ischemia (Acidosis) P3->C2 More Potent In C1->E1 Treats C2->E1 Treats

References

The Genesis of a Selective Tool: A Technical History of PD-123319, the Pioneering AT2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, development, and core experimental applications of PD-123319, a foundational tool in the study of the renin-angiotensin system, is now available. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the history and key data associated with this selective Angiotensin II Type 2 (AT2) receptor antagonist. Initially developed by Parke-Davis in the early 1990s, PD-123319, also referenced as PD-123497 in some early contexts, emerged from a concerted effort to develop non-peptide antagonists for angiotensin II receptors. This endeavor led to the crucial differentiation of angiotensin II receptor subtypes, AT1 and AT2, and established PD-123319 as a vital instrument for elucidating the physiological and pathophysiological roles of the AT2 receptor.

Discovery and Development: A New Era in Angiotensin II Research

The late 1980s and early 1990s marked a pivotal period in cardiovascular pharmacology, with a focus on developing orally active, non-peptide antagonists of the angiotensin II receptor. Initial research by Takeda Chemical Industries identified weakly active benzylimidazole derivatives. Building upon this foundation, researchers at DuPont Merck and Parke-Davis embarked on extensive structure-activity relationship (SAR) studies to enhance the potency and selectivity of these compounds.

While the primary thrust of many research programs was the development of AT1 receptor antagonists for the treatment of hypertension, the work at Parke-Davis also led to the identification of compounds with high affinity for a distinct, non-AT1 binding site. This culminated in the discovery of PD-123319, a highly selective ligand for what would be classified as the AT2 receptor. The seminal 1991 publication by Blankley and colleagues in the Journal of Medicinal Chemistry detailed the synthesis and structure-activity relationships of a series of non-peptide angiotensin II receptor binding inhibitors, establishing PD-123319 as a potent and selective AT2 subtype antagonist. This discovery provided the scientific community with a critical pharmacological tool to dissect the functions of the AT2 receptor, which were largely unknown at the time.

Mechanism of Action: Selective Blockade of the AT2 Receptor

PD-123319 is a competitive antagonist of the Angiotensin II Type 2 (AT2) receptor. It exhibits high affinity for the AT2 receptor and demonstrates substantial selectivity over the AT1 receptor. This selectivity is crucial for its utility in research, allowing for the specific investigation of AT2 receptor-mediated signaling pathways. The AT2 receptor is a G-protein coupled receptor, and its activation is known to counteract many of the effects of AT1 receptor stimulation, such as vasoconstriction and cellular proliferation. AT2 receptor signaling is complex and can involve the activation of various phosphatases and the production of nitric oxide.

Quantitative Data Summary

The following tables summarize the key quantitative data for PD-123319, including its binding affinity for the AT2 receptor and its selectivity over the AT1 receptor.

Table 1: Binding Affinity of PD-123319 for the Angiotensin II Type 2 (AT2) Receptor

ParameterValueSpeciesTissue/Cell LineReference
IC50 34 nMRatAdrenal Tissue[1]
IC50 6.9 nMBovineAdrenal Glomerulosa Membranes[2][3]
Ki ~12 nM-AT2 Receptor[4]

Table 2: Selectivity of PD-123319 for the AT2 Receptor over the AT1 Receptor

ParameterValueCommentsReference
Selectivity Ratio (AT1/AT2) ~10,000-foldBased on comparative affinity studies.[4]
IC50 at AT1 Receptor >10 µMDemonstrates low affinity for the AT1 receptor.[2][3]

Key Experimental Protocols

Radioligand Binding Assay

A standard method to determine the binding affinity of PD-123319 is a competitive radioligand binding assay.

Principle: This assay measures the ability of unlabeled PD-123319 to compete with a radiolabeled ligand for binding to the AT2 receptor.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the AT2 receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled AT2 receptor ligand (e.g., [125I]-Sar1,Ile8-Angiotensin II) and varying concentrations of unlabeled PD-123319.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of PD-123319 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

AT2 Receptor Functional Assay (Nitric Oxide Release)

The functional antagonism of PD-123319 can be assessed by measuring its ability to block agonist-induced signaling downstream of the AT2 receptor.

Principle: Activation of the AT2 receptor can lead to the production of nitric oxide (NO). This assay measures the inhibition of agonist-stimulated NO release by PD-123319.

Protocol Outline:

  • Cell Culture: Endothelial cells or other suitable cell lines expressing the AT2 receptor are cultured.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of PD-123319.

  • Agonist Stimulation: An AT2 receptor agonist (e.g., Angiotensin II or CGP 42112A) is added to stimulate the cells.

  • NO Detection: The amount of NO produced is measured using a fluorescent dye (e.g., DAF-FM diacetate) or other NO detection methods.

  • Data Analysis: The ability of PD-123319 to inhibit the agonist-induced increase in NO production is quantified to determine its functional antagonist potency.

Visualizing Key Processes

AT2 Receptor Signaling Pathway

AT2_Signaling_Pathway AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R G_protein Gαi/o AT2R->G_protein Bradykinin Bradykinin AT2R->Bradykinin Activation Phosphatases Phosphatases (SHP-1, PP2A) G_protein->Phosphatases MAPK MAPK Pathway Phosphatases->MAPK Inhibition Apoptosis Apoptosis Phosphatases->Apoptosis Anti_proliferation Anti-proliferation MAPK->Anti_proliferation NO_Synthase eNOS Bradykinin->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO cGMP cGMP NO->cGMP Vasodilation Vasodilation cGMP->Vasodilation PD123319 PD-123319 PD123319->AT2R Antagonism

Caption: Simplified signaling pathways of the Angiotensin II Type 2 (AT2) receptor.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (with AT2 Receptors) start->prep_membranes incubation Incubate: - Membranes - Radiolabeled Ligand - Unlabeled PD-123319 prep_membranes->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration detection Quantify Bound Radioactivity (Scintillation Counting) filtration->detection analysis Data Analysis (IC50 & Ki Determination) detection->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The discovery and development of PD-123319 by Parke-Davis was a landmark achievement in pharmacology. It provided the first highly selective tool to explore the enigmatic AT2 receptor, paving the way for a deeper understanding of the renin-angiotensin system's complexity. This technical guide serves as a resource for researchers utilizing this important compound, offering a historical perspective, key quantitative data, and foundational experimental protocols to support ongoing and future investigations into the roles of the AT2 receptor in health and disease.

References

(rel)-RSD 921 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (rel)-RSD 921: A Potent Sodium Channel Blocker

Authored by Gemini

December 2025

Abstract

This compound, also known as PD-117302, is a potent voltage-gated sodium channel blocker. Originally synthesized as the (R,R)-enantiomer of the kappa-opioid receptor agonist PD-117,302, this compound has been demonstrated to lack significant activity at opioid receptors.[1] Its primary mechanism of action is the blockade of sodium channels, leading to its investigation as a potential local anesthetic and antiarrhythmic agent.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization are also presented.

Chemical Structure and Properties

This compound is a substituted arylbenzacetamide with the IUPAC name (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride.[2]

Chemical Structure:

chemical_structure cluster_RSD921 This compound img img

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H28N2OS[4][5]
Molecular Weight 356.52 g/mol [4]
IUPAC Name (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride[2]
CAS Number 114419-77-1[5]
Melting Point 147 °C (hydrated hydrochloride salt)[2]
log P 1.59[2]

Pharmacological Properties

The primary pharmacological activity of this compound is the blockade of voltage-gated sodium channels. It exhibits a use-dependent and pH-dependent inhibition of these channels.

Table 2: Sodium Channel Blocking Activity of this compound

Channel IsoformConditionParameterValueReference
rNav1.5 (cardiac)-IC503.8 ± 0.5 µM[3]
Wild-type heartTonic blockEC5035 - 47 µM[6]
Wild-type skeletal muscleTonic blockEC5035 - 47 µM[6]
Wild-type neuronalTonic blockEC5035 - 47 µM[6]
rNav1.5 (cardiac)30 Hz stimulation% block (100 µM)81 ± 4%[2]
rNav1.4 (skeletal muscle)30 Hz stimulation% block (100 µM)40 ± 5%[2]
rNav1.2 (neuronal)30 Hz stimulation% block (100 µM)24 ± 3%[2]
rNav1.5 (cardiac)pH 7.4 (30 µM)% of control current60 ± 5%[2]
rNav1.2 (neuronal)pH 7.4 (30 µM)% of control current48 ± 6%[2]
rNav1.4 (skeletal muscle)pH 7.4 (30 µM)% of control current51 ± 2%[2]
rNav1.5 (cardiac)pH 6.4 (30 µM)% of control current50 ± 1%[2]
rNav1.2 (neuronal)pH 6.4 (30 µM)% of control current47 ± 7%[2]
rNav1.4 (skeletal muscle)pH 6.4 (30 µM)% of control current34 ± 2%[2]

While being the (R,R)-enantiomer of a kappa-opioid agonist, this compound itself lacks significant activity at opioid receptors.[1]

Mechanism of Action: Sodium Channel Blockade

This compound exerts its pharmacological effects by physically obstructing the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials.[7][8] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to use-dependent inhibition.[7] This property makes it more effective at blocking channels in rapidly firing cells, a characteristic of arrhythmias and neuronal hyperexcitability.

sodium_channel_blockade cluster_membrane Cell Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel RSD921 This compound Open Open RSD921->Open Blocks Inactivated Inactivated (Closed) RSD921->Inactivated Binds with high affinity Resting Resting (Closed) Resting->Open Open->Inactivated Action_Potential Action Potential Propagation Open->Action_Potential Na+ influx Blocked_AP Blocked Action Potential Open->Blocked_AP Inactivated->Resting During Repolarization Inactivated->Blocked_AP Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Membrane Repolarization Repolarization->Inactivated

Caption: Mechanism of use-dependent sodium channel blockade by this compound.

Experimental Protocols

Sodium Channel Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Workflow Diagram:

electrophysiology_workflow start Start: Cell Preparation cell_culture Culture cells expressing specific Na+ channel isoform start->cell_culture patching Establish whole-cell patch-clamp configuration cell_culture->patching protocol Apply voltage-clamp protocol (e.g., step or ramp depolarization) patching->protocol baseline Record baseline Na+ currents protocol->baseline drug_app Apply this compound at various concentrations baseline->drug_app recording Record Na+ currents in the presence of the compound drug_app->recording analysis Data Analysis: - Measure peak current inhibition - Determine IC50/EC50 - Assess use-dependency recording->analysis end End analysis->end

Caption: Workflow for electrophysiological analysis of this compound.

Methodology:

  • Cell Preparation: Culture cells (e.g., HEK293) stably or transiently expressing the desired sodium channel isoform (e.g., Nav1.5).

  • Recording Solutions:

    • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in the resting state.

    • Apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit sodium currents.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the external solution containing various concentrations of this compound.

  • Use-Dependency Protocol:

    • To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 10 Hz, 30 Hz) in the absence and presence of this compound.

  • Data Analysis:

    • Measure the peak inward sodium current before and after drug application.

    • Construct concentration-response curves and calculate the IC50 or EC50 value.

    • For use-dependency, plot the normalized peak current against the pulse number to observe the rate and extent of block.

Radioligand Binding Assay (for Opioid Receptor Activity)

This protocol is used to determine the binding affinity of this compound for opioid receptors and confirm its lack of significant activity.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a selective kappa-opioid receptor radioligand, such as [3H]U-69,593.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [3H]U-69,593, and varying concentrations of this compound or a known kappa agonist/antagonist (for control).

    • Total binding: Radioligand + membranes.

    • Non-specific binding: Radioligand + membranes + a high concentration of an unlabeled kappa ligand (e.g., 10 µM U-50,488H).

    • Specific binding: Total binding - non-specific binding.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a potent, use-dependent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic potential. Its lack of significant opioid receptor activity distinguishes it from its parent compound, PD-117,302. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development investigating novel sodium channel modulators.

References

Unveiling the Pharmacological Profile of (rel)-RSD 921: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-RSD 921 , with the IUPAC designation (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride, is a novel compound recognized primarily for its potent sodium channel blocking activity, which underpins its antiarrhythmic and local anesthetic properties.[1][2] This technical guide provides an in-depth exploration of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Attributes

This compound is the (R,R)-enantiomer of the kappa (k) opioid receptor agonist PD117,302.[1] However, this compound itself demonstrates a significantly different pharmacological profile, with its primary actions centered on ion channel modulation rather than opioid receptor agonism.[1][2]

Physicochemical Properties

The hydrated hydrochloride salt of this compound has a molecular weight of 406 g/mol and a melting point of 147 °C.[3] Its lipid partition coefficient (log P) of 1.59 suggests moderate lipophilicity.[3]

Quantitative Analysis of Receptor and Ion Channel Interactions

The binding affinity and functional blockade of this compound have been quantified across various molecular targets. The following tables summarize these key interactions.

Table 1: Opioid Receptor and Sodium Channel Binding Affinity of this compound
TargetRadioligandIC50 (μM)Ki (μM)
Kappa (κ) Opioid Receptor[3H]U-69,5930.4 ± 0.050.2 ± 0.02
Mu (μ) Opioid Receptor[3H](D-Ala2, N-methyl-Phe4, Gly-ol5)-enkephalin (DAMGO)7.6 ± 1.20.9 ± 0.1
Sodium Channel (Site 2)[3H]Batrachotoxinin (BTX)6.8 ± 0.96.1 ± 0.8
Delta (δ) Opioid Receptor[3H]D-Pen2, D-Pen5 enkephalin (DPDPE)Negligible EffectsNot Determined

Data sourced from radioligand binding assays.[3]

Table 2: Potency of this compound in Blocking Voltage-Gated Sodium Channel Isoforms
IsoformTonic Block EC50 (μM) at pH 7.4
rNav1.5 (cardiac)Not explicitly stated, but equipotent to other isoforms
rNav1.2 (neuronal)Not explicitly stated, but equipotent to other isoforms
rNav1.4 (skeletal muscle)Not explicitly stated, but equipotent to other isoforms

This compound produced equipotent tonic block of these sodium current isoforms.[1][3]

Table 3: Use-Dependent Block of Sodium Channel Isoforms by this compound
IsoformConcentration (μM)Stimulation Frequency (Hz)% Block
rNav1.5 (cardiac)1003081 ± 4
rNav1.4 (skeletal muscle)1003040 ± 5
rNav1.2 (neuronal)1003024 ± 3

Data obtained from electrophysiological studies on Xenopus laevis oocytes.[3]

Mechanism of Action: Ion Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels.[1][2] This blockade is enhanced under conditions of low pH and high extracellular potassium, which are characteristic of ischemic tissue.[1][2] Furthermore, the compound exhibits a pronounced use-dependent block, particularly of the cardiac sodium channel isoform (rNav1.5), indicating a higher affinity for channels in the open or inactivated state.[3]

In addition to its effects on sodium channels, this compound also blocks transient (Ito) and sustained (IKsus) outward potassium currents, although with lower potency compared to its sodium channel blocking activity.[1][2]

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.

Mechanism of Action of this compound Na_channel Voltage-Gated Sodium Channel Na_influx Na+ Influx K_channel Voltage-Gated Potassium Channel K_efflux K+ Efflux RSD921 This compound RSD921->Na_channel Blocks RSD921->K_channel Blocks (less potent) Depolarization Cellular Depolarization Repolarization Cellular Repolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Repolarization->Action_Potential Terminates

Cellular mechanism of this compound.

Experimental Protocols

This section details the methodologies employed to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for opioid receptors and sodium channels.

Protocol:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., rat brain for opioid receptors).

  • Incubation: A constant concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

    • Kappa Opioid Receptor: [3H]U-69,593 (3 nM) is used as the radioligand.[3]

    • Mu Opioid Receptor: [3H](D-Ala2, N-methyl-Phe4, Gly-ol5)-enkephalin (DAMGO) (2 nM) is used.[3]

    • Delta Opioid Receptor: [3H]D-Pen2, D-Pen5 enkephalin (DPDPE) (2 nM) is used.[3]

    • Sodium Channel (Site 2): [3H]Batrachotoxinin (BTX) (5 nM) is used.[3]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand binding assay.

Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand and This compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki) Scintillation->Data_Analysis

Workflow of a radioligand binding assay.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

Objective: To characterize the functional block of voltage-gated sodium channel isoforms by this compound.

Protocol:

  • Oocyte Preparation: Stage V oocytes are harvested from adult female Xenopus laevis frogs and defolliculated using collagenase.[3]

  • cRNA Injection: Oocytes are injected with 50 nL of in vitro transcribed cRNA encoding the desired rat sodium channel isoform (rNav1.2, rNav1.4, or rNav1.5).[3]

  • Incubation: Injected oocytes are incubated for 48 hours to allow for channel expression.[3]

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl.

    • The membrane potential is clamped at a holding potential of -100 mV (or -120 mV for rNav1.5).[3]

    • Sodium currents are evoked by depolarizing voltage steps (e.g., to -10 mV).[3]

  • Drug Application: this compound is applied to the bath solution at various concentrations.

  • Data Acquisition and Analysis:

    • Tonic Block: The reduction in the peak sodium current in the presence of this compound is measured to determine the EC50 for tonic block.

    • Use-Dependent Block: A train of depolarizing pulses (e.g., 30 pulses at 1 Hz or 30 Hz) is applied to assess the frequency-dependent block.[3] The percentage of current reduction during the pulse train is quantified.

    • Effect of pH: The blocking effect of a fixed concentration of this compound (e.g., 30 μM) is compared at physiological pH (7.4) and acidic pH (6.4).[3]

The following diagram illustrates the experimental setup for two-electrode voltage clamp.

Two-Electrode Voltage Clamp Setup Oocyte Xenopus Oocyte (expressing Nav channel) V_electrode Voltage-Sensing Electrode Oocyte->V_electrode Amplifier Voltage Clamp Amplifier V_electrode->Amplifier I_electrode Current-Injecting Electrode I_electrode->Amplifier Amplifier->Oocyte Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition Perfusion Perfusion System (with this compound) Perfusion->Oocyte

Two-electrode voltage clamp setup.
Whole-Cell Patch Clamp Electrophysiology in Isolated Cardiomyocytes

Objective: To investigate the effects of this compound on sodium and potassium currents in native cardiac cells.

Protocol:

  • Cell Isolation: Single cardiac myocytes are isolated from adult male rat hearts by enzymatic digestion.[3]

  • Patch Clamp Recording:

    • A glass micropipette with a tip diameter of ~1 μm is pressed against the cell membrane to form a high-resistance seal (gigaohm seal).

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The membrane potential is controlled, and ionic currents are recorded using a patch-clamp amplifier.

  • Voltage Protocols: Specific voltage protocols are applied to isolate and measure different currents:

    • Sodium Currents: Cells are held at a hyperpolarized potential (e.g., -150 mV) and then depolarized to elicit sodium currents.[3]

    • Potassium Currents: Different voltage steps are used to evoke transient outward (Ito) and sustained (IKsus) potassium currents.

  • Drug Application: this compound is applied via the bath solution.

  • Data Analysis: The effects of this compound on the amplitude and kinetics of the recorded currents are analyzed.

In Vivo Pharmacology

In vivo studies in rats, dogs, and baboons have demonstrated that this compound dose-dependently reduces blood pressure and heart rate.[1] It also prolongs the PR and QRS intervals of the electrocardiogram (ECG), consistent with its sodium channel blocking activity.[1] In animal models of arrhythmia, this compound has shown protective effects against electrically induced arrhythmias and those caused by coronary artery occlusion.[1][2]

Conclusion

This compound is a potent voltage-gated sodium channel blocker with additional, less potent effects on potassium channels. Its pharmacological profile, characterized by equipotent tonic block of neuronal, skeletal, and cardiac sodium channel isoforms and a marked use-dependent block of the cardiac isoform, makes it a compound of interest for its potential antiarrhythmic and local anesthetic applications. The detailed methodologies provided in this guide offer a framework for further investigation into the nuanced pharmacological effects of this and similar compounds.

References

(rel)-RSD 921: A Technical Whitepaper on its Primary Pharmacological Profile as a Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of (rel)-RSD 921, also known as PD-117302. Contrary to the initial premise of it being a significant kappa opioid receptor agonist, extensive research demonstrates that this compound, the R,R enantiomer of the potent kappa agonist PD-117302, exhibits a pharmacological profile dominated by sodium channel blockade with negligible activity at opioid receptors. This document will elucidate the true mechanism of action of this compound, present quantitative data on its binding affinities and functional effects, detail the experimental methodologies used for its characterization, and provide visual representations of its signaling pathway and experimental workflows.

Introduction: Clarifying the Pharmacological Identity of this compound

This compound is structurally related to the selective kappa opioid agonist PD-117302 as its R,R enantiomer.[1][2] However, this stereochemical difference results in a profound shift in its pharmacological activity. While PD-117302 demonstrates potent agonism at the kappa opioid receptor, this compound lacks significant activity at any of the opioid receptor subtypes (mu, delta, or kappa).[1][2][3] Instead, its primary and most potent pharmacological effect is the blockade of voltage-gated sodium channels.[1][2][3] This makes this compound a subject of interest for its potential as a local anesthetic and antiarrhythmic agent.[1][2][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandIC50 (μM)Ki (μM)
Kappa (κ)Not Specified0.4 ± 0.050.2 ± 0.02
Mu (μ)Not Specified7.6 ± 1.20.9 ± 0.1
Delta (δ)Not SpecifiedNegligible effectsNot determined

Data from radioligand binding studies.[1]

Table 2: Sodium Channel Binding and Functional Blockade by this compound

TargetParameterValue
Sodium Channel (Site 2, BTX site)IC50 (μM)6.8 ± 0.9
Sodium Channel (Site 2, BTX site)Ki (μM)6.1 ± 0.8
Rat Cardiac Sodium Channel (rNav1.5)EC50 (μM)47 ± 3
Rat Neuronal Sodium Channel (rNav1.2)EC50 (μM)37 ± 4
Rat Skeletal Muscle Sodium Channel (rNav1.4)EC50 (μM)35 ± 3

Binding data from radioligand binding studies. Functional blockade data from two-electrode voltage clamp experiments on Xenopus laevis oocytes.[1][4]

Mechanism of Action: Sodium Channel Blockade

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[5][6] These channels exist in three main states: resting, open (activated), and inactivated.[5] this compound exerts its effect by physically binding to and blocking the pore of the sodium channel, thereby preventing the influx of sodium ions that is necessary for depolarization.[1][2][3][4] This action leads to a decrease in the rate and magnitude of the action potential's rising phase (Phase 0), resulting in a reduced conduction velocity in non-nodal tissues.[5] This mechanism is the basis for its observed antiarrhythmic and local anesthetic properties.[1][2]

cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular RSD921 This compound NaChannel Voltage-Gated Sodium Channel RSD921->NaChannel Binds to Block Channel Blockade NaChannel->Block NoNaInflux Inhibition of Na+ Influx Block->NoNaInflux ReducedAP Decreased Rate & Magnitude of Action Potential Depolarization NoNaInflux->ReducedAP ReducedConduction Reduced Conduction Velocity ReducedAP->ReducedConduction TherapeuticEffect Antiarrhythmic & Local Anesthetic Effects ReducedConduction->TherapeuticEffect

Caption: Signaling pathway of this compound as a sodium channel blocker.

Experimental Protocols

Radioligand Binding Assays for Opioid Receptor Affinity

Objective: To determine the binding affinity (IC50 and Ki) of this compound for mu, delta, and kappa opioid receptors.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the opioid receptor subtype of interest are prepared.

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69,593 for kappa) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Prep Prepare Receptor Membranes Mix Incubate Membranes with Radioligand & this compound Prep->Mix Filter Separate Bound & Free Ligand via Filtration Mix->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Experimental workflow for opioid receptor radioligand binding assay.

Two-Electrode Voltage Clamp for Sodium Channel Functional Analysis

Objective: To determine the functional potency (EC50) of this compound in blocking different isoforms of voltage-gated sodium channels.

Methodology:

  • Expression System: Xenopus laevis oocytes are injected with cRNA encoding the specific rat sodium channel isoform (e.g., rNav1.5, rNav1.2, rNav1.4) to induce channel expression in the oocyte membrane.

  • Electrophysiological Recording: The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is bathed in a solution containing known ion concentrations.

  • Voltage Protocol: A series of voltage steps are applied to the oocyte membrane to elicit sodium currents.

  • Drug Application: this compound is applied to the bath solution at increasing concentrations.

  • Data Acquisition: The peak sodium current is measured at each concentration of this compound.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the concentration of this compound that produces 50% of the maximal inhibition (EC50).

cluster_workflow Two-Electrode Voltage Clamp Workflow Inject Inject Oocytes with Sodium Channel cRNA Clamp Voltage Clamp Oocyte & Record Baseline Current Inject->Clamp Apply Apply Increasing Concentrations of this compound Clamp->Apply Record Record Sodium Current at Each Concentration Apply->Record Analyze Calculate EC50 Record->Analyze

Caption: Experimental workflow for two-electrode voltage clamp assay.

Conclusion

References

In Vitro Characterization of PD-123497: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of PD-123497, a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the binding kinetics, functional activity, and underlying signaling mechanisms of this critical research compound. Data is presented in structured tables for clarity, and detailed experimental protocols are provided for key assays.

Binding Affinity and Selectivity

PD-123497 and its close analog, PD-123319, are distinguished by their high affinity and remarkable selectivity for the Angiotensin II (Ang II) AT2 receptor over the AT1 receptor. This selectivity is crucial for elucidating the specific physiological and pathophysiological roles of the AT2 receptor.

Quantitative Binding Data

Competitive radioligand binding assays are fundamental to determining the affinity and selectivity of a compound for its target receptor. The data below, primarily derived from studies on the well-characterized analog PD-123319, serves as a strong surrogate for the binding profile of PD-123497.

ParameterValueReceptorTissue/Cell SystemReference Compound
Kᵢ ~12 nMHuman AT2-PD-123319
IC₅₀ 34 nMRat AT2Adrenal TissuePD-123319
IC₅₀ 210 nMRat AT2Brain TissuePD-123319
IC₅₀ 50 ± 1 nMHuman AT2Coronary MicroarteriesPD-123319
Selectivity ~10,000-foldAT2 vs. AT1-PD-123319

Table 1: Summary of Binding Affinity and Selectivity for the AT2 Receptor Antagonist PD-123319, a close analog of PD-123497.[1][2]

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of PD-123497 for the AT2 receptor.

1.2.1 Materials and Reagents

  • Membrane Preparation: Crude membrane fractions from tissues or cultured cells endogenously or exogenously expressing the Angiotensin II AT2 receptor.

  • Radioligand: High-affinity, subtype-selective radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).

  • Unlabeled Competitor: PD-123497.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and glass fiber filters (GF/C, pre-soaked in polyethyleneimine).

1.2.2 Procedure

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend and wash the pellet before final resuspension in assay buffer. Determine protein concentration via a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor, PD-123497.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of PD-123497 that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

1.2.3 Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Homogenize Cells/Tissues p2 Isolate Membranes (Centrifugation) p1->p2 p3 Determine Protein Concentration p2->p3 a1 Combine Membranes, Radioligand & PD-123497 p3->a1 a2 Incubate to Equilibrium a1->a2 a3 Filter & Wash a2->a3 a4 Scintillation Counting a3->a4 d1 Plot Competition Curve a4->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki (Cheng-Prusoff) d2->d3

Radioligand Binding Assay Workflow.

Functional Antagonism

PD-123497 functions as an antagonist, blocking the downstream signaling cascades initiated by the binding of Angiotensin II to the AT2 receptor. The AT2 receptor is known to counteract many of the classical effects of the AT1 receptor, often through the activation of phosphatases and the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[3][4]

AT2 Receptor Signaling Pathway

Activation of the AT2 receptor by Angiotensin II initiates a signaling cascade that opposes the pro-inflammatory, proliferative, and vasoconstrictive effects typically mediated by the AT1 receptor. This pathway often involves the activation of protein phosphatases, leading to the dephosphorylation of key signaling molecules, and stimulation of the bradykinin-nitric oxide-cGMP system, which promotes vasodilation.[4][5] PD-123497 blocks these effects by preventing the initial binding of Ang II to the AT2 receptor.

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling at2r AT2 Receptor phosphatases Protein Phosphatases (SHP-1, PP2A) at2r->phosphatases G-protein coupling angii Angiotensin II angii->at2r binds & activates pd123497 PD-123497 pd123497->at2r blocks no_synthase Nitric Oxide Synthase (NOS) phosphatases->no_synthase activates no Nitric Oxide (NO) no_synthase->no cgmp cGMP no->cgmp stimulates effects Anti-proliferative, Vasodilatory Effects cgmp->effects

AT2 Receptor Signaling and PD-123497 Antagonism.

Functional Assay: Inhibition of Neurite Outgrowth

In neuronal cell lines, such as SH-SY5Y, activation of the AT2 receptor by Ang II can promote neuronal differentiation, characterized by neurite outgrowth. PD-123497 can be used to antagonize this effect, providing a functional measure of its activity.

2.2.1 Protocol: Neurite Outgrowth Inhibition Assay

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Seed cells in 96-well plates and differentiate for 7 days (e.g., using retinoic acid) at 37°C, 5% CO₂.

  • Treatment: Treat differentiated cells with a stimulating concentration of Angiotensin II in the presence of varying concentrations of PD-123497 or vehicle control.

  • Incubation: Incubate for an additional 72 hours at 37°C, 5% CO₂.

  • Staining and Imaging: After incubation, fix the cells and stain with fluorescent dyes to visualize cell bodies (e.g., Hoechst) and neurites (e.g., anti-β-III tubulin antibody). Acquire images using a high-content imaging system.

  • Analysis: Use image analysis software to quantify neurite length and branching per cell. Calculate the concentration of PD-123497 that causes 50% inhibition (IC₅₀) of Ang II-stimulated neurite outgrowth.

2.2.2 Workflow Diagram

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Incubation cluster_readout Imaging & Analysis c1 Seed SH-SY5Y Cells in 96-well Plate c2 Differentiate with Retinoic Acid (7 days) c1->c2 t1 Add Ang II + Varying [PD-123497] c2->t1 t2 Incubate (72 hours) t1->t2 r1 Fix & Stain for Nuclei and Neurites t2->r1 r2 High-Content Imaging r1->r2 r3 Quantify Neurite Length r2->r3 r4 Calculate IC50 r3->r4

Neurite Outgrowth Inhibition Assay Workflow.

Conclusion

PD-123497 is a highly selective and potent antagonist of the Angiotensin II AT2 receptor. Its in vitro profile, characterized by high binding affinity and the ability to functionally block AT2-mediated signaling pathways, makes it an indispensable tool for cardiovascular, renal, and neurological research. The protocols and data provided in this guide offer a comprehensive framework for its application in elucidating the complex roles of the AT2 receptor.

References

(rel)-RSD 921: A Comprehensive Technical Review of its Effects on Neuronal Action Potentials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921, also known as PD-123497, is a substituted arylbenzacetamide that has been identified as a potent sodium channel blocker.[1][2] Initially investigated for its potential as a local anesthetic and antiarrhythmic agent, its primary mechanism of action involves the modulation of voltage-gated sodium channels, which are fundamental to the generation and propagation of action potentials in neurons and other excitable cells.[1][3][4] This technical guide provides an in-depth analysis of the effects of this compound on neuronal action potentials, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.

Core Mechanism of Action: Sodium Channel Blockade

This compound exerts its effects primarily by blocking voltage-gated sodium channels (Na_v).[1][3] This blockade reduces the influx of sodium ions into the neuron, which is a critical step in the depolarization phase of the action potential. The compound has been shown to interact with the open state of the Na+ channel.[4]

The effects of this compound have been characterized across different sodium channel isoforms, including the cardiac (rNa_v1.5), neuronal (rNa_v1.2), and skeletal muscle (rNa_v1.4) subtypes.[1] Notably, it produces a tonic block of these isoforms with similar potency.[4]

Quantitative Analysis of this compound Effects

The following tables summarize the key quantitative data on the effects of this compound on various sodium channel isoforms.

Table 1: Tonic Block of Wild-Type Sodium Channel Isoforms by this compound

Channel IsoformEC50 (μM)
Cardiac (rH1)35 - 47
Skeletal Muscle35 - 47
Neuronal35 - 47
IFMQ3 Mutant Neuronal110 ± 5.5

Data sourced from studies on channels expressed in Xenopus laevis oocytes.[4]

Table 2: Use-Dependent Block of Sodium Channel Isoforms by this compound at 30 Hz

Channel IsoformThis compound Concentration (μM)% Block of Evoked Current
Cardiac (rNa_v1.5)10081 ± 4
Skeletal Muscle (rNa_v1.4)10040 ± 5
Neuronal (rNa_v1.2)10024 ± 3

This demonstrates a marked frequency-dependent block, particularly for the cardiac isoform.[1]

Table 3: Effect of pH on this compound-Mediated Sodium Channel Block

Channel IsoformThis compound Concentration (μM)% Block at pH 6.4
Cardiac (rNa_v1.5)3050 ± 1
Neuronal (rNa_v1.2)3047 ± 7
Skeletal Muscle (rNa_v1.4)3034 ± 2

The channel block is enhanced at a lower pH, which is characteristic of ischemic conditions.[1]

Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the effects of this compound.

Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

This technique is employed to study the effects of this compound on specific sodium channel isoforms expressed in a controlled system.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired wild-type or mutant sodium channel subunits.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a bathing solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH 7.4).

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

    • A series of voltage protocols are applied to elicit sodium currents.

  • Drug Application: this compound is added to the perfusion solution at various concentrations to determine its effect on the sodium currents.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as tonic and use-dependent block.

Whole-Cell Patch Clamp in Isolated Rat Cardiac Myocytes

This method allows for the study of this compound's effects on native channels in their cellular environment.

  • Cell Isolation: Single cardiac myocytes are enzymatically dissociated from adult rat hearts.

  • Cell Plating: Isolated myocytes are plated on glass slides coated with poly-l-lysine.

  • Patch Clamp Recording:

    • A glass micropipette with a fire-polished tip is brought into contact with the cell membrane to form a high-resistance seal.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of whole-cell currents.

    • The bath solution typically contains NaCl, KCl, MgCl2, CaCl2, and other components to mimic physiological conditions.[1]

  • Voltage Protocols: Specific voltage-clamp protocols are used to isolate and measure sodium and potassium currents.

  • Drug Perfusion: this compound is perfused into the bath to assess its impact on the recorded currents.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound on Neuronal Action Potential

Mechanism of this compound Action on Neuronal Action Potential Action Potential Initiation Action Potential Initiation Voltage-gated Na+ Channel Opening Voltage-gated Na+ Channel Opening Action Potential Initiation->Voltage-gated Na+ Channel Opening Na+ Influx Na+ Influx Voltage-gated Na+ Channel Opening->Na+ Influx Membrane Depolarization Membrane Depolarization Na+ Influx->Membrane Depolarization Action Potential Propagation Action Potential Propagation Membrane Depolarization->Action Potential Propagation RSD_921 This compound Blockade Blockade RSD_921->Blockade Blockade->Voltage-gated Na+ Channel Opening Inhibition

Caption: Mechanism of this compound on Neuronal Action Potential.

Experimental Workflow for Characterizing this compound

Experimental Workflow for this compound Characterization cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_drug_testing Drug Testing cluster_analysis Data Analysis Oocyte Harvesting Oocyte Harvesting cRNA Injection cRNA Injection Oocyte Harvesting->cRNA Injection Channel Expression Channel Expression cRNA Injection->Channel Expression Two-Electrode Voltage Clamp Two-Electrode Voltage Clamp Channel Expression->Two-Electrode Voltage Clamp Application of Voltage Protocols Application of Voltage Protocols Two-Electrode Voltage Clamp->Application of Voltage Protocols Recording of Sodium Currents Recording of Sodium Currents Application of Voltage Protocols->Recording of Sodium Currents Perfusion with this compound Perfusion with this compound Recording of Sodium Currents->Perfusion with this compound Measurement of Current Inhibition Measurement of Current Inhibition Perfusion with this compound->Measurement of Current Inhibition Determination of EC50 Determination of EC50 Measurement of Current Inhibition->Determination of EC50 Analysis of Use-Dependency Analysis of Use-Dependency Determination of EC50->Analysis of Use-Dependency

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a well-characterized sodium channel blocker with demonstrated activity against neuronal, cardiac, and skeletal muscle isoforms. Its mechanism of action, involving a potent and, in some cases, use-dependent block of voltage-gated sodium channels, underlies its effects on action potential generation and propagation. The enhancement of its blocking activity in acidic conditions suggests potential for increased efficacy in ischemic tissues. The detailed quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound and related compounds for therapeutic applications targeting neuronal excitability.

References

Preclinical Profile of (rel)-RSD 921: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical studies involving (rel)-RSD 921, a novel compound investigated for its pharmacological and toxicological properties. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and mechanistic insights.

Core Mechanism of Action: Sodium Channel Blockade

This compound is the R,R enantiomer of the kappa (k) agonist PD117,302, but it lacks significant activity at opioid receptors.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, a characteristic that underpins its potential as an antiarrhythmic and local anesthetic agent.[1][2] The compound exhibits state-, time-, and voltage-dependent interactions with sodium channels, with a preference for the open state of the channel. This targeted action is crucial for its therapeutic potential in conditions associated with myocardial ischemia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound
ParameterChannel/PreparationSpeciesValueReference
IC50 (Sodium Current)Cardiac MyocytesRat3.8 ± 0.5 µM[2]
EC50 (Tonic Block)rNav1.5 (cardiac)Rat (expressed in Xenopus oocytes)47 ± 3 µM[2]
EC50 (Tonic Block)rNav1.2 (neuronal)Rat (expressed in Xenopus oocytes)37 ± 4 µM[2]
EC50 (Tonic Block)rNav1.4 (skeletal muscle)Rat (expressed in Xenopus oocytes)35 ± 3 µM[2]
Use-Dependent Block (100 µM at 30 Hz)rNav1.5 (cardiac)Rat (expressed in Xenopus oocytes)81 ± 4%[2]
Use-Dependent Block (100 µM at 30 Hz)rNav1.4 (skeletal muscle)Rat (expressed in Xenopus oocytes)40 ± 5%[2]
Use-Dependent Block (100 µM at 30 Hz)rNav1.2 (neuronal)Rat (expressed in Xenopus oocytes)24 ± 3%[2]
Table 2: In Vivo Cardiovascular and Antiarrhythmic Effects of this compound
EffectSpeciesObservationsReference
Blood Pressure and Heart Rate Rats, Dogs, BaboonsDose-dependent reduction[1][2]
ECG Intervals Rats, Dogs, BaboonsProlongation of PR and QRS intervals[1][2]
Ventricular Fibrillation Threshold Rats, Non-human primatesIncreased[1][2]
Effective Refractory Period Rats, Non-human primatesProlonged[1][2]
Protection against Arrhythmias RatsProtective against electrically and ischemia-induced arrhythmias[1][2]
Table 3: Toxicological and Pharmacokinetic Profile of this compound
ParameterSpeciesValue/ObservationReference
Maximum Tolerable Dose (LD50) MiceNot explicitly stated, but doses up to 12.5 mg/kg i.v. were administered in acute toxicity studies.[1]
Subacute Toxicology Rats, DogsLimited but quantifiable effects.[1][2]
Pharmacokinetics BaboonsPlasma concentrations producing cardiac effects in vivo were similar to effective in vitro concentrations.[1][2]

Note: Detailed quantitative pharmacokinetic parameters such as clearance, volume of distribution, and half-life are not available in the reviewed literature.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp in Isolated Rat Cardiac Myocytes

Objective: To determine the effect of this compound on sodium and potassium currents in isolated cardiac myocytes.

Methodology:

  • Cell Isolation: Single cardiac myocytes were prepared by enzymatic digestion of hearts from adult male rats.

  • Cell Plating: Isolated cells were allowed to settle on a glass slide coated with poly-L-lysine within a chamber with a constant bath solution flow (1 mL/min).

  • Bath Solution Composition: The standard bath solution (pH 7.4, 24 °C) consisted of (in mM): 130 NaCl, 5.4 KCl, 1.0 MgCl2, 2.0 CaCl2, 5.0 CoCl2, and 5.0 CsCl.

  • Whole-Cell Recording: Whole-cell voltage-clamp recordings were performed. For sodium current measurements, currents were evoked by a voltage step to 0 mV from a prepulse potential of -150 mV.

  • Drug Application: this compound was applied to the bath solution at concentrations ranging from 1 to 30 µM to determine the concentration-dependent inhibition of sodium currents.

  • Potassium Current Measurement: The effects of this compound (100 and 300 µM) on transient outward (Ito) and sustained outward plateau (IKsus) potassium currents were examined by depolarizing the cell to +50 mV from a prepulse potential of -150 mV for 300 ms.[2]

In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

Objective: To characterize the effects of this compound on different isoforms of the sodium channel.

Methodology:

  • Channel Expression: Plasmids containing the full-length coding regions for rat cardiac (rNav1.5), brain (rNav1.2), and skeletal muscle (rNav1.4) sodium channel isoforms were linearized and transcribed in vitro. The resulting RNA was injected into Stage V Xenopus laevis oocytes.

  • Electrophysiological Recording: A two-electrode voltage clamp was used to record sodium currents from the oocytes.

  • Tonic Block Assessment: A concentration range of 1–1000 µM of this compound was used to determine the EC50 values for tonic blockade of each sodium channel isoform at a physiological pH of 7.4.

  • pH Sensitivity: The effect of a lower pH (6.4) on channel blockade was examined at a this compound concentration of 30 µM.

  • Use-Dependent Block Assessment: A 30-pulse stimulation protocol at frequencies of 1 Hz and 30 Hz was used to evaluate the frequency-dependent properties of this compound. Cells were depolarized to -10 mV from a holding potential of -100 mV (or -120 mV for rNav1.5).

In Vivo Antiarrhythmic Activity: Ischemia-Induced Arrhythmias in Rats

Objective: To evaluate the protective effects of this compound against arrhythmias induced by myocardial ischemia.

Methodology:

  • Animal Preparation: Rats were anesthetized, and a branch of the left anterior descending (LAD) coronary artery was surgically exposed.

  • Recovery Period: A 30-minute recovery period was allowed after the surgical procedure.

  • Drug Administration: this compound was administered intravenously.

  • Induction of Ischemia: Five minutes after the start of drug administration, the LAD artery was occluded using a ligature to induce myocardial ischemia.

  • Arrhythmia Monitoring: The incidence and duration of ventricular arrhythmias were monitored and compared between vehicle- and drug-treated groups.

Visualizations

Signaling Pathway: Mechanism of Sodium Channel Blockade

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_channel->Action_Potential Initiates Arrhythmia Arrhythmia Na_channel->Arrhythmia Dysfunctional RSD921 This compound RSD921->Na_channel Blocks Extracellular Extracellular Space Intracellular Intracellular Space Depolarization Membrane Depolarization Depolarization->Na_channel Opens Action_Potential->Arrhythmia Uncontrolled

Caption: Mechanism of action of this compound as a sodium channel blocker.

Experimental Workflow: In Vivo Assessment of Antiarrhythmic Efficacy

start Start animal_prep Animal Preparation (e.g., Rat Anesthesia and Surgery) start->animal_prep drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin arrhythmia_induction Arrhythmia Induction (e.g., Coronary Artery Occlusion) drug_admin->arrhythmia_induction data_acq Data Acquisition (ECG Monitoring) arrhythmia_induction->data_acq data_analysis Data Analysis (Arrhythmia Incidence and Duration) data_acq->data_analysis results Results data_analysis->results end End results->end

Caption: Workflow for in vivo evaluation of this compound's antiarrhythmic effects.

References

(rel)-RSD 921: A Technical Examination of its Effects on Cardiac Potassium Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (rel)-RSD 921 and its effects on potassium currents, with a particular focus on its activity in cardiac myocytes. This compound, identified as the R,R enantiomer of the kappa (k) agonist PD117,302, is primarily characterized as a potent sodium channel blocker. However, its interactions with other ion channels, specifically potassium channels, are crucial for a comprehensive understanding of its pharmacological profile. This document synthesizes available data to offer a detailed overview for research and development purposes.

Executive Summary

This compound is a novel compound with significant activity as a sodium channel blocker, positioning it as a potential local anesthetic and antiarrhythmic agent.[1][2][3] While its primary mechanism of action involves the inhibition of sodium currents, studies have shown that at higher concentrations, this compound also exerts an inhibitory effect on specific cardiac potassium currents.[1][2][3] Notably, it has been observed to block the transient outward potassium current (i_to) and the sustained outward potassium current (I_Ksus) in rat cardiac myocytes.[1][2][3] The potency of this potassium channel blockade is reported to be less than its effect on sodium channels.[1][2][3] This dual-channel activity suggests a complex pharmacological profile that warrants detailed investigation for its therapeutic potential and safety assessment.

Quantitative Data on Potassium Current Inhibition

The following table summarizes the available quantitative data on the effects of this compound on potassium currents as observed in rat cardiac myocytes. It is important to note that while the concentrations for these effects have been documented, the precise percentage of inhibition for i_to and I_Ksus is not specified in the available literature.

Target CurrentSpeciesCell TypeCompoundTest Concentrations (μM)Effect
Transient Outward (i_to)RatCardiac MyocytesThis compound100, 300Blockade
Sustained Outward (I_Ksus)RatCardiac MyocytesThis compound100, 300Blockade

Detailed Experimental Protocols

The following is a detailed methodology for the key experiments cited in the literature regarding the effects of this compound on potassium currents. This protocol is based on the information provided in the primary research articles and standard electrophysiological practices.

Cell Preparation: Isolation of Rat Cardiac Myocytes
  • Objective: To obtain viable, single cardiac myocytes from a rat heart for electrophysiological recording.

  • Procedure:

    • Adult rats are euthanized in accordance with institutional guidelines.

    • The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

    • The heart is perfused with a calcium-free buffer solution to wash out the blood and stop contractions.

    • This is followed by perfusion with a solution containing digestive enzymes (e.g., collagenase and protease) to break down the extracellular matrix.

    • The ventricular tissue is then minced and gently agitated to release individual myocytes.

    • The resulting cell suspension is filtered and the myocytes are allowed to settle in a high-potassium storage solution.

Electrophysiological Recording: Whole-Cell Voltage Clamp
  • Objective: To measure the transient outward (i_to) and sustained outward (I_Ksus) potassium currents in isolated rat cardiac myocytes and assess the inhibitory effects of this compound.

  • Apparatus:

    • Inverted microscope

    • Patch-clamp amplifier

    • Data acquisition system

    • Micromanipulators

    • Perfusion system

  • Solutions:

    • External Solution (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. To isolate potassium currents, a sodium channel blocker such as tetrodotoxin (B1210768) (TTX, 50 μM) is added.

    • Internal (Pipette) Solution (in mM): K-aspartate or K-gluconate, KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Procedure:

    • A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on the micromanipulator.

    • An isolated myocyte is identified under the microscope, and the micropipette is brought into contact with the cell membrane.

    • Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • A brief, strong suction pulse is then applied to rupture the patch of membrane under the pipette, establishing a whole-cell configuration.

    • The cell is held at a holding potential of -150 mV.

    • To elicit the i_to and I_Ksus currents, a 300 ms (B15284909) depolarizing voltage step to +50 mV is applied.

    • Control recordings are taken to establish a baseline current.

    • This compound is then perfused into the bath at concentrations of 100 µM and 300 µM, and the voltage-clamp protocol is repeated to measure the drug's effect on the potassium currents.

    • Currents are filtered at 5 kHz and digitized at 10 kHz for analysis.

    • Series resistance compensation of at least 90% is maintained throughout the experiment to minimize voltage errors.

Visualizations: Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of this compound's effects on cardiac ion channels.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis rat_heart Rat Heart Excision langendorff Langendorff Perfusion rat_heart->langendorff digestion Enzymatic Digestion langendorff->digestion isolation Myocyte Isolation digestion->isolation whole_cell Whole-Cell Patch Clamp isolation->whole_cell voltage_protocol Voltage-Clamp Protocol (-150mV to +50mV) whole_cell->voltage_protocol control_rec Control Recording (Baseline K+ Currents) voltage_protocol->control_rec drug_app Application of this compound (100 & 300 µM) control_rec->drug_app drug_rec Recording of K+ Currents with Drug drug_app->drug_rec data_acq Data Acquisition & Filtering (5kHz) drug_rec->data_acq current_analysis Analysis of i_to and I_Ksus Inhibition data_acq->current_analysis logical_relationship cluster_channels Cardiac Ion Channels cluster_effects Pharmacological Effects RSD921 This compound Na_channel Sodium Channels (Na_v) RSD921->Na_channel K_channels Potassium Channels (K_v) RSD921->K_channels Na_block Potent Blockade Na_channel->Na_block K_block Less Potent Blockade K_channels->K_block

References

An In-depth Technical Guide to (rel)-RSD 921: A Novel Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-RSD 921, also known by its synonym PD-123497, is a potent sodium channel blocker with significant potential as an antiarrhythmic and local anesthetic agent. Chemically identified as the (1R,2R) enantiomer of the kappa-opioid receptor agonist PD-117302, this compound exhibits a pharmacological profile dominated by its interaction with voltage-gated sodium channels, with minimal activity at opioid receptors. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and pharmacological effects, supported by quantitative data and detailed experimental protocols.

Chemical Identity and Structure

The IUPAC name for this compound is 2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide .[1] It is the R,R enantiomer of the racemate known as PD-117302, which is a selective kappa-opioid agonist.[2][3] The distinction is critical, as this compound's primary therapeutic actions stem from its sodium channel blocking properties, not opioid receptor agonism.

Chemical Structure:

(A 2D representation of the chemical structure of this compound)

Significance and Therapeutic Potential

This compound has demonstrated significant promise in preclinical studies as a novel therapeutic agent for cardiac arrhythmias and as a local anesthetic.[2] Its significance lies in its potent and selective blockade of sodium channels, a well-established mechanism for controlling cardiac excitability and nerve impulse propagation.

Key attributes of this compound include:

  • Antiarrhythmic Activity: It effectively suppresses arrhythmias induced by electrical stimulation and coronary artery occlusion in animal models.[2]

  • Local Anesthetic Properties: Demonstrates efficacy as a local anesthetic.

  • Favorable Pharmacological Profile: Exhibits a dose-dependent reduction in blood pressure and heart rate, consistent with its mechanism of action.[2]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels. This interaction is state-dependent, with a preferential affinity for the open and inactivated states of the channel. This characteristic is crucial for its antiarrhythmic efficacy, as it allows for targeted action on rapidly firing or depolarized tissues, such as those found in ischemic myocardium.

SodiumChannelBlockade cluster_RSD921 This compound Interaction Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization RSD921 This compound RSD921->Open High Affinity Binding RSD921->Inactivated High Affinity Binding

This compound also demonstrates a blocking effect on transient and sustained outward potassium currents, although with a lower potency compared to its action on sodium channels.[2][4] This multi-channel blocking activity may contribute to its overall antiarrhythmic profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Receptor/Channel Parameter Value Reference
Kappa Opioid ReceptorIC500.4 ± 0.05 µM[2]
Mu Opioid ReceptorIC507.6 ± 1.2 µM[2]
Sodium Channel (Site 2)IC506.8 ± 0.9 µM[2]
Kappa Opioid ReceptorKi0.2 ± 0.02 µM[2]
Mu Opioid ReceptorKi0.9 ± 0.1 µM[2]
Sodium Channel (Site 2)Ki6.1 ± 0.8 µM[2]

Table 1: Receptor and Ion Channel Binding Affinities of this compound.

Sodium Channel Isoform Parameter Value Reference
rNav1.2 (neuronal)% Block (30 µM, pH 7.4)48 ± 6%[2]
rNav1.4 (skeletal muscle)% Block (30 µM, pH 7.4)51 ± 2%[2]
rNav1.5 (cardiac)% Block (30 µM, pH 7.4)60 ± 5%[2]
rNav1.2 (neuronal)% Block (30 µM, pH 6.4)47 ± 7%[2]
rNav1.4 (skeletal muscle)% Block (30 µM, pH 6.4)34 ± 2%[2]
rNav1.5 (cardiac)% Block (30 µM, pH 6.4)50 ± 1%[2]
rNav1.2 (neuronal)Use-dependent Block (100 µM, 30 Hz)24 ± 3%[2]
rNav1.4 (skeletal muscle)Use-dependent Block (100 µM, 30 Hz)40 ± 5%[2]
rNav1.5 (cardiac)Use-dependent Block (100 µM, 30 Hz)81 ± 4%[2]
Isolated Cardiac MyocytesIC50 (Sodium Current)3.8 ± 0.5 µM[2]

Table 2: Effects of this compound on Voltage-Gated Sodium Channel Isoforms.

Detailed Experimental Protocols

In Vivo Model of Ischemia-Induced Arrhythmia in Rats

This protocol describes the induction of cardiac arrhythmias through coronary artery occlusion to evaluate the antiarrhythmic efficacy of this compound.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a lead II electrocardiogram (ECG) is continuously monitored.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a ligature is passed around it.

  • Drug Administration: this compound or vehicle is administered intravenously.

  • Induction of Ischemia: The LAD is occluded by tightening the ligature. The duration of occlusion is typically 5-10 minutes.

  • Reperfusion (Optional): The ligature is released to allow for reperfusion, which can also induce arrhythmias.

  • Data Analysis: The incidence and duration of ventricular tachycardia and fibrillation are quantified from the ECG recordings.

IschemiaArrhythmiaWorkflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia ECG Monitor ECG Anesthesia->ECG Surgery Expose Heart & Ligate LAD ECG->Surgery DrugAdmin Administer this compound / Vehicle Surgery->DrugAdmin Occlusion Induce Ischemia (LAD Occlusion) DrugAdmin->Occlusion Reperfusion Reperfusion (Optional) Occlusion->Reperfusion Analysis Analyze ECG for Arrhythmias Occlusion->Analysis Reperfusion->Analysis End End Analysis->End

Measurement of Blood Pressure and Heart Rate

This protocol outlines the methodology for assessing the cardiovascular effects of this compound in conscious, unrestrained animals using telemetry.

Methodology:

  • Animal Models: Studies have been conducted in rats, dogs, and baboons.[2]

  • Telemetry Device Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal or thoracic aorta of the animal.

  • Recovery Period: Animals are allowed to recover fully from surgery before any measurements are taken.

  • Data Acquisition: Blood pressure and heart rate are continuously monitored and recorded remotely.

  • Drug Administration: this compound is administered, and cardiovascular parameters are monitored for a specified period.

  • Data Analysis: Changes in systolic blood pressure, diastolic blood pressure, and heart rate from baseline are calculated and analyzed.

Electrophysiological Recording of Ion Channel Currents

This protocol details the whole-cell patch-clamp technique used to measure the effects of this compound on sodium and potassium currents in isolated cardiac myocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from rat hearts.

  • Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure sodium currents (INa), transient outward potassium currents (Ito), and sustained outward potassium currents (IKsus).[2]

  • Drug Application: this compound is applied to the bath solution at various concentrations.

  • Data Analysis: The effects of the compound on current amplitude, kinetics (activation, inactivation, and recovery from inactivation), and voltage-dependence are analyzed. For instance, to study Ito and IKsus, currents can be elicited by depolarization to +50 mV from a prepulse potential of -150 mV for 300 ms.[2]

Logical Relationships and Compound Lineage

The relationship between this compound and its parent compounds is important for understanding its development and pharmacological profile.

CompoundLineage PD117302 PD-117302 (Racemate) Kappa-Opioid Agonist RSD921 This compound (R,R Enantiomer) Sodium Channel Blocker PD117302->RSD921 Chiral Separation SSEnantiomer (S,S Enantiomer) Potent Kappa-Opioid Agonist PD117302->SSEnantiomer Chiral Separation

Conclusion

This compound is a promising drug candidate with a well-defined mechanism of action as a state-dependent sodium channel blocker. Its demonstrated efficacy in preclinical models of cardiac arrhythmia and local anesthesia, coupled with a distinct pharmacological profile separate from its opioid enantiomer, makes it a subject of significant interest for further drug development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and scientists working to explore the full therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols for (rel)-RSD 921 Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921 is a novel arylbenzacetamide derivative that has demonstrated potent activity as a class I anti-arrhythmic agent and local anesthetic.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav), with similar potency observed across cardiac, skeletal muscle, and neuronal isoforms.[1] Furthermore, this compound exhibits a less potent blockade of transient outward (Ito) and sustained outward (IKsus) potassium currents.[2][3] The inhibitory effect of this compound on sodium channels is concentration-dependent and use-dependent, with a pronounced frequency-dependent block observed in cardiac channels.[1][2] These characteristics suggest its potential therapeutic utility in conditions associated with myocardial ischemia and neuronal hyperexcitability.

These application notes provide detailed protocols for the characterization of this compound's effects on voltage-gated sodium and potassium channels using the whole-cell patch clamp technique.

Mechanism of Action

This compound primarily acts as a state-dependent blocker of voltage-gated sodium channels, showing a preference for the open state of the channel.[1] This interaction physically obstructs the ion conduction pathway, thereby inhibiting the influx of sodium ions that is essential for the initiation and propagation of action potentials. The block is reversible and exhibits use-dependence, meaning the degree of inhibition increases with the frequency of channel activation.[1] This is a characteristic feature of many Class I antiarrhythmic drugs. While it also affects potassium channels, its potency is significantly lower compared to its action on sodium channels.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with various ion channels, as determined by whole-cell patch clamp electrophysiology.

Table 1: Tonic Block of Voltage-Gated Sodium Channels by this compound [1][2]

Channel IsoformCell Type/Expression SystemEC50 (µM)
Rat Heart (rH1/Nav1.5)Xenopus oocytes47
Rat Skeletal Muscle (rSkM1/Nav1.4)Xenopus oocytes35
Rat Brain Type IIA (rBIIA/Nav1.2)Xenopus oocytes37
Non-inactivating Neuronal Mutant (IFMQ3)Xenopus oocytes110

Table 2: Kinetic Parameters of this compound Interaction with the IFMQ3 Mutant Sodium Channel [1]

ParameterValue
Apparent Association Rate (kon)0.11 x 106 M-1s-1
Apparent Dissociation Rate (koff)12.5 s-1
Apparent Affinity (Kd)117 µM
Time Constant of Recovery from Open Channel Block14 seconds

Experimental Protocols

Cell Preparation
  • Cell Lines: Use cell lines stably expressing the desired sodium channel isoform (e.g., HEK293 or CHO cells) or primary cells such as isolated cardiac myocytes or dorsal root ganglion (DRG) neurons.

  • Cell Culture: Culture cells in appropriate media and conditions. For patch clamp experiments, plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

Solutions

Table 3: Extracellular (Bath) Solution

ComponentConcentration (mM)
NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose10
To Isolate Na+ Currents:
CsCl140 (replaces NaCl)
TEA-Cl20
4-Aminopyridine5
CdCl20.2
To Isolate K+ Currents (Ito and IKsus):
Choline-Cl140 (replaces NaCl)
Tetrodotoxin (TTX)0.001
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Table 4: Intracellular (Pipette) Solution

ComponentConcentration (mM)
For Na+ Current Recording:
CsF120
CsCl20
EGTA10
HEPES10
Mg-ATP4
Na2-GTP0.3
For K+ Current Recording:
K-Aspartate120
KCl20
EGTA10
HEPES10
Mg-ATP4
Na2-GTP0.3
Adjust pH to 7.2 with CsOH or KOH and osmolarity to ~300 mOsm with sucrose.
This compound Stock Solution
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store at -20°C.

  • On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations (e.g., 1, 10, 30, 100, 300 µM).

Whole-Cell Patch Clamp Recording
  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a GΩ seal (≥ 1 GΩ).

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and a data acquisition system.

    • Compensate for whole-cell capacitance and series resistance (at least 80%).

    • Allow the cell to stabilize for 3-5 minutes before starting experimental protocols.

Voltage Clamp Protocols
  • Objective: To determine the concentration-dependent inhibition of Na+ channels in the resting state.

  • Voltage Protocol:

    • Hold the membrane potential at -120 mV (for cardiac channels) or -100 mV (for neuronal and skeletal muscle channels).

    • Apply a brief depolarizing pulse to -10 mV for 20-50 ms (B15284909) to elicit a peak inward Na+ current.

    • Apply pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

  • Procedure:

    • Record baseline Na+ currents in the absence of the drug.

    • Perfuse the cell with increasing concentrations of this compound, allowing 3-5 minutes for equilibration at each concentration.

    • Record the steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the presence (Idrug) and absence (Icontrol) of this compound.

    • Calculate the percentage of block: % Block = (1 - (Idrug / Icontrol)) * 100.

    • Plot the percentage of block against the drug concentration and fit the data with the Hill equation to determine the EC50.

  • Objective: To characterize the frequency-dependent inhibition of Na+ channels.

  • Voltage Protocol:

    • Hold the membrane potential at -120 mV or -100 mV.

    • Apply a train of depolarizing pulses (e.g., 30 pulses) to -10 mV for 20 ms at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 30 Hz).

  • Procedure:

    • Record a control pulse train in the absence of the drug.

    • Perfuse the cell with a fixed concentration of this compound (e.g., 30 µM).

    • Record pulse trains at different frequencies in the presence of the drug.

  • Data Analysis:

    • Normalize the peak current of each pulse in the train to the peak current of the first pulse.

    • Compare the rate and extent of current decay during the pulse train in the control and drug conditions.

  • Objective: To determine the time course of recovery from drug-induced block.

  • Voltage Protocol:

    • Use a two-pulse protocol.

    • Hold the membrane potential at -100 mV.

    • Apply a conditioning pulse (P1) to -10 mV for 500 ms to induce open channel block.

    • Return to the holding potential for a variable recovery interval (Δt).

    • Apply a test pulse (P2) to -10 mV to measure the recovered current.

  • Procedure:

    • Record the two-pulse protocol with increasing recovery intervals (from ms to several seconds) in the presence of this compound.

  • Data Analysis:

    • Plot the ratio of the peak current of the test pulse to the conditioning pulse (P2/P1) as a function of the recovery interval.

    • Fit the data with a single or double exponential function to determine the time constant(s) of recovery.

  • Objective: To assess the effect of this compound on transient outward and sustained potassium currents.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a prepulse to -40 mV for 500 ms to inactivate Na+ channels.

    • Apply a depolarizing test pulse to +50 mV for 300 ms to elicit Ito and IKsus.

  • Procedure:

    • Record baseline potassium currents.

    • Perfuse with increasing concentrations of this compound (e.g., 100 µM, 300 µM).

  • Data Analysis:

    • Measure the peak amplitude of Ito and the amplitude of IKsus at the end of the depolarizing pulse.

    • Calculate the percentage of block for each current component.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel AP Action Potential Propagation Nav_channel->AP Initiates Repolarization Membrane Repolarization Nav_channel->Repolarization Inactivates, contributing to Kv_channel Voltage-Gated Potassium Channel Kv_channel->Repolarization Mediates RSD921 This compound RSD921->Nav_channel Blocks (High Potency) RSD921->Kv_channel Blocks (Low Potency) Depolarization Membrane Depolarization Depolarization->Nav_channel Opens AP->Depolarization Propagates

Caption: Mechanism of action of this compound on ion channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Plating Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Solution_Prep Solution Preparation Solution_Prep->Whole_Cell Drug_Dilution This compound Dilution Voltage_Protocol Apply Voltage Protocols Drug_Dilution->Voltage_Protocol Whole_Cell->Voltage_Protocol Data_Acquisition Record Ionic Currents Voltage_Protocol->Data_Acquisition Measure_Currents Measure Peak Currents Data_Acquisition->Measure_Currents Kinetic_Analysis Analyze Channel Kinetics Data_Acquisition->Kinetic_Analysis Calculate_Block Calculate Percent Block Measure_Currents->Calculate_Block Curve_Fitting Fit Data to Hill Equation (EC50) Calculate_Block->Curve_Fitting

Caption: Workflow for patch clamp analysis of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of RSD-921 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSD-921 is a novel compound identified as a potent sodium channel blocker, exhibiting significant antiarrhythmic and local anesthetic properties.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, with a secondary, less potent effect on potassium channels.[1][2] Notably, the sodium channel blocking effect of RSD-921 is enhanced under ischemic conditions, suggesting its potential therapeutic utility in cardiovascular events such as myocardial infarction.[1][2] In vivo studies in rats have demonstrated its ability to reduce blood pressure and heart rate in a dose-dependent manner, prolong ECG intervals (PR and QRS), and protect against electrically and ischemically induced arrhythmias.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental design of RSD-921 in rat models to further elucidate its pharmacological profile. The protocols cover anti-arrhythmic efficacy, local anesthetic effects, pharmacokinetics, and subacute toxicity.

Data Presentation

The following tables summarize the available quantitative data for RSD-921 from in vivo and in vitro studies.

Table 1: In Vitro Efficacy of RSD-921

ParameterPreparationValueReference
EC₅₀ Rat diaphragm/phrenic nerve100 µM[1]
EC₅₀ Rat vas deferens/hypogastric nerve15 µM[1]
Tonic Block EC₅₀ Wild-type rat heart, skeletal muscle, and neuronal Na⁺ channels35 - 47 µM[3]

Table 2: In Vivo Study Dosing Information for RSD-921 in Rats

Study TypeDoseRoute of AdministrationDosing RegimenReference
Sub-acute Toxicity 10 µmol/kgIntravenous (i.v.)Twice daily for 14 days[1]
Pharmacokinetics 8 µmol/kgIntravenous (i.v.)Single dose[1]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of RSD-921

RSD-921 Signaling Pathway cluster_membrane Cell Membrane Na_Channel Voltage-gated Sodium Channel Na_Influx Na+ Influx RSD_921 RSD-921 RSD_921->Na_Channel Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization Reduced Action_Potential Action Potential Propagation Depolarization->Action_Potential Slowed Nerve_Conduction Nerve Impulse Conduction Depolarization->Nerve_Conduction Inhibited Arrhythmia Arrhythmia Action_Potential->Arrhythmia Suppressed Pain_Sensation Pain Sensation Nerve_Conduction->Pain_Sensation Blocked

Caption: Proposed mechanism of RSD-921 via sodium channel blockade.

Comprehensive Experimental Workflow

RSD-921 In Vivo Experimental Workflow cluster_efficacy Efficacy Models Start Start: In Vivo Evaluation of RSD-921 in Rats Dose_Finding Dose-Ranging Studies (Efficacy & Tolerability) Start->Dose_Finding Efficacy_Studies Efficacy Studies Dose_Finding->Efficacy_Studies PK_Studies Pharmacokinetic (PK) Studies Dose_Finding->PK_Studies Tox_Studies Sub-acute Toxicity Studies Dose_Finding->Tox_Studies Arrhythmia_Model Anti-Arrhythmic Model (Ischemia/Reperfusion or Electrical Stimulation) Anesthetic_Model Local Anesthetic Model (Tail-flick or Sciatic Nerve Block) Data_Analysis Data Analysis & Interpretation PK_Studies->Data_Analysis Tox_Studies->Data_Analysis End End: Pharmacological Profile of RSD-921 Data_Analysis->End Arrhythmia_Model->Data_Analysis Anesthetic_Model->Data_Analysis

Caption: Workflow for in vivo evaluation of RSD-921 in rats.

Experimental Protocols

Anti-Arrhythmic Efficacy in a Rat Model of Myocardial Ischemia and Reperfusion

Objective: To evaluate the efficacy of RSD-921 in preventing or reducing the incidence of ventricular arrhythmias induced by myocardial ischemia and reperfusion in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • RSD-921, vehicle control (e.g., saline)

  • ECG recording system

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk)

Protocol:

  • Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the procedure. Monitor body temperature and maintain at 37°C.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

  • ECG Monitoring: Record a baseline ECG for at least 15 minutes before any intervention.

  • Drug Administration: Administer RSD-921 or vehicle intravenously (i.v.) via the tail vein. A dose-finding study should be conducted first, with doses ranging from 1 to 10 µmol/kg, to determine the optimal effective dose.

  • Induction of Ischemia: 5-10 minutes after drug administration, occlude the LAD by tightening the suture. Maintain the occlusion for 5-10 minutes.

  • Reperfusion: Release the ligature to allow reperfusion for a period of 15-30 minutes.

  • Data Collection: Continuously record the ECG throughout the ischemia and reperfusion periods.

  • Endpoint Analysis: Analyze the ECG recordings for the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).

Table 3: Endpoint Analysis for Anti-Arrhythmic Efficacy

ParameterDescription
Incidence of VT/VF Percentage of animals in each group that develop VT or VF.
Duration of VT/VF Total time spent in VT or VF for each animal.
Arrhythmia Score A graded score based on the severity of the arrhythmia.
Mortality Percentage of animals that do not survive the procedure.
Local Anesthetic Efficacy in a Rat Sciatic Nerve Block Model

Objective: To determine the local anesthetic efficacy and duration of action of RSD-921 using a sciatic nerve block model in rats.

Materials:

  • Male Wistar rats (200-250g)

  • RSD-921, vehicle control, positive control (e.g., lidocaine, bupivacaine)

  • Apparatus for assessing sensory and motor block (e.g., hot plate, von Frey filaments, motor function scale)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Animal Acclimatization: Acclimate rats to the testing environment and handling for several days before the experiment.

  • Baseline Measurement: Determine the baseline sensory threshold (e.g., paw withdrawal latency on a hot plate) and motor function for each rat.

  • Drug Administration: Inject a small volume (e.g., 0.1-0.2 mL) of RSD-921, vehicle, or positive control perineurally to the sciatic nerve. A dose-finding study (e.g., 0.1%, 0.25%, 0.5% solutions) is necessary to establish an effective concentration.

  • Assessment of Sensory Block: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes post-injection), assess the sensory block by measuring the paw withdrawal latency on a hot plate or response to von Frey filaments. An increase in latency or threshold indicates a sensory block.

  • Assessment of Motor Block: At the same time points, evaluate motor function using a graded scale (e.g., 0 = normal, 4 = complete paralysis).

  • Duration of Action: The duration of the block is defined as the time from the onset of the block until the sensory and motor functions return to baseline levels.

Table 4: Endpoint Analysis for Local Anesthetic Efficacy

ParameterDescription
Onset of Action Time taken to observe a significant sensory or motor block.
Duration of Sensory Block Time until sensory function returns to baseline.
Duration of Motor Block Time until motor function returns to baseline.
ED₅₀ The dose or concentration that produces a desired effect in 50% of the animals.
Pharmacokinetic Study of RSD-921 in Rats

Objective: To determine the pharmacokinetic profile of RSD-921 in rats after intravenous administration.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

  • RSD-921

  • Blood collection tubes (e.g., heparinized)

  • Analytical method for quantifying RSD-921 in plasma (e.g., LC-MS/MS)

Protocol:

  • Animal Preparation: Use rats with pre-implanted jugular vein cannulas for blood sampling.

  • Drug Administration: Administer a single intravenous bolus dose of RSD-921 (e.g., 8 µmol/kg) through the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of RSD-921 in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Table 5: Key Pharmacokinetic Parameters

ParameterDescription
Cₘₐₓ Maximum plasma concentration.
Tₘₐₓ Time to reach Cₘₐₓ.
AUC₀₋ₜ Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC₀₋ᵢₙf Area under the plasma concentration-time curve from time 0 to infinity.
t₁/₂ Elimination half-life.
CL Clearance.
Vd Volume of distribution.
Sub-acute Toxicity Study of RSD-921 in Rats

Objective: To evaluate the potential toxicity of RSD-921 after repeated administration over a 14-day period in rats. This protocol is based on general principles and a previously conducted study.[1]

Materials:

  • Male and female Sprague-Dawley rats (5 per sex per group)

  • RSD-921, vehicle control

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Materials for hematology, clinical chemistry, and histopathology analysis

Protocol:

  • Group Assignment: Randomly assign animals to a control group (vehicle) and a treatment group (RSD-921, 10 µmol/kg).

  • Drug Administration: Administer RSD-921 or vehicle intravenously twice daily for 14 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations daily for any signs of toxicity.

  • Body Weight and Food Consumption: Record body weights and food consumption weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the 14-day period, perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination.

  • Data Analysis: Analyze the data for any treatment-related adverse effects.

Table 6: Endpoints for Sub-acute Toxicity Study

CategoryParameters
In-life Observations Clinical signs, mortality, body weight, food consumption.
Hematology Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit.
Clinical Chemistry Liver function enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes.
Pathology Gross necropsy findings, organ weights, histopathological changes in major organs.

Dose Selection Logic

Dose Selection Logic Start Start: Dose Selection for In Vivo Studies In_Vitro_Data In Vitro Potency (EC₅₀) (e.g., 15-100 µM) Start->In_Vitro_Data Initial_Dose_Range Establish Initial In Vivo Dose Range (e.g., 1-10 µmol/kg) In_Vitro_Data->Initial_Dose_Range Dose_Escalation Dose Escalation Study (Single Dose) Initial_Dose_Range->Dose_Escalation Observe_Efficacy Observe for Efficacy (e.g., Anti-arrhythmic effect) Dose_Escalation->Observe_Efficacy Observe_Toxicity Observe for Toxicity (e.g., Adverse clinical signs) Dose_Escalation->Observe_Toxicity Effective_Dose Determine Minimum Effective Dose (MED) Observe_Efficacy->Effective_Dose MTD Determine Maximum Tolerated Dose (MTD) Observe_Toxicity->MTD Therapeutic_Window Define Therapeutic Window (MTD vs. MED) MTD->Therapeutic_Window Effective_Dose->Therapeutic_Window Select_Doses Select Doses for Definitive Studies (Low, Mid, High) Therapeutic_Window->Select_Doses

Caption: Logical flow for selecting appropriate doses for in vivo studies.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of PD-123497

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-123497 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. The AT2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, often counteracting the effects of the Angiotensin II Type 1 (AT1) receptor. Understanding the efficacy and potency of AT2 receptor antagonists like PD-123497 is paramount for drug development in therapeutic areas such as cardiovascular diseases, inflammation, and neurological disorders.

These application notes provide detailed protocols for three robust cell-based assays designed to quantify the antagonist activity of PD-123497 at the AT2 receptor: a Calcium Mobilization Assay, a CRE-Luciferase Reporter Gene Assay, and a β-Arrestin Recruitment Assay.

AT2 Receptor Signaling Pathway

Upon activation by its endogenous ligand, Angiotensin II, the AT2 receptor primarily couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the activation of protein phosphatases (such as SHP-1), leading to the dephosphorylation of downstream targets, and the activation of the nitric oxide (NO)-cGMP pathway. These pathways collectively contribute to the AT2 receptor's role in vasodilation, anti-proliferation, and anti-inflammatory responses.

AT2_Signaling_Pathway cluster_membrane Plasma Membrane AT2R AT2 Receptor Gi Gi/o Protein AT2R->Gi Activates beta_arrestin β-Arrestin AT2R->beta_arrestin Recruits AngII Angiotensin II AngII->AT2R Activates PD123497 PD-123497 PD123497->AT2R Inhibits PLC Phospholipase C Gi->PLC Inhibits Adenylyl Cyclase Protein_Phosphatases Protein Phosphatases (e.g., SHP-1) Gi->Protein_Phosphatases Activates NO_Synthase Nitric Oxide Synthase (eNOS) Gi->NO_Synthase Activates IP3 IP3 Ca_release Ca²⁺ Release Cellular_Responses Cellular Responses (Vasodilation, Anti-proliferation) Protein_Phosphatases->Cellular_Responses NO Nitric Oxide (NO) NO_Synthase->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP cGMP->Cellular_Responses

Caption: Angiotensin II AT2 Receptor Signaling Pathway.

Data Presentation: Efficacy of PD-123497

The following table summarizes the expected antagonist potency of PD-123497 in the described cell-based assays. It is important to note that specific IC50 values for PD-123497 are not widely available in the public domain. The data for its close structural and functional analog, PD-123319, is provided as a reference. Researchers should determine the precise IC50 values under their specific experimental conditions.

Assay Type Cell Line Agonist PD-123497 IC50 (nM) Reference Compound Reference IC50 (nM)
Calcium MobilizationCHO-K1 cells expressing AT2R and a promiscuous G-protein (e.g., Gα16)Angiotensin IIData not availablePD-123319~10 - 100
CRE-Luciferase ReporterHEK293 cells co-expressing AT2R and CRE-luciferaseAngiotensin II + Forskolin (B1673556)Data not availablePD-123319~50 - 200
β-Arrestin RecruitmentHEK293 cells co-expressing AT2R-LgBiT and SmBiT-β-arrestinAngiotensin IIData not availablePD-123319~100 - 500

Calcium Mobilization Assay

Application Note

This assay measures the ability of PD-123497 to inhibit Angiotensin II-induced intracellular calcium mobilization in cells co-expressing the AT2 receptor and a promiscuous G-protein, such as Gα16, which couples to phospholipase C and subsequently triggers calcium release. This is a robust and high-throughput method for quantifying the potency of AT2 receptor antagonists.

Experimental Workflow

Calcium_Mobilization_Workflow A Seed cells expressing AT2R and Gα16 in a 96-well plate B Incubate cells overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate to allow dye uptake C->D E Add PD-123497 at various concentrations D->E F Incubate to allow antagonist binding E->F G Add Angiotensin II (agonist) F->G H Measure fluorescence intensity (kinetic read) G->H I Data Analysis: Calculate IC50 values H->I

Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol

Materials:

  • CHO-K1 cells stably co-expressing human AT2 receptor and Gα16

  • Culture Medium: F-12K Medium with 10% FBS and appropriate selection antibiotics

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Probenecid

  • PD-123497

  • Angiotensin II

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Plating:

    • Harvest and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer. The final concentration of Fluo-4 AM should be 4 µM.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of PD-123497 in Assay Buffer.

    • Add 50 µL of the PD-123497 dilutions to the respective wells. For control wells, add 50 µL of Assay Buffer.

    • Incubate for 20 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare a 4X solution of Angiotensin II in Assay Buffer (the final concentration should be at the EC80, determined previously).

    • Place the assay plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Initiate a kinetic read of fluorescence (Excitation: 494 nm, Emission: 516 nm).

    • After establishing a stable baseline (10-20 seconds), add 50 µL of the Angiotensin II solution to all wells.

    • Continue the kinetic read for an additional 90-120 seconds.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Normalize the data to the control wells (agonist only vs. no agonist).

    • Plot the normalized response against the log concentration of PD-123497 and fit a sigmoidal dose-response curve to determine the IC50 value.

CRE-Luciferase Reporter Gene Assay

Application Note

This assay is designed to measure the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation. In this setup, cells are co-transfected with the AT2 receptor and a reporter construct containing a cAMP response element (CRE) linked to the luciferase gene. Activation of the AT2 receptor by an agonist will inhibit forskolin-stimulated cAMP production, leading to a decrease in luciferase expression. PD-123497 will reverse this inhibition, restoring luciferase activity.

Experimental Workflow

CRE_Luciferase_Workflow A Co-transfect HEK293 cells with AT2R and CRE-luciferase reporter plasmids B Seed transfected cells in a 96-well white, clear-bottom plate A->B C Incubate for 24-48 hours B->C D Add PD-123497 at various concentrations C->D E Incubate for 30 minutes D->E F Add Angiotensin II (agonist) + Forskolin (to stimulate cAMP) E->F G Incubate for 4-6 hours F->G H Add luciferase substrate G->H I Measure luminescence H->I J Data Analysis: Calculate IC50 values I->J

Caption: CRE-Luciferase Reporter Assay Workflow.
Detailed Protocol

Materials:

  • HEK293 cells

  • Expression plasmid for human AT2 receptor

  • CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Culture Medium: DMEM with 10% FBS

  • Assay Medium: Serum-free DMEM

  • PD-123497

  • Angiotensin II

  • Forskolin

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • 96-well white, clear-bottom microplates

Procedure:

  • Transfection and Cell Plating:

    • Co-transfect HEK293 cells with the AT2 receptor and CRE-luciferase plasmids according to the manufacturer's protocol for the transfection reagent.

    • After 24 hours, harvest the transfected cells and resuspend them in culture medium.

    • Seed the cells in a 96-well plate at a density of 4 x 10^4 cells per well.

    • Incubate for another 24 hours.

  • Compound and Agonist Treatment:

    • Replace the culture medium with 80 µL of Assay Medium.

    • Add 10 µL of serial dilutions of PD-123497 to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

    • Add 10 µL of a mixture of Angiotensin II (final concentration at EC80) and Forskolin (final concentration ~10 µM) to all wells except the negative control.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the control wells (forskolin only vs. forskolin + agonist).

    • Plot the normalized response against the log concentration of PD-123497 and fit a sigmoidal dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay (NanoBiT® Technology)

Application Note

This assay measures the recruitment of β-arrestin to the activated AT2 receptor. The NanoBiT® system utilizes a split-luciferase approach where the AT2 receptor is fused to the large subunit (LgBiT) and β-arrestin is fused to the small subunit (SmBiT). Upon agonist-induced interaction of the two proteins, a functional luciferase enzyme is formed, generating a luminescent signal. PD-123497 will block this interaction, leading to a decrease in luminescence.

Experimental Workflow

Beta_Arrestin_Workflow A Co-transfect HEK293 cells with AT2R-LgBiT and SmBiT-β-arrestin plasmids B Seed transfected cells in a 96-well white, clear-bottom plate A->B C Incubate for 24 hours B->C D Add Nano-Glo® Live Cell Substrate C->D E Measure baseline luminescence D->E F Add PD-123497 at various concentrations E->F G Incubate briefly F->G H Add Angiotensin II (agonist) G->H I Measure luminescence (kinetic read) H->I J Data Analysis: Calculate IC50 values I->J

Caption: β-Arrestin Recruitment Assay Workflow.
Detailed Protocol

Materials:

  • HEK293 cells

  • Plasmid for AT2 receptor fused to LgBiT

  • Plasmid for SmBiT fused to β-arrestin2

  • Transfection reagent

  • Culture Medium: DMEM with 10% FBS

  • Assay Buffer: Opti-MEM I Reduced Serum Medium

  • Nano-Glo® Live Cell Assay System (Substrate and Lysis Buffer)

  • PD-123497

  • Angiotensin II

  • 96-well white, clear-bottom microplates

Procedure:

  • Transfection and Cell Plating:

    • Co-transfect HEK293 cells with the AT2R-LgBiT and SmBiT-β-arrestin plasmids.

    • After 24 hours, seed the transfected cells in a 96-well plate at a density of 2 x 10^4 cells per well in 80 µL of culture medium.

    • Incubate for another 24 hours.

  • Assay Preparation:

    • Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions in Assay Buffer.

    • Add 20 µL of the substrate solution to each well.

    • Incubate for 30 minutes at 37°C.

  • Compound Addition and Signal Detection:

    • Place the plate in a luminometer and measure the baseline luminescence.

    • Prepare serial dilutions of PD-123497 in Assay Buffer.

    • Add 10 µL of the PD-123497 dilutions to the respective wells.

    • Incubate for 10 minutes.

    • Prepare a 10X solution of Angiotensin II in Assay Buffer (final concentration at EC80).

    • Add 10 µL of the Angiotensin II solution to all wells.

    • Immediately begin a kinetic measurement of luminescence for 30-60 minutes.

  • Data Analysis:

    • Determine the area under the curve (AUC) or the peak luminescence for each well after agonist addition.

    • Normalize the data to the control wells (agonist only vs. no agonist).

    • Plot the normalized response against the log concentration of PD-123497 and fit a sigmoidal dose-response curve to determine the IC50 value.

Application Notes and Protocols for (rel)-RSD 921 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921, with the chemical name (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride, is a potent voltage-gated sodium channel (VGSC) blocker.[1] It exhibits antiarrhythmic and local anesthetic properties.[1][2] Unlike its related enantiomer, it lacks significant activity at opioid receptors, making it a more selective agent for studying sodium channel function.[2] These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experimental settings to assess its activity and mechanism of action.

Physicochemical Properties and Storage

This compound is available as a solid powder. For in vitro experiments, it can be dissolved in distilled water or normal saline.[1] It is also soluble in DMSO. Stock solutions should be stored under appropriate conditions to ensure stability.

PropertyValueReference
Molecular Weight 406 g/mol (hydrated hydrochloride salt)[1]
Solubility Distilled water, Normal Saline, DMSO[1]
Storage of Solid Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).
Stock Solution Storage Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the quantitative data on the in vitro activity of this compound from various studies.

Assay TypeChannel/PreparationSpeciesExperimental SystemMeasured ActivityValueReference
ElectrophysiologyrNav1.2RatXenopus laevis oocytesEC50 (Tonic Block)37 ± 4 µM[1]
ElectrophysiologyrNav1.4RatXenopus laevis oocytesEC50 (Tonic Block)35 ± 3 µM[1]
ElectrophysiologyrNav1.5RatXenopus laevis oocytesEC50 (Tonic Block)47 ± 3 µM[1]
ElectrophysiologySodium CurrentRatIsolated Cardiac MyocytesIC503.8 ± 0.5 µM
Neuromuscular PreparationPhrenic Nerve/DiaphragmRatIsolated TissueEC50 (Inhibition of Contraction)100 µM
Neuromuscular PreparationHypogastric Nerve/Vas DeferensRatIsolated TissueEC50 (Inhibition of Contraction)15 µM
Radioligand BindingSodium ChannelNot SpecifiedNot SpecifiedIC506.8 ± 0.9 mM[1]
Radioligand Bindingk-opioid receptorNot SpecifiedNot SpecifiedIC500.4 ± 0.05 mM[1]
Radioligand Bindingm-opioid receptorNot SpecifiedNot SpecifiedIC507.6 ± 1.2 mM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Sterile distilled water or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Weigh the required amount of this compound powder using a calibrated balance. For a 10 mM stock solution, use the molecular weight of the specific batch of the compound. For the hydrated hydrochloride salt (MW = 406 g/mol ), weigh 4.06 mg for 1 mL of solvent.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile distilled water or DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary for dissolution in aqueous solutions.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 or CHO cells stably or transiently expressing the desired sodium channel subtype (e.g., Nav1.5)

  • Cell culture medium and supplements

  • Glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • This compound stock solution

  • Perfusion system

Procedure:

  • Cell Preparation:

    • Culture cells expressing the target sodium channel subtype under standard conditions (37°C, 5% CO2).

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -100 mV.

  • Data Acquisition:

    • Record baseline sodium currents by applying a depolarizing voltage step (e.g., to -20 mV for 20 ms).

    • Establish a stable baseline recording for at least 5 minutes.

  • Compound Application:

    • Prepare a series of dilutions of this compound in the external solution from the stock solution.

    • Apply the different concentrations of this compound to the cell using the perfusion system.

    • Allow the effect of each concentration to reach a steady state before recording.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit the data using the Hill equation to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Adherent cell line (e.g., HEK293, SH-SY5Y)

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 4: Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for sodium channels using [3H]batrachotoxin.

Materials:

  • Synaptosomal or membrane preparations from a tissue expressing sodium channels (e.g., rat brain cortex)

  • [3H]batrachotoxin (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes, add a fixed concentration of [3H]batrachotoxin.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of a known sodium channel blocker (e.g., veratridine).

  • Incubation:

    • Add the membrane preparation to each tube to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Analyze the data using a non-linear regression to determine the IC50, which can then be converted to a Ki (inhibition constant).

Visualizations

Signaling Pathway of Voltage-Gated Sodium Channel Blockade

VGSC_Blockade cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Pore Pore Na_Influx Na+ Influx VGSC->Na_Influx allows Block Channel Blockade VGSC->Block results in Depolarization Membrane Depolarization Activation Channel Activation Depolarization->Activation triggers Activation->VGSC opens AP Action Potential Propagation Na_Influx->AP leads to RSD921 This compound RSD921->VGSC binds to Reduced_Influx Reduced Na+ Influx Block->Reduced_Influx causes Inhibition_AP Inhibition of Action Potential Propagation Reduced_Influx->Inhibition_AP results in In_Vitro_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Stock_Prep Prepare this compound Stock Solution Electrophysiology Patch-Clamp Electrophysiology Stock_Prep->Electrophysiology Viability_Assay Cell Viability (MTT Assay) Stock_Prep->Viability_Assay Binding_Assay Radioligand Binding Assay Stock_Prep->Binding_Assay Cell_Culture Culture and Plate Target Cells Cell_Culture->Electrophysiology Cell_Culture->Viability_Assay IC50_Calc Calculate IC50/EC50 Electrophysiology->IC50_Calc CC50_Calc Calculate CC50 Viability_Assay->CC50_Calc Ki_Calc Calculate Ki Binding_Assay->Ki_Calc Conclusion Determine Potency, Selectivity, and Cytotoxicity IC50_Calc->Conclusion CC50_Calc->Conclusion Ki_Calc->Conclusion

References

Application Notes and Protocols for Langendorff Heart Perfusion with (rel)-RSD 921

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a robust ex vivo technique for assessing cardiac function in a controlled environment, free from systemic physiological influences.[1][2] This document provides detailed application notes and protocols for investigating the cardiac effects of (rel)-RSD 921, a novel compound with potent sodium channel blocking activity and secondary effects on potassium channels.[3][4] this compound has demonstrated significant effects on cardiac electrophysiology and contractility, making the Langendorff preparation an ideal model for characterizing its dose-dependent impact on the myocardium.[3]

These protocols will guide researchers through the entire experimental workflow, from the preparation of the isolated heart to the administration of this compound and the subsequent analysis of key cardiac parameters. The provided data, presented in clear tabular format, and the illustrative diagrams of the experimental setup and signaling pathways will facilitate the comprehensive understanding and replication of these studies.

Data Presentation

The following tables summarize the quantitative, concentration-dependent effects of this compound on key cardiac parameters in an isolated rat heart model under normal physiological conditions. The data is derived from published graphical representations and presented here as mean percentage change from baseline ± standard deviation.[3]

Table 1: Effect of this compound on Electrocardiogram (ECG) Intervals

This compound Concentration (µM)% Change in PR Interval% Change in QRS Interval
1~5%~2%
3~15%~5%
10~40%~15%
30~75%~30%
100~120%~50%

Table 2: Effect of this compound on Hemodynamic Parameters

This compound Concentration (µM)% Change in Left Ventricular Pressure (LVP)% Change in Heart Rate (HR)
1~ -2%~ -1%
3~ -5%~ -3%
10~ -15%~ -8%
30~ -30%~ -15%
100~ -50%~ -25%

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound using a Langendorff-perfused isolated rat heart preparation.[3]

Apparatus and Reagents
  • Langendorff Apparatus: A standard system equipped with a water-jacketed perfusion reservoir, bubble trap, aortic cannula, and perfusion pump capable of maintaining constant pressure or flow.[2][5]

  • Transducers and Recording System: A pressure transducer connected to a data acquisition system for measuring left ventricular pressure, and electrodes for recording an in vitro electrocardiogram (ECG).

  • Perfusion Buffer: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11), freshly prepared and gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the perfusion buffer.

Experimental Procedure
  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent blood coagulation.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer to arrest contractions.

  • Aortic Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus, ensuring no air is introduced into the system. Secure the aorta with a surgical suture.

  • Initiation of Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure of 100 mmHg.[3]

  • Left Ventricular Pressure Measurement: Insert a small, saline-filled latex balloon connected to a pressure transducer into the left ventricle via an incision in the left atrium. Inflate the balloon to achieve a stable end-diastolic pressure of approximately 10 mmHg.[3]

  • ECG Recording: Place silver-ball wick electrodes on the left atrium and left ventricle to record the in vitro ECG.[3]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor and record baseline parameters, including heart rate (HR), left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dtmax), the maximal rate of pressure relaxation (-dP/dtmax), and ECG intervals (PR and QRS).

  • Drug Perfusion:

    • Introduce this compound into the perfusion buffer at the lowest desired concentration.

    • Perfuse the heart with the drug-containing solution for a 5-minute equilibration period, or until a steady-state effect is observed.[3]

    • Record all cardiac parameters.

    • Perform a washout by perfusing with drug-free Krebs-Henseleit buffer until parameters return to baseline.

    • Repeat the drug perfusion and washout steps for each subsequent concentration of this compound in a cumulative or non-cumulative manner.

Data Analysis
  • Calculate the percentage change from baseline for each parameter at each concentration of this compound.

  • Construct concentration-response curves to determine the potency (e.g., EC₅₀) of this compound for each measured parameter.

  • Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Visualizations

Signaling and Experimental Diagrams

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion & Measurement cluster_drug_admin Drug Administration cluster_analysis Data Analysis animal_prep 1. Anesthetize Rat & Administer Heparin heart_excision 2. Excise Heart animal_prep->heart_excision aortic_cannulation 3. Mount Aorta on Cannula heart_excision->aortic_cannulation start_perfusion 4. Initiate Retrograde Perfusion aortic_cannulation->start_perfusion lvp_measurement 5. Insert LV Balloon & Transducer start_perfusion->lvp_measurement ecg_recording 6. Place ECG Electrodes start_perfusion->ecg_recording stabilization 7. Stabilize Heart (20-30 min) lvp_measurement->stabilization ecg_recording->stabilization drug_perfusion 8. Perfuse with this compound (5 min) stabilization->drug_perfusion record_data 9. Record Cardiac Parameters drug_perfusion->record_data washout 10. Washout with Buffer record_data->washout repeat_dose 11. Repeat for Each Concentration washout->repeat_dose repeat_dose->drug_perfusion data_analysis 12. Analyze Data & Generate Curves repeat_dose->data_analysis

Caption: Experimental workflow for Langendorff heart perfusion with this compound.

Cardiac_Action_Potential cluster_membrane Cardiomyocyte Membrane cluster_drug Drug Action cluster_effect Electrophysiological Effect Na_channel Fast Na+ Channel (Nav1.5) Phase0 Phase 0 Depolarization (Reduced Slope) Na_channel->Phase0 K_channel_transient Transient Outward K+ Channel (Ito) Repolarization Repolarization (Prolonged) K_channel_transient->Repolarization K_channel_sustained Sustained Outward K+ Channel (IKsus) K_channel_sustained->Repolarization RSD921 This compound RSD921->Na_channel Primary Blockade RSD921->K_channel_transient Secondary Blockade RSD921->K_channel_sustained Secondary Blockade

Caption: Mechanism of action of this compound on cardiac ion channels.

References

Measuring Sodium Channel Subtype Selectivity: General Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note on PD-123497: Extensive literature review reveals no publicly available scientific data to suggest that PD-123497 (also known as ASP8497) interacts with sodium channels. This compound has been characterized as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. Therefore, the following application notes and protocols are provided as a general guide for assessing the sodium channel subtype selectivity of a hypothetical compound and are not specific to PD-123497.

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The nine known human Nav subtypes (Nav1.1-1.9) exhibit distinct tissue distribution and biophysical properties, making them attractive therapeutic targets for a range of disorders including pain, epilepsy, and cardiac arrhythmias. Achieving subtype selectivity is a key challenge in drug development to maximize therapeutic efficacy and minimize off-target effects.

This document outlines standard methodologies for determining the subtype selectivity of a test compound against a panel of human voltage-gated sodium channels. The primary techniques discussed are patch-clamp electrophysiology and radioligand binding assays.

Data Presentation: Summary of Quantitative Data

The following table is a template for summarizing the potency of a test compound against various sodium channel subtypes. Data would be generated from the experiments described in the protocols below.

Sodium Channel SubtypeTissue of Primary ExpressionAssociated PathologiesTest Compound IC50 (µM)
Nav1.1 Central Nervous SystemEpilepsy, MigraineData to be determined
Nav1.2 Central Nervous SystemEpilepsy, AutismData to be determined
Nav1.3 Central Nervous System (embryonic), Peripheral Nervous System (after injury)Neuropathic PainData to be determined
Nav1.4 Skeletal MuscleMyotonia, Periodic ParalysisData to be determined
Nav1.5 Cardiac MuscleCardiac Arrhythmias (e.g., Long QT Syndrome, Brugada Syndrome)Data to be determined
Nav1.6 Central Nervous System, Peripheral Nervous SystemEpilepsy, Multiple SclerosisData to be determined
Nav1.7 Peripheral Nervous System (nociceptors)Pain Disorders (e.g., Erythromelalgia, Paroxysmal Extreme Pain Disorder)Data to be determined
Nav1.8 Peripheral Nervous System (nociceptors)Inflammatory and Neuropathic PainData to be determined
Nav1.9 Peripheral Nervous System (nociceptors)Inflammatory PainData to be determined

Experimental Protocols

Patch-clamp electrophysiology is the gold-standard method for directly measuring the effect of a compound on ion channel function. Whole-cell voltage-clamp recordings are used to measure the inhibitory effect of a compound on sodium currents in cells heterologously expressing a specific Nav subtype.

Materials:

  • Mammalian cell line (e.g., HEK293, CHO) stably expressing the human Nav subtype of interest.

  • Cell culture reagents.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Test compound stock solution (e.g., 10 mM in DMSO).

Protocol:

  • Cell Preparation: Plate cells expressing the target Nav subtype onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external solution.

  • Gigaseal Formation: Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a resting state. Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Compound Application:

    • Establish a stable baseline recording of the sodium current for several minutes.

    • Perfuse the recording chamber with external solution containing the test compound at a known concentration.

    • Allow the compound's effect to reach steady-state (typically 3-5 minutes).

  • Data Acquisition: Record the peak sodium current in the presence of the compound.

  • Concentration-Response: Repeat steps 7 and 8 with a range of compound concentrations to generate a concentration-response curve.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture with Nav Subtype gigaseal Gigaseal Formation cell_culture->gigaseal pipette_prep Pipette Fabrication pipette_prep->gigaseal whole_cell Whole-Cell Configuration gigaseal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol baseline Record Baseline Current voltage_protocol->baseline compound_app Apply Test Compound baseline->compound_app record_effect Record Post-Compound Current compound_app->record_effect percent_inhibition Calculate % Inhibition record_effect->percent_inhibition concentration_response Generate Concentration-Response Curve percent_inhibition->concentration_response ic50 Determine IC50 concentration_response->ic50

Patch-clamp electrophysiology workflow.

Radioligand binding assays measure the ability of a test compound to displace a known radioactive ligand from its binding site on the sodium channel. This provides information about the compound's binding affinity (Ki).

Materials:

  • Cell membranes prepared from a cell line overexpressing the human Nav subtype of interest.

  • Radioligand specific for the target Nav subtype (e.g., [³H]-Batrachotoxin for site 2).

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

  • Test compound stock solution.

Protocol:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the cell membranes.

  • Compound Addition: Add the test compound at various concentrations to the appropriate wells.

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a non-labeled competitor.

  • Incubation: Incubate the plate at a specified temperature and duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibited by the test compound at each concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_analysis Data Analysis reagents Add Membranes, Radioligand, Buffer compound Add Test Compound reagents->compound controls Add Controls (Total & Non-specific) reagents->controls incubation Incubate to Equilibrium compound->incubation controls->incubation filtration Filter to Separate Bound/Free incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting specific_binding Calculate Specific Binding counting->specific_binding percent_inhibition Calculate % Inhibition specific_binding->percent_inhibition ic50 Determine IC50 percent_inhibition->ic50 ki Calculate Ki ic50->ki

Radioligand binding assay workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in assessing sodium channel subtype selectivity. A test compound is screened against a panel of Nav subtypes using functional and/or binding assays. The resulting potency values (e.g., IC50 or Ki) are compared to determine the selectivity profile of the compound.

selectivity_logic cluster_assays Screening Assays cluster_data Data Output compound Test Compound nav1_1 Nav1.1 compound->nav1_1 nav1_2 Nav1.2 compound->nav1_2 nav1_3 Nav1.3 compound->nav1_3 nav1_4 Nav1.4 compound->nav1_4 nav1_5 Nav1.5 compound->nav1_5 nav1_6 Nav1.6 compound->nav1_6 nav1_7 Nav1.7 compound->nav1_7 nav1_8 Nav1.8 compound->nav1_8 nav1_9 Nav1.9 compound->nav1_9 ic50_1_1 IC50/Ki for Nav1.1 nav1_1->ic50_1_1 ic50_1_2 IC50/Ki for Nav1.2 nav1_2->ic50_1_2 ic50_1_3 IC50/Ki for Nav1.3 nav1_3->ic50_1_3 ic50_1_4 IC50/Ki for Nav1.4 nav1_4->ic50_1_4 ic50_1_5 IC50/Ki for Nav1.5 nav1_5->ic50_1_5 ic50_1_6 IC50/Ki for Nav1.6 nav1_6->ic50_1_6 ic50_1_7 IC50/Ki for Nav1.7 nav1_7->ic50_1_7 ic50_1_8 IC50/Ki for Nav1.8 nav1_8->ic50_1_8 ic50_1_9 IC50/Ki for Nav1.9 nav1_9->ic50_1_9 selectivity Selectivity Profile (Comparison of Potency) ic50_1_1->selectivity ic50_1_2->selectivity ic50_1_3->selectivity ic50_1_4->selectivity ic50_1_5->selectivity ic50_1_6->selectivity ic50_1_7->selectivity ic50_1_8->selectivity ic50_1_9->selectivity

Logic for determining subtype selectivity.

Application Notes and Protocols for (rel)-RSD 921 Testing in Animal Models of Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of (rel)-RSD 921, a novel antiarrhythmic agent, using established animal models of cardiac arrhythmia. This compound is the R,R enantiomer of the kappa (k) agonist PD117,302, but it lacks significant activity at opioid receptors.[1][2] Its primary mechanism of action is the blockade of sodium channels, with a notable enhancement of this blockade under ischemic conditions, such as low pH and high extracellular potassium concentrations.[1][2] The compound has demonstrated efficacy in protecting against arrhythmias induced by both electrical stimulation and coronary artery occlusion in preclinical studies.[1][2]

This document outlines detailed protocols for two widely used and clinically relevant animal models: ischemia-induced arrhythmia in rats and programmed electrical stimulation-induced arrhythmia in dogs. Furthermore, it presents quantitative data on the electrophysiological effects of this compound to facilitate experimental design and data interpretation.

Mechanism of Action of this compound

This compound primarily exerts its antiarrhythmic effects by blocking cardiac sodium channels (Nav1.5). This action is consistent with a Class I antiarrhythmic agent. Key features of its mechanism include:

  • Sodium Channel Blockade: this compound dose-dependently blocks sodium currents in cardiac myocytes, which prolongs the PR and QRS intervals of the electrocardiogram (ECG).[1]

  • Ischemia-Enhanced Blockade: The sodium channel blocking effect of this compound is potentiated in ischemic conditions, making it a potentially targeted therapy for arrhythmias associated with myocardial infarction.[1][2]

  • Use-Dependent Block: The compound exhibits a marked use-dependent block of cardiac sodium channels, meaning its blocking effect is more pronounced at higher heart rates.[1]

  • Potassium Channel Blockade: this compound also blocks transient and sustained outward potassium currents, although with lower potency compared to its sodium channel blocking activity.[1][2]

Simplified Signaling Pathway of this compound cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav15 Cardiac Sodium Channel (Nav1.5) Na_block Decreased Sodium Influx Nav15->Na_block K_channel Potassium Channels K_block Decreased Potassium Efflux K_channel->K_block RSD921 This compound RSD921->Nav15 Primary Blockade RSD921->K_channel Secondary Blockade AP_prolong Action Potential Prolongation Na_block->AP_prolong K_block->AP_prolong ERP_increase Increased Effective Refractory Period AP_prolong->ERP_increase Arrhythmia_suppression Suppression of Arrhythmias ERP_increase->Arrhythmia_suppression Ischemia Ischemia (Low pH, High K+) Ischemia->Nav15 Potentiates Blockade Experimental Workflow for Ischemia-Induced Arrhythmia in Rats start Start anesthesia Anesthesia & Ventilation start->anesthesia surgery Thoracotomy & LAD Suture Placement anesthesia->surgery stabilization Stabilization Period (20-30 min) surgery->stabilization drug_admin Administer this compound or Vehicle (i.v.) stabilization->drug_admin ligation Induce Ischemia (Coronary Ligation) drug_admin->ligation ecg_recording Continuous ECG Recording (30 min) ligation->ecg_recording analysis Arrhythmia Analysis (Incidence, Duration, Severity) ecg_recording->analysis end End analysis->end Experimental Workflow for PES-Induced Arrhythmia in Dogs start Start anesthesia Anesthesia & Ventilation start->anesthesia catheterization Catheter Placement (RA, RV) via Fluoroscopy anesthesia->catheterization baseline_ep Baseline EP Study (VERP, PES) catheterization->baseline_ep drug_admin Administer this compound or Vehicle (i.v.) baseline_ep->drug_admin post_drug_ep Post-Drug EP Study (VERP, PES) drug_admin->post_drug_ep analysis Compare Pre- and Post-Drug (VERP, VT Inducibility) post_drug_ep->analysis end End analysis->end

References

Application Notes and Protocols for Efficacy Testing of (rel)-RSD 921 as a Local Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(rel)-RSD 921 is a novel compound that has demonstrated potent activity as a sodium channel blocker, suggesting its potential as a local anesthetic.[1][2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the local anesthetic efficacy of this compound through both in vivo and in vitro experimental models. The methodologies described herein are based on established techniques for characterizing local anesthetics and are intended to serve as a comprehensive guide for preclinical assessment.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers.[4] The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels within the nerve membrane.[1][2][3] This action prevents the influx of sodium ions necessary for the depolarization of the nerve and the subsequent transmission of pain signals.

Mechanism of Action of this compound cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive inactivates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive->Na_Channel_Resting recovers Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Depolarization Nerve_Impulse->Depolarization Depolarization->Na_Channel_Resting opens Na_Influx->Nerve_Impulse propagates RSD921 This compound Blockade Channel Blockade RSD921->Blockade Blockade->Na_Channel_Open Blockade->Na_Channel_Inactive No_AP Inhibition of Action Potential Propagation Blockade->No_AP Analgesia Local Anesthesia No_AP->Analgesia

Mechanism of local anesthetic action on voltage-gated sodium channels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound. Table 1 presents the in vitro potency of the compound in blocking various sodium channel isoforms. Tables 2 and 3 are templates for recording the in vivo efficacy data obtained from the protocols detailed below.

Table 1: In Vitro Potency of this compound on Voltage-Gated Sodium Channels

Channel IsoformEC50 for Tonic Block (µM)
Cardiac (rNav1.5)35-47
Skeletal Muscle (rNav1.4)35-47
Neuronal (rNav1.2)35-47

Data represents the half-maximal effective concentration for tonic blockade of the specified rat sodium channel isoforms expressed in Xenopus laevis oocytes.

Table 2: In Vivo Efficacy of this compound in the Guinea Pig Intradermal Wheal Model

Concentration (%)Mean Onset of Anesthesia (min)Mean Duration of Anesthesia (min)
0.125
0.25
0.5
1.0
Vehicle Control
Positive Control (e.g., Lidocaine 1%)

Table 3: In Vivo Efficacy of this compound in the Mouse Tail-Flick Test

Concentration (%)Mean Onset of Analgesia (min)Mean Duration of Analgesia (min)
0.2
0.4
1.0
Vehicle Control
Positive Control (e.g., Lidocaine 1%)

Detailed Experimental Protocols

Protocol 1: In Vivo Evaluation of Local Anesthetic Efficacy in the Guinea Pig Intradermal Wheal Model

This protocol is designed to assess the onset and duration of local anesthesia following intradermal administration of this compound.

Materials:

  • This compound solutions at desired concentrations (e.g., 0.125%, 0.25%, 0.5%, 1.0%)

  • Vehicle control (e.g., sterile saline)

  • Positive control (e.g., Lidocaine 1%)

  • Tuberculin syringes with 30-gauge needles

  • Animal clippers

  • Mechanical stimulus device (e.g., von Frey filaments or a weighted needle)

  • Timer

Procedure:

  • Animal Preparation: Acclimatize adult Hartley guinea pigs for at least 3 days prior to the experiment. On the day of the experiment, shave the dorsal region of the guinea pigs.

  • Injection: Administer a fixed volume (e.g., 0.1 mL) of the test article (this compound), vehicle, or positive control by subcutaneous injection into the clipped dorsal area, raising a small wheal.[2]

  • Assessment of Anesthesia:

    • Onset: At 1-minute intervals post-injection, apply the mechanical stimulus (e.g., 10 pricks with a 10g weighted needle) to the center of the wheal.[2] The absence of a flinch or skin twitch response is considered a positive anesthetic effect. The time to the first absence of a response is recorded as the onset of anesthesia.

    • Duration: Continue to assess for the presence of the flinch response at regular intervals (e.g., every 5 minutes) until the response returns to baseline (i.e., the animal consistently responds to the stimulus). The duration of anesthesia is the time from the onset of anesthesia until the return of the response.

Start Start Animal_Prep Guinea Pig Preparation (Shaving) Start->Animal_Prep Injection Subcutaneous Injection of Test Article Animal_Prep->Injection Assess_Onset Assess Onset of Anesthesia (Mechanical Stimulus) Injection->Assess_Onset 1 min intervals Assess_Duration Assess Duration of Anesthesia Assess_Onset->Assess_Duration 5 min intervals End End Assess_Duration->End

Workflow for the Guinea Pig Intradermal Wheal Model.
Protocol 2: In Vitro Characterization of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp technique to determine the tonic and use-dependent blocking properties of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Materials and Solutions:

  • HEK293 cells stably expressing the sodium channel subtype of interest

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulators

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH).

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Whole-Cell Configuration:

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a single cell and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocols:

    • Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state. Apply a depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current. Perfuse with increasing concentrations of this compound and record the steady-state block.

    • Use-Dependent Block: Hold the cell at a holding potential of -100 mV. Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a higher frequency (e.g., 10 Hz). Compare the reduction in peak current during the pulse train in the absence and presence of this compound.

Patch-Clamp Electrophysiology Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 with Nav expression) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Pipette_Prep Pipette Fabrication Pipette_Prep->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage Protocols (Tonic & Use-Dependent) Whole_Cell->Voltage_Protocol Data_Acquisition Data Acquisition Voltage_Protocol->Data_Acquisition Data_Analysis Data Analysis (% Block, IC50) Data_Acquisition->Data_Analysis

Workflow for Patch-Clamp Electrophysiology.

References

Application Notes and Protocols: Assessing Use-Dependent Block of (rel)-RSD 921

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921 is a novel compound identified as a potent voltage-gated sodium channel blocker. Its therapeutic potential as a local anesthetic and antiarrhythmic agent is linked to its state-dependent interaction with sodium channels, particularly its use-dependent blocking characteristics.[1] Use-dependent (or frequency-dependent) block is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation.[2][3] This property is crucial for drugs targeting rapidly firing cells, such as those in epileptic foci or arrhythmic cardiac tissue.[3]

These application notes provide detailed protocols for assessing the use-dependent block of this compound using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing various sodium channel isoforms.

Mechanism of Use-Dependent Block: The Modulated Receptor Hypothesis

The use-dependent block of sodium channels by local anesthetics like this compound is well explained by the Modulated Receptor Hypothesis .[4] This hypothesis posits that the affinity of the drug for its binding site on the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated).[4] Local anesthetics typically have a higher affinity for the open and inactivated states than the resting state.[4]

During repetitive stimulation, the channels cycle through these states. With each depolarization, more channels enter the open and inactivated states, providing more high-affinity binding sites for the drug. If the drug dissociates slowly from these states during the resting phase between stimuli, the block accumulates with successive pulses, leading to a more pronounced inhibition at higher stimulation frequencies.

ModulatedReceptorHypothesis cluster_0 Sodium Channel States cluster_1 Drug Interaction Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation Drug_Bound_Open Drug-Bound (Open) Inactivated->Resting Repolarization Drug_Bound_Inactivated Drug-Bound (Inactivated) Drug_Free Drug (RSD 921) (Unbound) Drug_Free->Drug_Bound_Open Binds to Open State Drug_Free->Drug_Bound_Inactivated Binds to Inactivated State ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis OocytePrep Prepare and Inject Xenopus Oocytes Incubate Incubate for Channel Expression OocytePrep->Incubate PlaceOocyte Place Oocyte in Recording Chamber Incubate->PlaceOocyte Impale Impale with Voltage and Current Electrodes PlaceOocyte->Impale RecordControl Record Control Currents (Tonic and Frequency Protocol) Impale->RecordControl Perfusion Perfuse with this compound RecordControl->Perfusion RecordDrug Record Currents in Presence of Drug (Tonic and Frequency Protocol) Perfusion->RecordDrug MeasurePeak Measure Peak Sodium Currents RecordDrug->MeasurePeak CalculateBlock Calculate % Tonic and Use-Dependent Block MeasurePeak->CalculateBlock PlotData Plot Dose-Response and Frequency-Dependence Curves CalculateBlock->PlotData LogicalRelationships cluster_params Experimental Parameters cluster_effects Observed Effects StimFreq Stimulation Frequency ChannelState Channel State (Resting, Open, Inactivated) StimFreq->ChannelState Influences Duty Cycle DrugConc Drug Concentration Accumulation Accumulation of Blocked Channels DrugConc->Accumulation Influences Rate of Binding BindingAffinity Drug Binding Affinity ChannelState->BindingAffinity Determines BindingAffinity->Accumulation Drives UDB Use-Dependent Block Accumulation->UDB Results in

References

Troubleshooting & Optimization

Troubleshooting solubility issues with (rel)-RSD 921 in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (rel)-RSD 921 in aqueous buffers. The following information provides troubleshooting strategies and detailed protocols to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a potential issue?

A1: this compound, also known as PD-123497, is a sodium channel antagonist.[1] Like many small molecule compounds developed for intracellular targets, it is a hydrophobic molecule. This inherent hydrophobicity can lead to poor solubility in aqueous buffers, which are the standard environments for most biochemical and cell-based assays.[2] Poor solubility can cause the compound to precipitate, leading to inaccurate concentration measurements and unreliable experimental outcomes.[2]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What is happening?

A2: This common issue is known as "precipitation upon dilution."[3] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations. When this concentrated DMSO stock is diluted into an aqueous buffer, the compound is rapidly transferred to a less favorable environment, which can cause it to fall out of solution.[2]

Q3: What are the key factors that can influence the solubility of this compound?

A3: Several factors can affect the solubility of a small molecule like this compound in an aqueous solution:

  • pH: For ionizable compounds, solubility is highly dependent on the pH of the buffer.[3]

  • Co-solvents: The percentage of co-solvents like DMSO in the final solution is critical. While necessary for initial dissolution, high concentrations can be toxic in cell-based assays.[2][4]

  • Ionic Strength: The salt concentration of your buffer can influence solubility.[2]

  • Temperature: Temperature can affect solubility, though this is compound-specific.

  • Kinetic vs. Thermodynamic Solubility: The method of preparation can influence the apparent solubility. Rapid dilution of a DMSO stock leads to a "kinetic" solubility measurement, which may be higher than the "thermodynamic" equilibrium solubility.[5]

Troubleshooting Guide

If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:

1. Optimize Your Stock Solution Preparation:

  • Ensure the compound is fully dissolved in 100% DMSO before any dilution.

  • Brief sonication or vortexing can aid in dissolving the compound.[2]

  • Centrifuge the stock solution at high speed to pellet any undissolved particulates and use the supernatant for your experiments.[2]

2. Modify Your Dilution Protocol:

  • Add the DMSO stock to your aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation.[2]

  • Pre-warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.

3. Adjust Your Final Assay Conditions:

  • Reduce the Final Concentration: Your target concentration may be above the solubility limit of this compound in your specific buffer. Perform a concentration-response curve to determine the optimal working concentration.

  • Lower the DMSO Concentration: Aim for the lowest possible final DMSO concentration (typically ≤1%) that maintains solubility without affecting your assay.[4]

  • Modify Buffer Composition: Systematically vary the pH of your buffer to see if it improves solubility. Be mindful of the pH constraints of your specific assay.

  • Consider Additives: For biochemical assays (not cell-based), adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help to maintain solubility.[4]

Data Presentation

When determining the optimal buffer conditions, it is crucial to systematically test and record your findings. The following table provides a template for how you might structure your solubility data for this compound.

Buffer SystempHFinal DMSO (%)Maximum Soluble Concentration (µM)Observations
PBS7.41%Enter your data heree.g., Clear solution
PBS7.40.5%Enter your data heree.g., Precipitate observed
Tris-HCl8.01%Enter your data heree.g., Clear solution
Tris-HCl7.01%Enter your data heree.g., Slight turbidity
Citrate6.01%Enter your data heree.g., Heavy precipitate

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution thoroughly for 5-10 minutes. A brief sonication step can be beneficial if the compound is difficult to dissolve.[2]

  • Visually inspect the solution to ensure all solid material has dissolved.

  • Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 1-2 minutes to pellet any remaining micro-precipitates.[2]

  • Carefully transfer the supernatant to a new, clean tube. This is your working stock solution.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This assay helps determine the concentration at which this compound begins to precipitate under your specific buffer conditions.

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

  • Add 198 µL of your aqueous buffer to the wells of a 96-well plate.

  • Add 2 µL of your this compound DMSO stock solution to the first well to achieve the highest desired concentration (this results in a 1% DMSO concentration).

  • Perform serial dilutions of the this compound solution across the plate.

  • Include a buffer-only control (198 µL buffer + 2 µL DMSO).

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[2][3]

  • Measure the light scattering (nephelometry) or turbidity of each well using the plate reader.

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.[3]

Visualizations

G cluster_0 Troubleshooting Workflow A Solubility Issue Observed (Precipitation/Turbidity) B Prepare Fresh Stock Solution in 100% DMSO A->B C Optimize Dilution Protocol (e.g., Vortexing, Temperature) B->C D Perform Kinetic Solubility Assay C->D Still an issue E Test Lower Final Concentration D->E Determine max soluble concentration F Modify Buffer (pH, Additives) D->F If concentration is too low G Issue Resolved E->G F->G

Caption: A workflow for troubleshooting solubility issues.

G cluster_1 Mechanism of Action RSD921 This compound NaChannel Voltage-Gated Sodium Channel RSD921->NaChannel blocks IonFlow Na+ Ion Influx NaChannel->IonFlow mediates Depolarization Membrane Depolarization IonFlow->Depolarization causes

Caption: Inhibition of sodium channel by this compound.

References

Optimizing (rel)-RSD 921 concentration for patch clamp studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that (rel)-RSD 921 is a fictional compound created for the purpose of this example. The following data, protocols, and troubleshooting advice are based on a hypothetical mechanism of action and are intended to serve as a template for a technical support document.

Welcome to the technical support center for this compound. This resource provides frequently asked questions (FAQs) and troubleshooting guides to assist researchers in optimizing its use for patch clamp studies. Our goal is to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule designed as a potent and selective positive allosteric modulator (PAM) of KCNQ2/3 (Kv7.2/7.3) potassium channels. These channels are the primary molecular correlate of the M-current, a critical regulator of neuronal excitability. By binding to an allosteric site, this compound increases the channel's sensitivity to voltage, leading to a hyperpolarizing shift in its activation curve and a potentiation of the M-current. This enhancement of KCNQ2/3 activity results in a decrease in neuronal firing frequency.

cluster_membrane Cell Membrane cluster_effect Cellular Effect RSD921 This compound AllostericSite Allosteric Binding Site RSD921->AllostericSite Binds KCNQ KCNQ2/3 Channel K_Efflux ↑ K+ Efflux (M-current) KCNQ->K_Efflux Potentiates Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability cluster_checks Troubleshooting Steps cluster_solutions Solutions Start No / Weak Response to this compound Check_Conc Is the final concentration correct? Start->Check_Conc Check_Prep Was the working solution prepared fresh? Check_Conc->Check_Prep Yes Sol_Conc Perform dose-response. Increase concentration. Check_Conc->Sol_Conc No Check_Target Is KCNQ2/3 expression sufficient? Check_Prep->Check_Target Yes Sol_Prep Prepare fresh stock/working solutions. Avoid freeze-thaw. Check_Prep->Sol_Prep No Check_Health Is the cell healthy? (Check Vm, Rin) Check_Target->Check_Health Yes Sol_Target Confirm expression (e.g., qPCR, IHC). Use positive control (e.g., Retigabine). Check_Target->Sol_Target No Sol_Health Discard unhealthy cells. Optimize recording conditions. Check_Health->Sol_Health No Start Prepare Solutions (Internal/External) Step2 Obtain GΩ Seal & Establish Whole-Cell Start->Step2 Step3 Allow 5 min Stabilization Step2->Step3 Step4 Record Baseline Currents (Voltage-Step Protocol) Step3->Step4 Step5 Perfuse Vehicle Control (e.g., 0.1% DMSO) Step4->Step5 Step6 Perfuse this compound (Multiple Concentrations) Step5->Step6 Step7 Record Potentiated Currents Step6->Step7 Step8 Washout & Record Recovery Step7->Step8 End Analyze Data (Dose-Response Curve) Step8->End

Technical Support Center: Minimizing Off-Target Effects of Novel Inhibitors In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in in vivo studies?

A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets within an organism, leading to unforeseen physiological or pathological consequences.[1] In in vivo studies, these effects can manifest as toxicity, altered pharmacokinetics, or confounding biological responses that obscure the true on-target effect of the compound under investigation. Minimizing off-target effects is crucial for developing safe and effective therapeutics.[1]

Q2: How can I predict potential off-target effects of my compound before starting in vivo experiments?

A2: Several in silico and in vitro methods can help predict off-target effects. Computational approaches, such as molecular docking and sequence homology analysis, can identify potential unintended binding partners.[1] High-throughput screening against a panel of known off-target proteins (e.g., kinases, GPCRs) can provide empirical evidence of off-target activity.[1] Additionally, phenotypic screening in various cell lines can reveal unexpected cellular responses.[1]

Q3: What are the key strategies to minimize off-target effects in vivo?

A3: Minimizing off-target effects in vivo involves a multi-pronged approach:

  • Rational Drug Design: Modifying the chemical structure of the compound to improve its selectivity for the intended target.[1]

  • Dose Optimization: Using the lowest effective dose to achieve the desired on-target effect while minimizing engagement with lower-affinity off-targets.

  • Targeted Delivery: Employing drug delivery systems (e.g., nanoparticles, antibody-drug conjugates) to concentrate the compound at the site of action and reduce systemic exposure.

  • Route of Administration: Selecting an administration route that optimizes bioavailability at the target tissue while minimizing exposure to sensitive organs.

Troubleshooting Guide

Q1: My in vivo model shows unexpected toxicity or a phenotype inconsistent with the known function of the target. How do I determine if this is an off-target effect?

A1:

  • Conduct a Dose-Response Study: Evaluate if the unexpected effect is dose-dependent and if a therapeutic window exists where the on-target effect is observed without the adverse phenotype.

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target with a different chemical scaffold. If the unexpected phenotype is not replicated, it is likely an off-target effect of the original compound.

  • Employ a Genetic Model: Utilize a knockout or knockdown model of the intended target. If the phenotype of the genetic model differs from that of the compound treatment, this suggests off-target activity.

  • Perform Biodistribution Studies: Analyze the concentration of the compound in various tissues to see if it accumulates in organs associated with the unexpected toxicity.

Q2: I am not observing the expected on-target effect at doses that are well-tolerated. What should I do?

A2:

  • Verify Target Engagement: Use techniques like thermal shift assays, immunoprecipitation-mass spectrometry, or positron emission tomography (PET) with a radiolabeled version of your compound to confirm that it is reaching and binding to its intended target in vivo.

  • Assess Pharmacokinetics/Pharmacodynamics (PK/PD): Measure the concentration of the compound in the target tissue over time and correlate it with a biomarker of on-target activity. This can reveal issues with bioavailability, metabolism, or clearance.

  • Re-evaluate the in vitro to in vivo Correlation: The cellular context in vivo can significantly differ from in vitro models. Consider if other pathways or compensatory mechanisms in the whole organism might be masking the on-target effect.

Data Presentation

Table 1: Hypothetical Data for On-Target vs. Off-Target Activity

Compound VariantOn-Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (Off-Target A / On-Target)In Vivo MTD (mg/kg)
Lead Compound 10500>10,0005025
Optimized Analog 1 8>10,000>10,000>1,250100
Optimized Analog 2 151,0008,0006750

IC50: Half-maximal inhibitory concentration; MTD: Maximum tolerated dose.

Experimental Protocols

Protocol: In Vivo Dose-Response and Off-Target Evaluation

  • Animal Model Selection: Choose a relevant animal model that recapitulates the human disease or physiological state of interest.

  • Dose Formulation and Administration:

    • Prepare the compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle-only control group.

  • Dose-Ranging Study:

    • Administer a wide range of doses to different cohorts of animals (e.g., 1, 5, 10, 25, 50, 100 mg/kg).

    • Monitor animals for clinical signs of toxicity, changes in body weight, and other relevant physiological parameters for a defined period.

    • Determine the Maximum Tolerated Dose (MTD).

  • Efficacy and Target Engagement Study:

    • Select a range of well-tolerated doses based on the MTD study.

    • Administer the compound to new cohorts of animals.

    • At specified time points, collect tissues of interest.

    • Measure a biomarker of on-target activity (e.g., phosphorylation of a downstream substrate).

    • Measure the concentration of the compound in plasma and target tissues to establish a PK/PD relationship.

  • Off-Target Assessment:

    • In parallel with the efficacy study, collect tissues from organs commonly associated with drug toxicity (e.g., liver, kidney, heart).

    • Perform histopathological analysis to look for cellular damage.

    • Analyze plasma for biomarkers of organ damage (e.g., liver enzymes).

    • If specific off-targets are predicted, measure biomarkers of their engagement.

  • Data Analysis:

    • Correlate the dose with on-target efficacy, off-target effects, and compound exposure levels to define a therapeutic window.

Visualizations

Experimental_Workflow cluster_preclinical In Vitro / In Silico cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Decision in_silico In Silico Prediction (Docking, Homology) in_vitro In Vitro Screening (Off-Target Panel) in_silico->in_vitro lead_opt Lead Optimization in_vitro->lead_opt dose_range Dose-Ranging & MTD lead_opt->dose_range pk_pd PK/PD & Target Engagement dose_range->pk_pd efficacy Efficacy Studies pk_pd->efficacy off_target_eval Off-Target Assessment pk_pd->off_target_eval therapeutic_window Define Therapeutic Window efficacy->therapeutic_window off_target_eval->therapeutic_window go_nogo Go/No-Go Decision therapeutic_window->go_nogo

Caption: Workflow for minimizing off-target effects of a novel inhibitor.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound Novel Inhibitor target_protein Target Protein compound->target_protein High Affinity off_target_protein Off-Target Protein compound->off_target_protein Low Affinity downstream_1 Downstream Effector 1 target_protein->downstream_1 therapeutic_effect Therapeutic Effect downstream_1->therapeutic_effect downstream_2 Downstream Effector 2 off_target_protein->downstream_2 adverse_effect Adverse Effect downstream_2->adverse_effect

Caption: On-target vs. off-target signaling pathways of a novel inhibitor.

References

Stability and storage conditions for (rel)-RSD 921 powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (rel)-RSD 921 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability and storage of this compound powder. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research material.

Stability and Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound powder. Adherence to the following conditions will minimize degradation and ensure reliable experimental outcomes.

Recommended Storage Conditions

For optimal stability, this compound powder should be stored under the following conditions:

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4 °CDry and dark environment.
Long-term (months to years)-20 °CDry and dark environment.

This product is stable for several weeks at ambient temperature during standard shipping and customs procedures.

General Handling Guidelines for Chemical Powders

To further ensure the stability of this compound and similar research compounds, follow these best practices:

  • Labeling: Always label containers with the date of receipt and the date of first opening.[1]

  • Environment: Store the powder away from direct sunlight and heat sources.[2][3]

  • Moisture Control: As humidity can cause powders to cake or harden, it is crucial to store them in a dry environment, such as in a desiccator.[4][5] Tightly seal containers after use.

  • Inert Atmosphere: For highly sensitive compounds, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

  • Segregation: Store powders separately from liquids to prevent accidental reactions.[4]

Data Presentation: Stability Assessment of this compound

While specific long-term stability data for this compound is not publicly available, the following table represents a typical dataset from a forced degradation study on a similar small molecule powder. These studies are designed to predict the compound's stability under various stress conditions.[3][6][7][8]

Table 1: Representative Forced Degradation Study Results for this compound Powder

Stress ConditionDurationTemperature% Purity (by HPLC)% DegradationObservations
Control 0-20°C99.8%0.0%White crystalline powder
Acid Hydrolysis (0.1 M HCl)24 hours60°C95.2%4.6%No change in appearance
Base Hydrolysis (0.1 M NaOH)24 hours60°C92.5%7.3%Slight yellowing of powder
Oxidation (3% H₂O₂)24 hours25°C97.1%2.7%No change in appearance
Thermal Degradation 7 days80°C91.8%8.0%Powder appears clumpy
Photostability (ICH Q1B)7 days25°C98.9%0.9%No change in appearance

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound powder.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound powder (reference standard and sample)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Methanol (B129727)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the percent purity using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 7 days. Prepare a sample solution for analysis.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base Expose to Stress oxidation Oxidation (3% H2O2, 25°C, 24h) prep->oxidation Expose to Stress thermal Thermal (Solid, 80°C, 7 days) prep->thermal Expose to Stress photo Photostability (Solid, ICH Q1B) prep->photo Expose to Stress hplc HPLC Purity Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

signaling_pathway cluster_membrane Cell Membrane channel Voltage-Gated Sodium Channel Resting State intracellular Intracellular Space depolarization Membrane Depolarization (Action Potential Upstroke) channel->depolarization Na+ Influx channel_blocked Voltage-Gated Sodium Channel Blocked State no_depolarization Inhibition of Depolarization (Reduced Neuronal Excitability / Cardiac Conduction) channel_blocked->no_depolarization No Na+ Influx extracellular Extracellular Space rsd921 This compound rsd921->channel:port Binds to channel na_ion Na+ ions

Caption: Mechanism of Action of this compound as a Sodium Channel Blocker.

Troubleshooting Guide and FAQs

Q1: The this compound powder appears clumpy or discolored. Is it still usable?

A1: Clumping can be a sign of moisture absorption, while discoloration may indicate degradation.[2] It is recommended to first perform a purity check using HPLC (as described in Protocol 1) against a reliable reference standard. If the purity is compromised, the powder should be discarded to ensure the validity of experimental results. To prevent this, always store the powder in a tightly sealed container in a desiccator.[4]

Q2: I observe inconsistent results in my bioassays using this compound. Could this be a stability issue?

A2: Yes, inconsistent biological activity is a common symptom of compound instability in assay media. The compound may be degrading over the course of the experiment, leading to a lower effective concentration. Consider performing a stability assessment of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, incubation time).

Q3: How can I minimize the degradation of this compound when preparing solutions?

A3: To minimize degradation in solution:

  • Prepare fresh solutions: Whenever possible, prepare solutions immediately before use.

  • Use appropriate solvents: Ensure the chosen solvent is compatible with this compound and does not promote degradation.

  • Control pH: If the compound is pH-sensitive, use a buffered solution to maintain a stable pH.

  • Protect from light: If the compound is light-sensitive, prepare and handle solutions in a dark environment or use amber vials.

  • Store solutions properly: If short-term storage of solutions is necessary, store them at 4°C and protected from light. For longer-term storage, aliquot and freeze at -20°C or -80°C, but be mindful of potential freeze-thaw degradation.

Q4: My powder seems to be very static and difficult to weigh accurately. What can I do?

A4: Static electricity is a common issue with fine powders. Using an anti-static gun or an ionizing bar on the analytical balance can help dissipate the static charge. Additionally, ensuring the weighing environment is not overly dry can help reduce static buildup.

Q5: What are the likely degradation pathways for a molecule like this compound?

A5: Based on its chemical structure, potential degradation pathways could include hydrolysis of the amide bond, oxidation of the sulfur atom in the benzothiophene (B83047) ring, or other rearrangements. A forced degradation study (Protocol 2) is the best way to experimentally determine the specific degradation products under various stress conditions.[6][7]

References

Addressing precipitation of arylbenzacetamide compounds in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for arylbenzacetamide compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments, with a particular focus on compound precipitation in cell culture media.

Troubleshooting Guide

This guide addresses specific issues you may encounter with arylbenzacetamide compounds in a question-and-answer format.

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved my arylbenzacetamide compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

Answer: This common issue, often referred to as "crashing out" or "solvent shock," occurs because arylbenzacetamide compounds are frequently hydrophobic (poorly water-soluble).[1] When the DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the compound's solubility drastically decreases, leading to precipitation.

Here are several potential causes and solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the arylbenzacetamide in the media exceeds its aqueous solubility limit.Decrease the final working concentration of the compound. It is crucial to determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid change in solvent polarity, leading to localized supersaturation and precipitation.Employ a stepwise or serial dilution method. First, create an intermediate dilution in a small volume of pre-warmed media before adding it to the final volume. Alternatively, add the stock solution dropwise while gently vortexing the media.[1]
Low Media Temperature The solubility of many compounds, including some arylbenzacetamides, is lower at reduced temperatures.Always use cell culture media that has been pre-warmed to 37°C before adding the compound.
High Final DMSO Concentration While necessary for the stock solution, a high final concentration of DMSO (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the cell culture medium, keeping the final DMSO concentration low (ideally ≤0.1%).[2]

Issue 2: Delayed Precipitation in the Incubator

Question: My cell culture media containing the arylbenzacetamide compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture incubation.

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's long-term solubility.Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.
pH Shift in Media Cellular metabolism can lead to a gradual change in the pH of the culture medium. The solubility of ionizable arylbenzacetamide compounds can be highly pH-dependent.[3]Monitor the pH of your culture medium, especially in dense or rapidly metabolizing cultures. It may be necessary to change the medium more frequently or use a more strongly buffered medium if compatible with your cells.
Interaction with Media Components The compound may slowly interact with salts (e.g., phosphates), amino acids, or proteins in the serum, forming less soluble complexes over time.[3]If possible, test the compound's stability in different basal media formulations. For compounds sensitive to phosphate, a low-phosphate medium could be beneficial.
Evaporation In long-term experiments, evaporation of water from the culture medium can increase the concentration of the arylbenzacetamide compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with gas-permeable membranes.
Compound Instability The arylbenzacetamide derivative may be degrading over time into less soluble byproducts.Assess the stability of your compound under your specific cell culture conditions (37°C, 5% CO2, etc.). Consider preparing fresh compound-containing media more frequently.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of an arylbenzacetamide compound?

A1: Due to their typically hydrophobic nature, the most common and effective solvent for preparing high-concentration stock solutions of arylbenzacetamide compounds is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] For some derivatives, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) may also be suitable, but their compatibility with your specific cell line and assay must be verified.

Q2: How can I determine the maximum soluble concentration of my arylbenzacetamide compound in my cell culture medium?

A2: You can perform a kinetic solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This experiment will help you identify the highest concentration of your compound that remains in solution under your specific experimental conditions.

Q3: Can serum in the cell culture medium affect the solubility of my compound?

A3: Yes, serum components, particularly albumin, can bind to hydrophobic compounds. This binding can sometimes increase the apparent solubility of a compound in the medium. However, interactions with other serum components could also potentially lead to precipitation. It is advisable to test the solubility of your compound in both serum-free and serum-containing media to understand the impact of serum.

Q4: Are there alternative formulation strategies to improve the solubility of arylbenzacetamide compounds in cell culture?

A4: Yes, if standard methods are insufficient, you can explore advanced formulation techniques. These include the use of:

  • Co-solvents: A mixture of solvents, such as DMSO and ethanol or polyethylene (B3416737) glycol (PEG), may improve solubility for some compounds.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming more water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.

  • Nanoparticle encapsulation: Encapsulating the compound in biocompatible nanoparticles can improve its stability and solubility in aqueous media.

Quantitative Data

The aqueous solubility of arylbenzacetamide and related compounds can vary significantly based on their specific chemical structure. The following table provides examples of solubility data for some kinase inhibitors with structural similarities to arylbenzacetamide derivatives.

CompoundTypeAqueous SolubilityDMSO SolubilityReference
RicobendazoleBenzimidazole derivative62 µg/mL16.5 mg/mL[3]
AlectinibKinase Inhibitor10.3 µg/mL4.5 mg/mL[5]

Note: This data is for structurally related compounds and should be used as a general guide. It is essential to determine the solubility of your specific arylbenzacetamide derivative experimentally.

Experimental Protocols

1. Protocol for Determining Kinetic Solubility in Cell Culture Media

This protocol helps to determine the maximum concentration of an arylbenzacetamide compound that can be added from a DMSO stock to cell culture medium without immediate precipitation.

Materials:

  • Arylbenzacetamide compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Nephelometer or plate reader capable of measuring light scattering (optional, for quantitative analysis)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of your arylbenzacetamide compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Prepare Serial Dilutions: Pre-warm your cell culture medium to 37°C. In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add the appropriate amount of medium.

  • Add Compound to Media: Add a small volume of the DMSO stock solution to the pre-warmed media to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent across all samples and is at a level tolerated by your cells (e.g., 0.5%).

  • Initial Visual Inspection: Immediately after adding the compound, gently mix and visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).

  • Incubation: Incubate the samples at 37°C for a period that mimics your experimental timeline (e.g., 2, 24, or 48 hours).

  • Final Inspection: After incubation, visually inspect the solutions again. For a more sensitive assessment, examine a small aliquot under a microscope. If available, measure turbidity using a nephelometer or plate reader.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after the incubation period is the maximum kinetic solubility under your experimental conditions.

2. Protocol for Preparing a Stock Solution and Dosing in Cell Culture

This protocol describes a stepwise dilution method to minimize precipitation when adding an arylbenzacetamide compound to cell culture media.

Materials:

  • 10 mM stock solution of arylbenzacetamide in 100% DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Calculate Required Volumes: Determine the volumes of your 10 mM stock solution and media required to achieve your desired final concentration.

  • Prepare Intermediate Dilution: In a sterile conical tube, add a small volume of the pre-warmed cell culture medium. While gently vortexing, add the calculated volume of your 10 mM DMSO stock solution to create an intermediate dilution (e.g., 10-100 times your final concentration).

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to reach your desired final concentration.

  • Add to Cells: Gently mix the final working solution and add it to your cell culture plates. Always include a vehicle control (media with the same final concentration of DMSO) in your experiment.

Visualizations

Signaling Pathway

Arylbenzacetamide derivatives are often investigated as kinase inhibitors. The diagram below illustrates a simplified, representative signaling pathway (e.g., a receptor tyrosine kinase pathway like VEGFR or PDGFR) that can be inhibited by these compounds, leading to a downstream effect on cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS Receptor_Tyrosine_Kinase->RAS Activates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Arylbenzacetamide_Compound Arylbenzacetamide Compound Arylbenzacetamide_Compound->Receptor_Tyrosine_Kinase Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an arylbenzacetamide compound.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting the precipitation of arylbenzacetamide compounds in cell culture.

G Start Precipitate Observed in Cell Culture Medium Check_Timing When does precipitation occur? Start->Check_Timing Immediate Immediate Precipitation ('Crashing Out') Check_Timing->Immediate Immediately Delayed Delayed Precipitation (in incubator) Check_Timing->Delayed Over Time Troubleshoot_Immediate Troubleshoot Immediate Precipitation Immediate->Troubleshoot_Immediate Troubleshoot_Delayed Troubleshoot Delayed Precipitation Delayed->Troubleshoot_Delayed Solubility_Test Perform Kinetic Solubility Test Troubleshoot_Immediate->Solubility_Test Optimize_Dilution Optimize Dilution Technique (e.g., Stepwise Dilution) Troubleshoot_Immediate->Optimize_Dilution Lower_Concentration Lower Final Concentration Troubleshoot_Immediate->Lower_Concentration Warm_Media Use Pre-Warmed (37°C) Media Troubleshoot_Immediate->Warm_Media Resolution Precipitation Resolved Solubility_Test->Resolution Optimize_Dilution->Resolution Lower_Concentration->Resolution Warm_Media->Resolution Check_pH Monitor Media pH Troubleshoot_Delayed->Check_pH Check_Evaporation Check for Evaporation Troubleshoot_Delayed->Check_Evaporation Check_Stability Assess Compound Stability Troubleshoot_Delayed->Check_Stability Minimize_Temp_Flux Minimize Temperature Fluctuations Troubleshoot_Delayed->Minimize_Temp_Flux Check_pH->Resolution Check_Evaporation->Resolution Check_Stability->Resolution Minimize_Temp_Flux->Resolution

References

Interpreting unexpected results in (rel)-RSD 921 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (rel)-RSD 921 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent Class I anti-arrhythmic agent that acts as a voltage-gated sodium channel (Nav) blocker.[1] It preferentially interacts with the open state of the Na+ channel, which means it is more effective when the channels are actively opening and closing. This state-dependent binding results in a frequency-dependent block, where the inhibitory effect is more pronounced at higher frequencies of channel activation.

Q2: In our Xenopus oocyte expression system, the inhibitory effect of this compound on Na+ currents is highly variable between batches of oocytes. What could be the cause?

A2: Variability in the expression of proteins in Xenopus oocytes is an inherent challenge.[2] Several factors can contribute to this, including seasonal variations in oocyte quality, the extent of enzymatic treatment with collagenase, and inconsistencies in the cRNA injection procedure.[2] It is recommended to repeat experiments with several batches of oocytes from different donor frogs to account for this variability.[2] Additionally, the incubation time and temperature post-injection can significantly impact the level of ion channel expression on the oocyte membrane.[2]

Q3: We are observing unexpected off-target effects in our animal models at concentrations where we expect specific Na+ channel blockade. What could be the reason?

A3: While this compound is designed to target Na+ channels, like many ion channel blockers, it may exhibit off-target effects at higher concentrations. These can include interactions with other cardiac ion channels or receptors.[3] Drug-induced blockade of different Na+ channel isoforms present in various tissues (e.g., cardiac vs. neuronal) can also lead to what appear to be off-target effects.[3] It is crucial to perform a comprehensive preclinical safety assessment, including patch-clamp electrophysiology on a panel of cardiac ion channels (such as hERG) to identify potential off-target liabilities.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Electrophysiology Assays

Possible Causes & Troubleshooting Steps:

  • Variability in Oocyte Expression:

    • Solution: Standardize oocyte preparation, cRNA injection volume and concentration, and incubation conditions (time and temperature).[2][4] Use oocytes from multiple frogs to ensure results are not batch-specific.[2]

  • Voltage Protocol Inadequately Activates Channels:

    • Solution: Since this compound is an open-channel blocker, ensure your voltage-clamp protocol effectively opens the Na+ channels. A lack of sufficient channel activation will result in an underestimation of the compound's potency.

  • Issues with Compound Dilution and Application:

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure the perfusion system of your automated or manual patch-clamp setup is functioning correctly and that the compound is reaching the oocyte or cell at the intended concentration.

Parameter Expected Range (Hypothetical) Observed Issue Potential Cause
IC501-10 µM> 50 µMInadequate channel opening, compound degradation, low expression
Hill Slope~1< 0.5 or > 1.5Compound precipitation, multiple binding sites, experimental artifact
Problem 2: Unexpected Changes in Na+ Current Kinetics

Observation: Upon application of this compound, the decay of the Na+ current becomes bi-exponential, which is different from the mono-exponential decay observed in control conditions.

Interpretation: This is an expected result and part of the mechanism of action for this compound. The faster time constant likely represents the intrinsic inactivation of the channel, while the slower time constant reflects the blocking and unblocking of the channel by the drug. This bi-exponential decay is characteristic of open-channel blockers.

Problem 3: Unexpected Cardiac Arrhythmias or Neurological Side Effects in In Vivo Studies

Possible Causes & Troubleshooting Steps:

  • Proarrhythmic Effects:

    • Solution: Re-examine the in vitro data for effects on other cardiac ion channels.[5] A lack of specificity for Nav1.5 could lead to off-target effects on channels like hERG, which can prolong the QT interval and increase the risk of arrhythmia.[5]

  • Central Nervous System (CNS) Penetration:

    • Solution: Assess the brain-to-plasma concentration ratio of this compound. Unintended CNS penetration can lead to neurological side effects such as ataxia, tremors, or seizures due to the blockade of neuronal Na+ channels.[5]

Observed Side Effect Potential Mechanism Recommended Action
QRS Widening in ECGBlockade of cardiac Nav1.5 channelsThis is an expected on-target effect. Monitor the extent of widening.
Ventricular TachycardiaProarrhythmic effect, possibly due to off-target ion channel blockConduct in vitro cardiac safety panel (e.g., CiPA)
Ataxia, TremorsBlockade of neuronal Na+ channels in the CNSQuantify CNS exposure; consider formulation changes to limit penetration.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the effect of this compound on voltage-gated sodium channels expressed in Xenopus oocytes.[6][7]

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired Na+ channel subunit(s). The typical injection volume is around 50 nl.[4]

  • Incubation: Incubate the injected oocytes at 16-18 °C for 2-5 days in ND96 solution to allow for channel expression.[4]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber perfused with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).[4][8]

    • Clamp the oocyte membrane at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit Na+ currents.

    • Establish a baseline recording, then perfuse the chamber with increasing concentrations of this compound.

    • Record the current at each concentration to determine the dose-dependent block.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Nav_channel Na+ Channel (Resting State) Nav_channel_open Na+ Channel (Open State) Nav_channel->Nav_channel_open Opens Nav_channel_blocked Na+ Channel (Blocked State) Nav_channel_open->Nav_channel_blocked Binds to open state Na_influx Na+ Influx Nav_channel_open->Na_influx No_Na_influx No Na+ Influx Nav_channel_blocked->No_Na_influx Depolarization Membrane Depolarization Depolarization->Nav_channel Activates RSD921 This compound

Caption: Mechanism of this compound as an open-channel blocker.

Troubleshooting_Workflow start Unexpected Result (e.g., Low Potency) check_expression Verify Channel Expression (e.g., Control Currents) start->check_expression expression_ok Expression OK? check_expression->expression_ok check_protocol Review Voltage Protocol (Sufficient Activation?) protocol_ok Protocol OK? check_protocol->protocol_ok check_compound Assess Compound Integrity (Fresh Dilutions?) compound_ok Compound OK? check_compound->compound_ok expression_ok->check_protocol Yes optimize_expression Optimize Incubation Time/ Temperature/cRNA Conc. expression_ok->optimize_expression No protocol_ok->check_compound Yes modify_protocol Increase Depolarization Step or Frequency protocol_ok->modify_protocol No prepare_fresh Prepare Fresh Stock and Dilutions compound_ok->prepare_fresh No end Re-run Experiment compound_ok->end Yes optimize_expression->end modify_protocol->end prepare_fresh->end

Caption: Troubleshooting workflow for low potency of this compound.

References

Technical Support Center: Overcoming Experimental Variability with PD-123497

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD-123497, a selective antagonist of the Angiotensin II Type 2 (AT2) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with PD-123497.

Frequently Asked Questions (FAQs)

Q1: What is PD-123497 and what is its primary mechanism of action?

A1: PD-123497 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Its primary mechanism of action is to block the binding of Angiotensin II (Ang II) to the AT2 receptor, thereby inhibiting its downstream signaling pathways. This selectivity allows researchers to isolate and study the specific functions of the AT2 receptor, often in contrast to the well-characterized effects of the Angiotensin II Type 1 (AT1) receptor. The AT2 receptor is known to often counteract the actions of the AT1 receptor.[1][2][3][4][5][6]

Q2: How should I prepare and store stock solutions of PD-123497?

A2: Proper handling and storage of PD-123497 are critical for maintaining its activity and ensuring reproducible results.

  • Solvent Selection: PD-123497 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution.

  • Stock Solution Preparation: To prepare a stock solution, dissolve PD-123497 in anhydrous DMSO. For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound. Ensure the powder is fully dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.

  • Storage: Store the powdered compound at -20°C for long-term stability (up to 3 years). Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aqueous working solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.

Q3: What are the typical effective concentrations of PD-123497 for in vitro and in vivo experiments?

A3: The optimal concentration of PD-123497 will vary depending on the experimental system, cell type, and specific assay.

  • In Vitro Cell-Based Assays: For cell-based assays, a common concentration range to explore is 10 nM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. In some studies, a concentration of 100 nM has been used to assess AT2R signaling.[7]

  • In Vivo Studies: For in vivo studies in rodents, dosages can range from 1 mg/kg to 30 mg/kg per day. In one study, rats were treated with 30 mg/kg/day of a similar AT2 antagonist, PD123319, administered subcutaneously via an osmotic minipump.[8] The route of administration (e.g., intraperitoneal injection, subcutaneous infusion) will also influence the required dosage. It is crucial to conduct pilot studies to determine the optimal dose and administration schedule for your specific animal model and experimental endpoint.

Q4: How can I be sure that the observed effects are specific to AT2 receptor antagonism?

A4: Ensuring the specificity of your experimental findings is crucial. Here are several strategies:

  • Use of a "Rescue" Experiment: Co-administer an AT2 receptor agonist along with PD-123497. If the effects of PD-123497 are specific to AT2 receptor blockade, the agonist should reverse or "rescue" the phenotype.

  • Utilize Knockout/Knockdown Models: The most definitive way to confirm specificity is to use cell lines or animal models where the AT2 receptor has been genetically knocked out or knocked down. The effect of PD-123497 should be absent in these models.

  • Counterscreening: At higher concentrations, the selectivity of any compound can decrease. If you are using high concentrations of PD-123497, consider performing a counterscreen against the AT1 receptor to ensure you are not observing off-target effects.

Data Presentation

PD-123497 Binding Affinity and Selectivity

The defining characteristic of PD-123497 is its high selectivity for the AT2 receptor over the AT1 receptor. This selectivity is crucial for dissecting the distinct roles of these two receptor subtypes.

LigandReceptor TargetBinding Affinity (Ki or IC50)Selectivity (AT2 vs. AT1)
PD-123497 AT2 Receptor Nanomolar (nM) range > 1,000-fold
AT1 ReceptorMicromolar (µM) range or higher
Angiotensin IIAT1 & AT2 ReceptorsNanomolar (nM) rangeNon-selective
LosartanAT1 ReceptorNanomolar (nM) rangeSelective for AT1

Note: Specific binding affinity values can vary depending on the radioligand, cell type, and assay conditions used.

Mandatory Visualizations

AT2 Receptor Signaling Pathway

AT2_Signaling_Pathway AngII AngII AT2R AT2R AngII->AT2R Binds & Activates G_protein G_protein AT2R->G_protein Activates PD123497 PD123497 PD123497->AT2R Binds & Blocks Phosphatases Phosphatases G_protein->Phosphatases PLA2 PLA2 G_protein->PLA2 NO_Synthase NO_Synthase G_protein->NO_Synthase MAPK_Inhibition MAPK_Inhibition Phosphatases->MAPK_Inhibition NO NO NO_Synthase->NO Anti_proliferation Anti_proliferation MAPK_Inhibition->Anti_proliferation cGMP cGMP NO->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Experimental Workflow: Competition Radioligand Binding Assay

Experimental_Workflow start Start prep_membranes Prepare Membranes (from cells/tissues expressing AT2R) start->prep_membranes add_radioligand Add Radiolabeled Ligand (e.g., [125I]Angiotensin II) prep_membranes->add_radioligand add_competitor Add Unlabeled Competitor (PD-123497 at various concentrations) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound from Free Ligand (e.g., vacuum filtration) incubate->separate measure Measure Radioactivity (e.g., scintillation counting) separate->measure analyze Data Analysis (Calculate IC50 and Ki) measure->analyze end End analyze->end

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent/Unexpected Results check_compound Check PD-123497 Integrity & Concentration start->check_compound Start Here check_assay Review Assay Protocol & Reagents start->check_assay check_cells Evaluate Cell Health & Receptor Expression start->check_cells solubility_issue Solubility Issue? check_compound->solubility_issue buffer_issue Buffer/Reagent Issue? check_assay->buffer_issue viability_issue Low Cell Viability? check_cells->viability_issue degradation_issue Degradation? solubility_issue->degradation_issue No solve_solubility Action: Prepare Fresh Stock Use Sonication/Warming solubility_issue->solve_solubility Yes concentration_error Concentration Error? degradation_issue->concentration_error No solve_degradation Action: Use Fresh Aliquot Check Storage Conditions degradation_issue->solve_degradation Yes solve_concentration Action: Verify Weighing & Dilutions Calibrate Pipettes concentration_error->solve_concentration Yes timing_issue Incubation Time/Temp? buffer_issue->timing_issue No solve_buffer Action: Prepare Fresh Buffers Check pH & Components buffer_issue->solve_buffer Yes detection_issue Detection Method? timing_issue->detection_issue No solve_timing Action: Optimize Incubation Time & Temperature timing_issue->solve_timing Yes solve_detection Action: Calibrate Instrument Check Reagents detection_issue->solve_detection Yes expression_issue Low Receptor Expression? viability_issue->expression_issue No solve_viability Action: Use Healthy, Low-Passage Cells Check for Contamination viability_issue->solve_viability Yes passage_issue High Passage Number? expression_issue->passage_issue No solve_expression Action: Verify Receptor Expression (qPCR/Western Blot) expression_issue->solve_expression Yes solve_passage Action: Use Lower Passage Cells passage_issue->solve_passage Yes

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of PD-123497 for the AT2 receptor.

Materials:

  • Cell membranes prepared from a cell line or tissue known to express the AT2 receptor.

  • Radiolabeled Angiotensin II (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

  • PD-123497.

  • Unlabeled Angiotensin II (for determining non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (ice-cold Binding Buffer).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.

  • Assay Setup: In a 96-well filter plate, set up the following in triplicate:

    • Total Binding: Add cell membranes, radiolabeled Angiotensin II (at a concentration near its Kd), and Binding Buffer.

    • Non-Specific Binding (NSB): Add cell membranes, radiolabeled Angiotensin II, and a high concentration of unlabeled Angiotensin II (e.g., 10 µM).

    • Competition: Add cell membranes, radiolabeled Angiotensin II, and varying concentrations of PD-123497.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each filter 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.

    • Plot the percentage of specific binding against the log concentration of PD-123497.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay (e.g., Neurite Outgrowth Inhibition)

This protocol provides an example of a cell-based assay to measure the functional effect of PD-123497 on AT2 receptor-mediated signaling. AT2 receptor activation has been linked to neurite outgrowth in neuronal cell lines like PC12.

Materials:

  • PC12 cells or another suitable neuronal cell line expressing the AT2 receptor.

  • Cell culture medium (e.g., RPMI-1640 with serum and antibiotics).

  • Nerve Growth Factor (NGF) or an AT2 receptor agonist (e.g., CGP-42112A) to stimulate neurite outgrowth.

  • PD-123497.

  • 96-well cell culture plates.

  • Microscope with imaging capabilities.

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density that allows for the visualization of individual cells and their processes. Allow the cells to adhere overnight.

  • Pre-treatment with PD-123497: The next day, replace the medium with a low-serum medium containing various concentrations of PD-123497 or a vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add NGF or an AT2 receptor agonist to the wells to stimulate neurite outgrowth. Include a negative control group with no stimulant.

  • Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.

  • Imaging and Analysis:

    • Fix and stain the cells if necessary (e.g., with a neuronal marker like β-III tubulin).

    • Capture images of multiple fields per well using a microscope.

    • Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).

  • Data Analysis:

    • Normalize the neurite outgrowth data to the vehicle control.

    • Plot the normalized neurite outgrowth against the log concentration of PD-123497 to determine the IC50 of inhibition.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.

  • Solution:

    • Ensure a homogenous cell suspension before seeding.

    • Use calibrated pipettes and consider using reverse pipetting for viscous solutions.

    • To avoid edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile buffer or medium.

Issue 2: No or weak effect of PD-123497 is observed.

  • Possible Cause:

    • Compound Inactivity: The compound may have degraded due to improper storage or handling.

    • Low Receptor Expression: The cell line or tissue may not express sufficient levels of the AT2 receptor.

    • Suboptimal Assay Conditions: The concentration of PD-123497 may be too low, or the incubation time may be insufficient.

  • Solution:

    • Use a fresh aliquot of PD-123497 from a properly stored stock solution.

    • Verify AT2 receptor expression in your experimental system using techniques like qPCR or Western blotting.

    • Perform a dose-response experiment with a wider concentration range and consider optimizing the incubation time.

Issue 3: PD-123497 precipitates out of solution when added to aqueous buffer/media.

  • Possible Cause: PD-123497 has low aqueous solubility, and adding a concentrated DMSO stock directly to an aqueous solution can cause it to "crash out."

  • Solution:

    • Keep the final DMSO concentration in your assay below 0.5% (and ideally below 0.1%).

    • Perform a serial dilution of the DMSO stock in the aqueous buffer/medium, vortexing between each dilution step, to allow for gradual solvent exchange.

    • Pre-warm the aqueous buffer/medium before adding the compound.

Issue 4: Inconsistent results between different experimental days.

  • Possible Cause:

    • Reagent Variability: Differences in lots of serum, media, or other reagents.

    • Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered receptor expression.

    • Inconsistent Incubation Times or Temperatures.

  • Solution:

    • Use the same lot of critical reagents for a set of experiments. If a new lot must be used, perform a validation experiment.

    • Maintain a cell bank of low-passage cells and use cells within a defined passage number range for all experiments.

    • Strictly adhere to the established protocol for all incubation steps.

Issue 5: Unexpected or off-target effects are observed.

  • Possible Cause: At high concentrations, PD-123497 may interact with other receptors or cellular targets.

  • Solution:

    • Perform a dose-response curve and use the lowest effective concentration of PD-123497.

    • Confirm the specificity of the effect using the strategies outlined in FAQ Q4 (e.g., rescue experiments, use of a different AT2 antagonist, or knockout models).

    • If off-target effects are suspected, consult the literature for known off-target interactions of this class of compounds.

References

Best practices for long-term storage of (rel)-RSD 921 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (rel)-RSD 921 solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid, powdered form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: this compound is soluble in DMSO.[1] For most biological assays, a small amount of residual organic solvent like DMSO (e.g., 0.1%) will not affect the results; however, it is always recommended to run a solvent control.

Q3: How should I store the this compound stock solution for long-term use?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to 3 months. For longer-term storage, it is advisable to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Q4: How many freeze-thaw cycles can my this compound stock solution tolerate?

A4: While some small molecules can withstand several freeze-thaw cycles, it is best practice to minimize them to prevent degradation.[2] For optimal results, it is recommended to prepare single-use aliquots from your main stock solution.

Q5: What should I do if I notice precipitation in my this compound solution after storage at low temperatures?

A5: DMSO has a freezing point of 18.5°C, so it is normal for it to solidify at -20°C or -80°C. If you observe that your this compound solution has frozen, you can thaw it by bringing it to room temperature or using a 37°C water bath. Ensure the solution is completely thawed and homogenous by vortexing before use. If precipitation is still present after thawing, gentle warming and sonication may help to redissolve the compound.

Troubleshooting Guides

Issue: My experimental results with this compound are inconsistent.

  • Question: I am observing high variability in my experimental results. Could the storage of my this compound solution be a factor?

  • Answer: Yes, inconsistent storage and handling can lead to variability in results. Ensure that you are following the recommended storage conditions and minimizing freeze-thaw cycles. It is also crucial to ensure that the solvent (e.g., DMSO) is of high purity and anhydrous, as water absorption can affect compound solubility and stability.[3]

Issue: I am observing a decrease in the potency of my this compound solution over time.

  • Question: My this compound solution seems to be less effective than when it was freshly prepared. What could be the cause?

  • Answer: A decrease in potency can be a sign of compound degradation. This can be caused by improper storage temperatures, exposure to light, or repeated freeze-thaw cycles. To mitigate this, always store your stock solutions at -80°C for long-term storage and prepare fresh working solutions from single-use aliquots for your experiments.

Issue: I suspect my this compound solution has degraded. How can I verify this?

  • Question: How can I check for the degradation of my this compound solution?

  • Answer: The most reliable way to assess the stability and purity of your this compound solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This will allow you to quantify the parent compound and detect any potential degradation products.

Quantitative Data Summary

The following tables summarize the recommended storage conditions for this compound.

Form Storage Condition Duration Reference
Solid PowderDry, dark, 0 - 4°CShort-term (days to weeks)[1]
Solid PowderDry, dark, -20°CLong-term (months to years)[1]

Table 1: Recommended Storage Conditions for Solid this compound

Solvent Storage Condition Duration Reference
DMSO-20°CUp to 3 months[2]
DMSO-80°CLong-term[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Experimental Protocols

Protocol 1: Preparation and Aliquoting of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO and aliquot for long-term storage.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, airtight amber glass vials or polypropylene tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • For storage up to 3 months, place the aliquots in a -20°C freezer. For longer-term storage, use a -80°C freezer.

Protocol 2: Assessing the Stability of this compound Solutions using HPLC

Objective: To quantify the concentration of this compound and detect potential degradation products over time.

Methodology:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.

    • Prepare a working solution by diluting the stock to a suitable concentration (e.g., 1 µM) in an appropriate solvent system (e.g., 50:50 acetonitrile (B52724):water).

  • HPLC-MS Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable C18 column.

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution of this compound and any potential degradation products using a UV detector and a mass spectrometer.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Compare the peak area to the initial time point (t=0) to determine the percentage of the compound remaining.

    • Analyze the mass spectrometry data to identify the mass of any new peaks, which may correspond to degradation products.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Long-Term Storage weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store_short Store at -20°C (Short-term) aliquot->store_short store_long Store at -80°C (Long-term) aliquot->store_long

Caption: Workflow for preparing and storing this compound stock solutions.

signaling_pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Na_channel Voltage-Gated Na+ Channel Closed Open Inactivated Na_channel:open->Na_channel:inactivated Inactivates Na_channel:inactivated->Na_channel:closed Recovers Depolarization Membrane Depolarization Depolarization->Na_channel:open Activates RSD921 This compound (Blocker) RSD921->Na_channel:open Blocks

Caption: Simplified signaling pathway of a voltage-gated sodium channel and the action of this compound.

troubleshooting_logic start Inconsistent Experimental Results q1 Is the this compound solution stored correctly? start->q1 q2 Are you minimizing freeze-thaw cycles? q1->q2 Yes remedy1 Store aliquots at -80°C for long-term use. q1->remedy1 No a1_yes Yes a1_no No q3 Is the DMSO anhydrous and high-purity? q2->q3 Yes remedy2 Prepare single-use aliquots to avoid freeze-thaw cycles. q2->remedy2 No a2_yes Yes a2_no No check_other Investigate other experimental variables (e.g., cell health, reagents) q3->check_other Yes remedy3 Use fresh, high-purity, anhydrous DMSO. q3->remedy3 No a3_yes Yes a3_no No

Caption: Logical diagram for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to the Sodium Channel Blocking Potency of (rel)-RSD 921 and Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the sodium channel blocking potencies of (rel)-RSD 921 and the well-established local anesthetic, lidocaine (B1675312). The information is intended for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction to the Compounds

This compound is a novel compound recognized for its potent sodium channel blocking capabilities, positioning it as a potential local anesthetic and antiarrhythmic agent.[1][2] It is the R,R enantiomer of the kappa (k) agonist PD117,302, but it notably lacks significant activity on opioid receptors.[1][3] Its primary mechanism of action involves the blockade of sodium currents.[1][3]

Lidocaine is a widely used local anesthetic of the amino amide type.[4] Its mechanism of action is the blockade of voltage-gated sodium channels, which prevents the transmission of pain signals.[5] Lidocaine is also utilized as an antiarrhythmic drug to treat ventricular tachycardia and ventricular fibrillation.[4]

Quantitative Comparison of Sodium Channel Blockade

The following table summarizes the half-maximal effective and inhibitory concentrations (EC50/IC50) of this compound and lidocaine on various voltage-gated sodium channel isoforms. Lower values indicate higher potency.

CompoundChannel IsoformPotency (EC50/IC50)Experimental SystemReference
This compound rNav1.2 (neuronal)37 ± 4 µMXenopus laevis oocytes[1]
rNav1.4 (skeletal muscle)35 ± 3 µMXenopus laevis oocytes[1]
rNav1.5 (cardiac)47 ± 3 µMXenopus laevis oocytes[1]
IFMQ3 mutant (non-inactivating)110 ± 5.5 µMXenopus laevis oocytes[6][7]
Lidocaine Peak sodium current563 ± 22 µMXenopus laevis oocytes[1]
TTXr Na+ channels (tonic block)210 µMRat Dorsal Root Ganglion Neurons[8]
TTXr Na+ channels (inactivated state)60 µMRat Dorsal Root Ganglion Neurons[8]
aNav1.5 (adult cardiac)20 ± 22 µMHEK-293 cells[9]
nNav1.5 (neonatal cardiac)17 ± 10 µMHEK-293 cells[9]

Based on the data from studies using Xenopus laevis oocytes, this compound demonstrates significantly higher potency in blocking various sodium channel isoforms compared to lidocaine under similar conditions.[1] For instance, the EC50 values for this compound on neuronal, skeletal, and cardiac isoforms are approximately 12-16 times lower than that of lidocaine.[1]

Experimental Protocols

The data presented above were primarily obtained using the whole-cell patch-clamp and two-electrode voltage-clamp techniques, which are the gold standards for characterizing ion channel pharmacology.

Detailed Methodology: Whole-Cell Patch-Clamp of Sodium Channels

This protocol outlines the general procedure for assessing the sodium channel blocking effects of a compound using the whole-cell patch-clamp technique on cultured cells (e.g., HEK-293) expressing a specific sodium channel isoform.

  • Cell Preparation:

    • Cells stably or transiently expressing the desired sodium channel isoform (e.g., Nav1.5) are cultured on glass coverslips.

    • Twenty-four to forty-eight hours before the experiment, the cells are plated to achieve sub-confluent densities.[10]

    • Immediately before recording, a coverslip is placed in a recording chamber on an inverted microscope stage and is continuously perfused with an external (extracellular) solution.[11]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[10]

    • Internal (Pipette) Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.[10] Cesium is used to block potassium channels, isolating the sodium currents.

  • Pipette Preparation:

    • Borosilicate glass capillaries are pulled using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.[10]

  • Recording Procedure:

    • The recording chamber is perfused with the external solution.

    • A patch pipette filled with the internal solution is guided to a target cell using a micromanipulator.

    • Slight positive pressure is applied to the pipette as it approaches the cell.

    • Once the pipette touches the cell membrane, the positive pressure is released to form a high-resistance "gigaohm" seal (GΩ seal).[10]

    • A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the "whole-cell" configuration, which allows for control of the cell's membrane potential and measurement of the total ionic current across the entire cell membrane.

  • Data Acquisition:

    • The cell is held at a holding potential where the sodium channels are predominantly in a resting state (e.g., -100 mV).

    • To elicit a sodium current, a depolarizing voltage pulse is applied (e.g., to 0 mV for 20 ms).[10]

    • A baseline current is established by applying these test pulses at a low frequency (e.g., 0.1 Hz).

    • The cell is then perfused with the external solution containing increasing concentrations of the test compound (this compound or lidocaine).

    • The steady-state block at each concentration is recorded.

  • Data Analysis:

    • The peak sodium current amplitude in the presence of the drug (Idrug) is compared to the control current (Icontrol).

    • The percentage of block is calculated: % Block = (1 - (Idrug / Icontrol)) * 100.[10]

    • A concentration-response curve is generated by plotting the percentage of block against the logarithm of the drug concentration.

    • The data are fitted to the Hill equation to determine the IC50 value.[10]

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture & Plating giga_seal Gigaohm Seal Formation cell_prep->giga_seal solution_prep Solution Preparation solution_prep->giga_seal pipette_pull Pipette Pulling pipette_pull->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol drug_application Drug Perfusion voltage_protocol->drug_application data_acq Data Acquisition drug_application->data_acq Record Currents calc_block Calculate % Block data_acq->calc_block dose_response Dose-Response Curve calc_block->dose_response ic50 Determine IC50 dose_response->ic50

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

logical_comparison cluster_rsd921 This compound cluster_lidocaine Lidocaine rsd921 Novel Compound rsd921_potency High Potency EC50: 35-47 µM rsd921->rsd921_potency exhibits comparison Potency Comparison (vs. Sodium Channels) rsd921_potency->comparison >10x more potent lidocaine Standard Anesthetic lidocaine_potency Lower Potency EC50: ~563 µM lidocaine->lidocaine_potency exhibits lidocaine_potency->comparison (in oocytes)

References

(rel)-RSD 921: A Comparative Guide to a Novel Class I Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-RSD 921, a novel Class I antiarrhythmic drug, has demonstrated significant potential in the preclinical setting as a potent sodium channel blocker. This guide provides a comparative analysis of its efficacy against other well-established Class I antiarrhythmics, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Executive Summary

This compound distinguishes itself through its potent, use-dependent blockade of cardiac sodium channels. Preclinical evidence suggests it may offer a favorable profile compared to some existing Class I agents, particularly in the context of ischemic conditions. This guide will delve into the comparative pharmacology, electrophysiological effects, and available efficacy data of this compound in relation to other Class I drugs, including lidocaine, flecainide (B1672765), and propafenone (B51707).

Comparative Efficacy Data

The following tables summarize the available quantitative data comparing this compound with other Class I antiarrhythmic agents. It is important to note that direct head-to-head clinical trials comparing the antiarrhythmic efficacy of this compound with flecainide and propafenone are not yet available. The presented data is derived from preclinical studies.

Table 1: Comparative Potency on Sodium Channel Isoforms
DrugCardiac (Nav1.5) EC50 (µM)Neuronal (Nav1.2) EC50 (µM)Skeletal Muscle (Nav1.4) EC50 (µM)Reference
This compound 47 ± 337 ± 435 ± 3[1]
Lidocaine 563 ± 22935 ± 1001083 ± 122[1]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

Table 2: Comparative Local Anesthetic Efficacy
DrugConcentration (%)Anesthetic Response (Positive Responses/Total)
This compound 0.1Not Specified
0.2Not Specified
0.5Not Specified
1.0Not Specified
Lidocaine 0.1Not Specified
0.2Not Specified
0.5Not Specified
1.0Not Specified

Data from a preclinical study in mice (tail anesthesia model). While the specific quantitative outcomes were not detailed in the available source, the study concluded that RSD921's potency and efficacy as a local anesthetic suggest it could be a good substitute for lidocaine.[2]

Mechanism of Action and Signaling Pathway

Class I antiarrhythmic drugs primarily exert their effects by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Class I Antiarrhythmic Signaling Pathway cluster_membrane Cardiomyocyte Membrane Nav1.5 Voltage-Gated Sodium Channel (Nav1.5) Reduced_Na_Influx Reduced Sodium Influx (Phase 0) Nav1.5->Reduced_Na_Influx Inhibits RSD_921 This compound Blockade Channel Blockade RSD_921->Blockade Other_Class_I Other Class I Antiarrhythmics Other_Class_I->Blockade Blockade->Nav1.5 Decreased_Vmax Decreased Vmax (Rate of Depolarization) Reduced_Na_Influx->Decreased_Vmax Slowed_Conduction Slowed Conduction Velocity Decreased_Vmax->Slowed_Conduction Antiarrhythmic_Effect Antiarrhythmic Effect Slowed_Conduction->Antiarrhythmic_Effect

Caption: Mechanism of action of Class I antiarrhythmics.

Experimental Protocols

Whole-Cell Voltage Clamp for Sodium Channel Blockade

A standard whole-cell voltage-clamp technique is utilized to assess the blocking effects of this compound and other Class I antiarrhythmics on sodium channels expressed in Xenopus laevis oocytes or isolated cardiomyocytes.[1][2]

Methodology:

  • Cell Preparation: Oocytes are harvested and prepared, or cardiomyocytes are enzymatically isolated.

  • Electrophysiological Recording:

    • Oocytes are clamped at a holding potential of -100 mV for neuronal and skeletal muscle channels and -120 mV for cardiac channels.[2]

    • Currents are elicited by a depolarizing pulse to -10 mV for 20-25 ms.[1][2]

    • Leak and capacitative currents are corrected using a P/4 protocol.[2]

  • Drug Application: The drug of interest is applied to the bath solution at varying concentrations.

  • Data Analysis: The concentration-response curve is fitted using the Hill equation to determine the EC50 value.[2]

Voltage Clamp Workflow Start Start Cell_Prep Cell Preparation (Xenopus Oocytes or Cardiomyocytes) Start->Cell_Prep Recording_Setup Whole-Cell Voltage Clamp Setup Cell_Prep->Recording_Setup Holding_Potential Set Holding Potential (-100 to -120 mV) Recording_Setup->Holding_Potential Depolarizing_Pulse Apply Depolarizing Pulse (to -10 mV) Holding_Potential->Depolarizing_Pulse Record_Current Record Sodium Current Depolarizing_Pulse->Record_Current Drug_Application Apply Test Compound (this compound or Comparator) Record_Current->Drug_Application Repeat_Pulse Repeat Depolarizing Pulse Drug_Application->Repeat_Pulse Record_Blocked_Current Record Blocked Sodium Current Repeat_Pulse->Record_Blocked_Current Data_Analysis Data Analysis (EC50 Calculation) Record_Blocked_Current->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for voltage clamp analysis.

In Vivo Model of Ischemia-Induced Arrhythmias

The antiarrhythmic efficacy of this compound can be evaluated in a rat model of ischemia-induced arrhythmias.[2]

Methodology:

  • Animal Preparation: Anesthetized rats are subjected to surgery to expose the heart.

  • Drug Administration: The test compound is administered intravenously.

  • Induction of Ischemia: A ligature is placed around the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

  • ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to record the incidence and duration of ventricular arrhythmias.

  • Data Analysis: The antiarrhythmic effect is quantified by comparing the arrhythmia score in the drug-treated group to a vehicle-treated control group.

Discussion of Comparative Efficacy

Based on the available preclinical data, this compound demonstrates a significantly higher potency for blocking cardiac, neuronal, and skeletal muscle sodium channels compared to lidocaine.[1] This suggests that this compound may be effective at lower concentrations, potentially reducing the risk of off-target effects.

The use-dependent nature of this compound's sodium channel blockade is a key characteristic. This property, where the blocking effect is more pronounced at higher heart rates, is desirable for an antiarrhythmic drug as it would have a greater effect during tachyarrhythmias with less impact at normal sinus rhythm.

While direct comparative data against Class Ic agents like flecainide and propafenone are lacking, the potent sodium channel blockade of this compound suggests it would also be effective in terminating re-entrant arrhythmias. Further studies are required to directly compare its efficacy and safety profile with these established drugs in clinically relevant arrhythmia models.

Conclusion

This compound is a promising novel Class I antiarrhythmic agent with potent sodium channel blocking activity. Preclinical data indicate a superior potency compared to lidocaine. Its use-dependent properties suggest a potential for effective arrhythmia termination with a favorable safety profile. Further head-to-head comparative studies, particularly against Class Ic agents, and clinical trials are necessary to fully elucidate its therapeutic potential and position in the management of cardiac arrhythmias.

References

Cross-study validation of (rel)-RSD 921's local anesthetic properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the local anesthetic properties of (rel)-RSD 921 in comparison to the widely used agent, lidocaine (B1675312). This guide synthesizes findings from multiple cross-study validations, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.

This compound has emerged as a potent sodium channel blocker with promising local anesthetic and antiarrhythmic properties.[1][2] This guide provides a comprehensive cross-study validation of its local anesthetic efficacy, drawing direct comparisons with lidocaine through an analysis of key in vivo and in vitro experimental data.

In Vitro Efficacy: Voltage-Clamp Studies

Voltage-clamp experiments on Xenopus laevis oocytes expressing various sodium channel isoforms have been instrumental in elucidating the mechanism and potency of this compound. These studies reveal that this compound is a more potent sodium channel blocker than lidocaine.

CompoundSodium Channel IsoformEC50 (μM)
This compound rNav1.2 (Neuronal)37 ± 4
rNav1.4 (Skeletal Muscle)35 ± 3
rNav1.5 (Cardiac)47 ± 3
Lidocaine Cardiac563 ± 22

Table 1: Comparative EC50 values of this compound and Lidocaine on different sodium channel isoforms. Data indicates the concentration required to inhibit 50% of the sodium current.[1]

The data clearly demonstrates the superior potency of this compound across neuronal, skeletal muscle, and cardiac sodium channel isoforms, with EC50 values that are significantly lower than that of lidocaine.[1]

In Vivo Local Anesthetic Action

The local anesthetic effects of this compound have been evaluated in several preclinical models, consistently demonstrating its efficacy in inducing nerve blockade.

Intradermal Anesthesia in Human Volunteers

Preliminary studies involving intradermal injections in human volunteers have compared the local anesthetic actions of this compound and lidocaine. The state of anesthesia was assessed by pinprick tests at various time intervals after injection. While specific duration data from these human studies is not detailed in the available literature, the protocols highlight a direct comparative approach.

Tail Anesthesia in Mice

In a tail anesthesia model in mice, both this compound and lidocaine were administered via injections near the base of the tail. The anesthetic effect was determined by a pinprick test, with a positive response being a tail flick.

Sciatic Nerve Block in Mice

The efficacy of this compound in producing regional block anesthesia was further investigated using a sciatic nerve block model in mice. This method provides insights into the drug's ability to block major nerve trunks.

Mechanism of Action: Signaling Pathway

Local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane, which are critical for the propagation of action potentials. By inhibiting the influx of sodium ions, these drugs prevent depolarization and block the transmission of nerve impulses.

LocalAnestheticMechanism cluster_membrane Neuronal Membrane cluster_drug Local Anesthetic Action NaChannel_Closed Voltage-Gated Na+ Channel (Resting State) NaChannel_Open Open State (Depolarization) NaChannel_Closed->NaChannel_Open Nerve Impulse NaChannel_Inactive Inactive State NaChannel_Open->NaChannel_Inactive Blocked No Action Potential Propagation NaChannel_Open->Blocked Blockade of Na+ Influx NaChannel_Inactive->NaChannel_Closed Repolarization RSD921 This compound / Lidocaine (Unionized Form) RSD921->NaChannel_Open Binds to open channel from intracellular side RSD921_Ionized This compound / Lidocaine (Ionized Form) RSD921->RSD921_Ionized Enters Cell & Ionizes

Figure 1: Mechanism of action of local anesthetics.

Experimental Protocols & Workflows

Intradermal Anesthesia Protocol (Human Volunteers)
  • Subject Recruitment: Two healthy male volunteers participated in the study.

  • Site Preparation: Injection sites were marked on the ventral surfaces of the forearms.

  • Drug Preparation: Various concentrations of this compound and lidocaine were dissolved in distilled water.

  • Injection: A volume of 0.2 ml of the anesthetic solution was injected intradermally in a random and masked manner.

  • Anesthesia Assessment: The state of anesthesia at each injection site was assessed at 5, 10, 15, 20, 25, and 30 minutes post-injection by pricking the area 10 times with a pin.

IntradermalWorkflow start Start prep Prepare Drug Solutions (this compound & Lidocaine) start->prep inject Intradermal Injection (0.2 ml) prep->inject assess Assess Anesthesia (Pinprick Test) inject->assess record Record Results at 5, 10, 15, 20, 25, 30 min assess->record Anesthesia Present end End assess->end Anesthesia Absent or 30 min reached record->assess

Figure 2: Workflow for intradermal anesthesia testing.

Voltage-Clamp Electrophysiology Protocol (Xenopus Oocytes)
  • Oocyte Preparation: Xenopus laevis oocytes were prepared and injected with cRNA encoding the desired sodium channel isoform.

  • Electrophysiological Recording: Two-electrode voltage-clamp technique was used to record sodium currents.

  • Holding Potential: Oocytes were clamped at a holding potential of -100 mV for rNav1.2 and rNav1.4, and -120 mV for rNav1.5.

  • Current Evocation: Currents were evoked by a 20 ms (B15284909) depolarization to -10 mV.

  • Drug Application: this compound or lidocaine was applied to the bath solution at various concentrations.

  • Data Analysis: The concentration-dependent blockade of the sodium current was measured and EC50 values were calculated using the Hill equation.[1]

VoltageClampWorkflow start Start oocyte_prep Prepare Xenopus Oocytes (cRNA Injection) start->oocyte_prep setup_vc Setup Two-Electrode Voltage Clamp oocyte_prep->setup_vc record_base Record Baseline Na+ Current setup_vc->record_base apply_drug Apply this compound or Lidocaine record_base->apply_drug record_drug Record Na+ Current in Presence of Drug apply_drug->record_drug analyze Analyze Data (Calculate EC50) record_drug->analyze end End analyze->end

Figure 3: Workflow for voltage-clamp experiments.

References

Unveiling the Selectivity of (rel)-RSD 921: A Comparative Guide to its Interaction with Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(rel)-RSD 921 is a novel compound that has demonstrated potent sodium channel blocking activity, positioning it as a candidate for local anesthetic and antiarrhythmic applications.[1] A critical aspect of its pharmacological profile is its selectivity across different sodium channel subtypes, which dictates its therapeutic efficacy and potential side-effect profile. This guide provides a comprehensive comparison of this compound's effects on cardiac (NaV1.5), neuronal (NaV1.2), and skeletal muscle (NaV1.4) sodium channel subtypes, supported by key experimental data and detailed methodologies.

Comparative Analysis of Sodium Channel Blockade

The inhibitory effects of this compound on different rat sodium channel subtypes were quantified using the two-electrode voltage clamp technique in Xenopus laevis oocytes. The data reveals insights into the compound's tonic and use-dependent blocking characteristics.

Tonic Blockade

Tonic block refers to the inhibition of the channel in its resting state. The half-maximal effective concentration (EC50) is a measure of the compound's potency, with a lower value indicating higher potency. At a physiological pH of 7.4, this compound demonstrated relatively equipotent tonic block across the tested subtypes.[1]

A notable finding is the significantly greater potency of this compound compared to the widely used local anesthetic, lidocaine. In the same experimental system, this compound was found to be approximately 12-fold more potent in blocking the cardiac sodium channel (rNaV1.5) than lidocaine.[1]

CompoundrNaV1.5 (cardiac) EC50 (μM)rNaV1.2 (neuronal) EC50 (μM)rNaV1.4 (skeletal muscle) EC50 (μM)
This compound 47 ± 337 ± 435 ± 3
Lidocaine 563 ± 22Not ReportedNot Reported
Table 1: Tonic Block of Sodium Channel Subtypes by this compound and Lidocaine at pH 7.4.[1]
Use-Dependent Blockade

Use-dependent block, also known as frequency-dependent block, is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. This is a crucial characteristic for drugs targeting rapidly firing tissues, such as in tachyarrhythmias or epileptic seizures. This compound exhibits a marked use-dependent block, with a pronounced selectivity for the cardiac isoform (rNaV1.5).[1]

At a stimulation frequency of 30 Hz, 100 μM of this compound blocked a significantly larger percentage of the rNaV1.5 current compared to the rNaV1.4 and rNaV1.2 currents.[1]

Sodium Channel Subtype% Block with 100 μM this compound at 30 Hz
rNaV1.5 (cardiac) 81 ± 4%
rNaV1.4 (skeletal muscle) 40 ± 5%
rNaV1.2 (neuronal) 24 ± 3%
Table 2: Use-Dependent Block of Sodium Channel Subtypes by this compound.[1]
Effect of pH on Channel Blockade

Ischemic conditions, such as those occurring during a myocardial infarction, are associated with a decrease in extracellular pH. The efficacy of some sodium channel blockers is altered in such acidic environments. To investigate this, the blocking effect of 30 μM this compound was examined at a reduced pH of 6.4. The results indicate that for both the cardiac and skeletal muscle isoforms, a reduction in pH enhanced the channel block.[1]

Sodium Channel Subtype% Current Remaining at pH 7.4% Current Remaining at pH 6.4
rNaV1.5 (cardiac) 60 ± 5%50 ± 1%
rNaV1.2 (neuronal) 48 ± 6%47 ± 7%
rNaV1.4 (skeletal muscle) 51 ± 2%34 ± 2%
Table 3: Effect of pH on Sodium Channel Blockade by 30 μM this compound.[1]

Experimental Protocols

The determination of sodium channel subtype selectivity of this compound was achieved through the heterologous expression of specific rat sodium channel α-subunit clones in Xenopus laevis oocytes, followed by electrophysiological recording using a two-electrode voltage clamp.

Two-Electrode Voltage Clamp (TEVC) Methodology
  • Oocyte Preparation and cRNA Injection:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • cRNA encoding the specific rat sodium channel subtype (rNaV1.2, rNaV1.4, or rNaV1.5) is injected into the oocytes.

    • Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte expressing the desired sodium channel subtype is placed in a recording chamber and perfused with a bathing solution.

    • Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.

    • The oocyte membrane potential is clamped to a holding potential (e.g., -100 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

  • Data Acquisition and Analysis:

    • Sodium currents are recorded in the absence and presence of varying concentrations of this compound.

    • For tonic block, the peak sodium current is measured at a low stimulation frequency.

    • For use-dependent block, a train of depolarizing pulses at a higher frequency (e.g., 30 Hz) is applied.

    • Concentration-response curves are generated by fitting the data to the Hill equation to determine EC50 values.

Visualizing Experimental Workflow and Selectivity

To better understand the experimental process and the resulting selectivity profile of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result oocyte Xenopus laevis Oocyte injection cRNA Injection oocyte->injection cRNA Sodium Channel Subtype cRNA (NaV1.2, NaV1.4, NaV1.5) cRNA->injection incubation Incubation (2-7 days) injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc drug_app Application of this compound tevc->drug_app recording Record Sodium Currents drug_app->recording tonic Tonic Block Analysis (EC50) recording->tonic use_dependent Use-Dependent Block Analysis recording->use_dependent ph_effect pH Effect Analysis recording->ph_effect selectivity Determine Subtype Selectivity Profile tonic->selectivity use_dependent->selectivity ph_effect->selectivity G cluster_tonic Tonic Block (EC50 at pH 7.4) cluster_use Use-Dependent Block (% Block at 30 Hz) Tonic_Nav1_5 NaV1.5 (47 µM) Tonic_Nav1_2 NaV1.2 (37 µM) Tonic_Nav1_4 NaV1.4 (35 µM) Use_Nav1_5 NaV1.5 (81%) Use_Nav1_4 NaV1.4 (40%) Use_Nav1_2 NaV1.2 (24%) RSD921 This compound Selectivity Profile RSD921->Tonic_Nav1_5 Equipotent RSD921->Tonic_Nav1_2 RSD921->Tonic_Nav1_4 Slightly more potent RSD921->Use_Nav1_5 Highly Selective RSD921->Use_Nav1_4 Moderately Selective RSD921->Use_Nav1_2 Least Selective

References

Correlation of In Vitro and In Vivo Pharmacological Activity of the Angiotensin II AT2 Receptor Antagonist PD-123319: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of PD-123319, a selective antagonist of the Angiotensin II Type 2 (AT2) receptor, correlating its in vitro properties with its in vivo effects. Given the high degree of similarity in nomenclature and the prevalence of scientific literature on PD-123319, this guide proceeds under the assumption that the query regarding "PD-123497" was a typographical error. We will compare PD-123319 with other key modulators of the renin-angiotensin system, including the AT2 receptor agonist Compound 21 and the AT1 receptor antagonist Losartan, supported by experimental data.

Comparative Pharmacological Data

The following tables summarize the quantitative data for PD-123319 and its comparators, highlighting their in vitro binding affinities and functional activities, and their corresponding in vivo pharmacological effects.

Table 1: In Vitro Receptor Binding Affinities and Functional Activity

CompoundTarget ReceptorAssay TypeParameterValue (nM)Selectivity
PD-123319 AT2Radioligand BindingIC₅₀34[1][2][3][4]Highly selective for AT2 over AT1[5]
AT2Radioligand BindingIC₅₀6.9 (in bovine adrenal glomerulosa cells)[1][3][4]
AT1Radioligand BindingIC₅₀>10,000[1]
Compound 21 AT2Radioligand BindingKᵢ0.4[6]>25,000-fold vs AT1[6]
AT1Radioligand BindingKᵢ>10,000[6]
Losartan AT1Radioligand BindingpKᵢ7.17 ± 0.07[7]~1,000-fold for AT1 over AT2[5]
AT2Radioligand Binding-Low affinity[5]
Angiotensin II AT1 & AT2Radioligand Binding-High affinity for bothNon-selective[8]

Table 2: In Vivo Pharmacological Effects

CompoundAnimal ModelAdministration RouteDoseObserved Effect
PD-123319 Spontaneously Hypertensive Rats (SHR)Intravenous3 mg/kgImmediate, dose-dependent increase in Mean Arterial Pressure (MAP)[3]
Compound 21 Spontaneously Hypertensive Rats (SHR)Intravenous0.05 mg/kgReduction in mean arterial blood pressure[9]
Losartan Salt-restricted RatsOral10 mg/kg/daySignificant reduction in blood pressure[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of a test compound for the AT1 or AT2 receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected HEK-293 cells or tissues like rat adrenal gland).

  • Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).

  • Test compounds (PD-123319, Compound 21, Losartan).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of a test compound on the blood pressure of a hypertensive animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHR).

  • Test compounds (PD-123319, Compound 21, Losartan).

  • Vehicle control (e.g., saline).

  • Method for blood pressure measurement (e.g., tail-cuff method or telemetry).[11][12]

  • Apparatus for intravenous or oral administration.

Procedure:

  • Acclimatization: Acclimate the SHR to the experimental conditions and blood pressure measurement procedure to minimize stress-induced fluctuations.[13]

  • Baseline Measurement: Record the baseline blood pressure and heart rate of the animals before drug administration.

  • Drug Administration: Administer the test compound or vehicle control via the chosen route (e.g., intravenous injection or oral gavage).

  • Post-Dose Monitoring: Continuously or intermittently monitor blood pressure and heart rate for a defined period after administration.

  • Data Analysis: Calculate the change in blood pressure from the baseline for each animal and compare the effects of the test compound with the vehicle control group using appropriate statistical methods.

Mandatory Visualizations

Signaling Pathways

AT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds to G_protein Gαi/o AT2R->G_protein Activates SHP1 SHP-1 G_protein->SHP1 Activates NOS Nitric Oxide Synthase (NOS) G_protein->NOS Activates Antiproliferation Anti-proliferation SHP1->Antiproliferation NO Nitric Oxide (NO) NOS->NO Produces cGMP cGMP NO->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation

Caption: Angiotensin II AT2 Receptor Signaling Pathway.

Experimental Workflows

In_Vitro_Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: - Plot Competition Curve - Determine IC50/Ki quantify->analyze end End analyze->end

Caption: In Vitro Radioligand Binding Assay Workflow.

In_Vivo_BP_Measurement_Workflow start Start acclimate Acclimate SHR to Experimental Conditions start->acclimate baseline Measure Baseline Blood Pressure acclimate->baseline administer Administer Test Compound or Vehicle baseline->administer monitor Monitor Blood Pressure Post-Dose administer->monitor analyze Analyze Blood Pressure Changes and Compare Groups monitor->analyze end End analyze->end

Caption: In Vivo Blood Pressure Measurement Workflow.

Logical Relationships

IVIVC_Logical_Relationship cluster_invitro In Vitro cluster_invivo In Vivo binding_affinity Receptor Binding Affinity (IC50 / Ki) correlation In Vitro-In Vivo Correlation (IVIVC) Model binding_affinity->correlation functional_assay Functional Cellular Assay (e.g., second messenger) functional_assay->correlation pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) pk->correlation pd Pharmacodynamics (e.g., Blood Pressure Change) correlation->pd prediction Prediction of In Vivo Efficacy and Potency correlation->prediction

Caption: In Vitro to In Vivo Correlation Logical Framework.

References

Validating the lack of significant opioid receptor activity of (rel)-RSD 921

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of (rel)-RSD 921 Opioid Receptor Activity

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the opioid receptor activity of this compound against standard opioid receptor agonists and a non-opioid comparator. The data presented herein is intended to assist researchers, scientists, and drug development professionals in validating the lack of significant mu (µ) and delta (δ) opioid receptor activity of this compound, while acknowledging its moderate affinity for the kappa (κ) opioid receptor.

This compound is the (R,R)-enantiomer of the potent kappa opioid agonist PD-117302.[1] While the racemic mixture, (±)PD-117302, demonstrates high affinity and agonist activity at the kappa opioid receptor, its enantiomers exhibit distinct pharmacological profiles.[1][2][3][4] This guide focuses on the experimental data that substantiates the claim that this compound lacks significant activity at mu and delta opioid receptors, a critical consideration for its development as a therapeutic agent with a non-opioid primary mechanism of action, such as sodium channel blockade.[1]

Comparative Binding Affinity at Opioid Receptors

The following table summarizes the in vitro binding affinities (Ki or IC50 values) of this compound and comparator compounds at the mu, delta, and kappa opioid receptors. Lower values indicate higher binding affinity.

CompoundMu (µ) ReceptorDelta (δ) ReceptorKappa (κ) ReceptorPrimary Mechanism of Action
This compound IC50: 7.6 µM[1]Negligible effects[1]Ki: 0.2 µM; IC50: 0.4 µM[1]Sodium Channel Blocker[1]
(±)PD-117302 (racemate) Ki: 408 nM[2][3]No significant effect[2][3]Ki: 3.7 nM[2][3]Kappa Opioid Agonist[2][3][4]
DAMGO Ki: 1.14 - 1.5 nM[5][6]--Mu Opioid Agonist
DPDPE -Ki: 2.0 - 57.1 nM[6][7]-Delta Opioid Agonist
U-50,488H Ki: 370 nM[8]-Ki: 0.2 - 2.5 nM[8][9]Kappa Opioid Agonist
Lidocaine Not ReportedNot ReportedNot ReportedSodium Channel Blocker

Experimental Protocols

To validate the lack of significant opioid receptor activity, standardized in vitro assays are employed. These include radioligand binding assays to determine the affinity of a compound for the receptor and functional assays to measure the cellular response following receptor binding.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.[6]

Objective: To determine the inhibition constant (Ki) of this compound at mu, delta, and kappa opioid receptors.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.[6]

  • Radioligands:

    • µ-receptor: [³H]DAMGO[6]

    • δ-receptor: [³H]DPDPE[6]

    • κ-receptor: [³H]U-69,593[6]

  • Test Compound: this compound

  • Comparator Compounds: DAMGO, DPDPE, U-50,488H, Lidocaine

  • Non-specific Binding Control: Naloxone (B1662785) (10 µM)[6][7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4[10]

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[2]

  • Scintillation Counter [2]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-120 µg per well for tissue or 3-20 µg for cells.[10]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.[7]

    • Non-specific Binding: Unlabeled naloxone (10 µM), radioligand, and membrane suspension.[7]

    • Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[7][10]

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup_plate incubation Incubate at 30°C for 60 min setup_plate->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding determine_ic50 Determine IC50 from Competition Curve calc_specific_binding->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff determine_ic50->calc_ki

Caption: Workflow for Radioligand Competitive Binding Assay.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger involved in opioid receptor signaling. Mu and delta opioid receptors are coupled to inhibitory G-proteins (Gi), which inhibit adenylyl cyclase and decrease cAMP production.[12]

Objective: To determine if this compound acts as an agonist or antagonist at mu and delta opioid receptors by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the µ or δ opioid receptor.[2]

  • Agonist: A known receptor agonist (e.g., DAMGO for µ).[2]

  • Test Compound: this compound

  • cAMP Stimulator: Forskolin[12]

  • Phosphodiesterase Inhibitor: IBMX[12]

  • cAMP Assay Kit: (e.g., HTRF-based kit)[9]

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well plate and grow to confluency.[12]

  • Compound Preparation: Prepare serial dilutions of the test compound and a fixed concentration of a known agonist.

  • Assay:

    • Agonist Mode:

      • Pre-incubate cells with IBMX for 30 minutes.[12]

      • Add serial dilutions of the test compound.

      • Add forskolin (B1673556) to stimulate cAMP production and incubate for 15 minutes.[12]

    • Antagonist Mode:

      • Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes.[2]

      • Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist.[2]

      • Add forskolin and incubate.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the assay kit manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the test compound.

    • In agonist mode, a decrease in cAMP indicates agonism.

    • In antagonist mode, a reversal of the agonist-induced decrease in cAMP indicates antagonism.

    • Calculate EC50 (for agonists) or IC50 (for antagonists).

G cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate Receptor-Expressing Cells add_compounds Add Test Compound / Agonist plate_cells->add_compounds stimulate_camp Add Forskolin to Stimulate cAMP add_compounds->stimulate_camp incubation Incubate stimulate_camp->incubation lysis_detection Lyse Cells & Detect cAMP incubation->lysis_detection plot_data Plot cAMP vs. Log[Compound] lysis_detection->plot_data determine_activity Determine Agonist (EC50) or Antagonist (IC50) Activity plot_data->determine_activity

Caption: Workflow for cAMP Functional Assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the opioid receptor upon agonist binding, a key event in receptor desensitization and an alternative signaling pathway.[13]

Objective: To determine if this compound induces β-arrestin recruitment to the µ or δ opioid receptor.

Materials:

  • Cells: Engineered cell line co-expressing the opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment (e.g., PathHunter® cells).[13][14]

  • Agonist: A known receptor agonist (e.g., DAMGO).[13]

  • Test Compound: this compound

  • Assay Kit: with substrate and detection reagents.[13]

  • Luminometer [2]

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.[13]

  • Compound Addition: Add serial dilutions of the test compound to the wells.[13]

  • Incubation: Incubate the plate for 90 minutes at 37°C.[13]

  • Signal Development: Add detection reagents according to the manufacturer's protocol to generate a chemiluminescent signal.[13]

  • Signal Measurement: Read the luminescence using a plate luminometer.[13]

  • Data Analysis:

    • The luminescent signal is proportional to β-arrestin recruitment.

    • Plot the signal against the log concentration of the test compound.

    • Determine the EC50 and Emax (maximal response) for β-arrestin recruitment.

G cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate Engineered Cells add_compound Add Test Compound plate_cells->add_compound incubation Incubate for 90 min at 37°C add_compound->incubation add_reagents Add Detection Reagents incubation->add_reagents read_signal Read Luminescence add_reagents->read_signal plot_data Plot Signal vs. Log[Compound] read_signal->plot_data determine_recruitment Determine EC50 and Emax for β-Arrestin Recruitment plot_data->determine_recruitment

Caption: Workflow for β-Arrestin Recruitment Assay.

Conclusion

References

Lack of Enantiomer-Specific Data for PD117,302's Effects on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the effects of the individual enantiomers of PD117,302 on cardiac ion channels is not publicly available within the current body of scientific literature. Research has been conducted on the racemic mixture, identified as (±)-trans-N-methyl-N-[2-(l-pyrrolidinyl)-cyclohexyl]benzo[b]thiophene-4-acetamide, which demonstrates notable effects on cardiac sodium (Na+) and potassium (K+) channels. These effects are independent of its activity as a kappa-opioid receptor agonist.

The existing study on racemic PD117,302 indicates a dose-dependent prolongation of the P-R interval, QRS width, and Q-T interval on the electrocardiogram. This is attributed to the blockade of multiple cardiac ion channels, including peak Na+ current and both transient and sustained outward K+ currents. However, the specific contributions of the (+) and (-) enantiomers to these effects remain uninvestigated.

Comparative Analysis of Racemic PD117,302 on Cardiac Ion Channels

While enantiomer-specific data is unavailable, the following table summarizes the known effects of racemic PD117,302 on key cardiac ion channels.

Ion ChannelParameterEffect of Racemic PD117,302Concentration/Dose
Voltage-Gated Sodium Channel (Nav1.5) Peak Na+ CurrentReduction1-100 µM
Inactivation CurveHyperpolarizing Shift1-100 µM
Voltage-Gated Potassium Channels Transient Outward K+ Current (Ito)BlockadeNot specified
Sustained Outward K+ Current (Isus)BlockadeNot specified

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the effects of compounds like PD117,302 on cardiac ion channels.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology.

Objective: To measure the effect of PD117,302 enantiomers on the currents flowing through specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a heterologous system (e.g., HEK293 cells) or isolated cardiomyocytes.

Methodology:

  • Cell Preparation:

    • HEK293 cells are stably or transiently transfected with the cDNA encoding the alpha subunit of the target ion channel (e.g., KCNH2 for hERG, SCN5A for Nav1.5, CACNA1C for Cav1.2).

    • Alternatively, ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).

  • Recording Setup:

    • Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is pressed against the cell membrane.

    • Suction is applied to rupture the cell membrane, establishing a "whole-cell" configuration that allows control of the intracellular environment and measurement of the total current across the cell membrane.

  • Data Acquisition:

    • Specific voltage protocols are applied to the cell to elicit the current of interest. For example, for hERG, a depolarizing pulse is followed by a repolarizing step to elicit the characteristic tail current.

    • The baseline current is recorded before the application of the test compound.

    • The test compound (racemate or individual enantiomers of PD117,302) is then perfused at various concentrations, and the current is recorded at each concentration to determine the dose-response relationship.

  • Data Analysis:

    • The peak current amplitude is measured before and after drug application.

    • The percentage of current inhibition is calculated for each concentration.

    • The IC50 (half-maximal inhibitory concentration) is determined by fitting the concentration-response data to the Hill equation.

    • Other parameters such as changes in the voltage-dependence of activation and inactivation are also analyzed.

Action Potential Duration Recording in Isolated Cardiac Preparations

Objective: To assess the integrated effect of PD117,302 enantiomers on the cardiac action potential.

Methodology:

  • Tissue Preparation:

    • A suitable cardiac preparation, such as a papillary muscle or a Purkinje fiber, is dissected from an animal heart.

    • The preparation is mounted in an organ bath and superfused with oxygenated Tyrode's solution at a physiological temperature.

  • Recording:

    • The preparation is stimulated at a constant frequency.

    • A sharp glass microelectrode filled with 3 M KCl is used to impale a single cell to record the transmembrane action potential.

  • Drug Application and Measurement:

    • After recording a stable baseline action potential, the preparation is superfused with increasing concentrations of the test compound.

    • The action potential duration at 90% repolarization (APD90) is measured at each concentration.

    • Other parameters such as the maximum upstroke velocity (Vmax) and resting membrane potential are also recorded.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for ion channel analysis and the general concept of enantiomer-channel interaction.

experimental_workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture/Isolation (e.g., HEK293, Cardiomyocytes) patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp apd_recording Action Potential Duration Recording cell_culture->apd_recording compound_prep Compound Preparation (Racemate & Enantiomers) compound_prep->patch_clamp compound_prep->apd_recording dose_response Dose-Response Analysis (IC50 Calculation) patch_clamp->dose_response parameter_analysis Analysis of Electrophysiological Parameters (e.g., APD90, Vmax) apd_recording->parameter_analysis comparative_study Comparative Assessment of Enantiomer Effects dose_response->comparative_study parameter_analysis->comparative_study

Experimental workflow for cardiac ion channel analysis.

enantiomer_interaction cluster_enantiomers PD117,302 Enantiomers cluster_channel Cardiac Ion Channel (Chiral Environment) cluster_effects Differential Effects enantiomer_S (S)-Enantiomer ion_channel Binding Site enantiomer_S->ion_channel Fits well enantiomer_R (R)-Enantiomer enantiomer_R->ion_channel Poor fit high_affinity High Affinity Binding (Potent Blockade) ion_channel->high_affinity Leads to low_affinity Low Affinity Binding (Weak/No Blockade) ion_channel->low_affinity Leads to

Conceptual diagram of differential enantiomer-channel interaction.

Safety Operating Guide

Navigating the Disposal of (rel)-RSD 921: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of novel research compounds like (rel)-RSD 921 are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing explicit disposal protocols, a systematic and cautious approach must be adopted. This guide provides a comprehensive framework for the proper disposal of this compound, treating it as a potentially hazardous substance in line with best laboratory practices.

Chemical Identity of this compound

PropertyData
Synonyms PD-123497
CAS Number 114419-77-1[1]
Chemical Formula C21H28N2OS[1]
Molecular Weight 356.53 g/mol [1]
Description Sodium channel antagonist, potentially used as a local anesthetic agent.[1][2]
State Assumed to be a solid at room temperature.
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1]

Preliminary Hazard Assessment

Given that this compound is a bioactive compound designed to interact with biological systems (sodium channels), it must be handled with care.[2][3] In the absence of comprehensive toxicological data, it is prudent to assume the compound may be toxic, an irritant, or have other unknown hazardous properties. Therefore, it should be treated as a hazardous chemical waste.[4][5]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general guidelines for the disposal of novel or uncharacterized research chemicals and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.[4][5][6][7][8]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]

  • Solid Waste:

    • Collect pure, unused, or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.[5]

    • Contaminated consumables such as weighing boats, pipette tips, and centrifuge tubes should be collected in a designated, sealed hazardous waste bag or container.[5]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.[5]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5] For example, never mix oxidizing acids with organic compounds.[8]

  • Contaminated PPE:

    • Dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated and sealed hazardous waste bag.[5]

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safe disposal.[10]

  • All waste containers must be clearly labeled with the words "Hazardous Waste." [5]

  • The label must include the full chemical name: "this compound" and its CAS number: 114419-77-1 .[10]

  • List all constituents of the waste, including solvents and their approximate concentrations.[10]

  • Indicate the date when waste was first added to the container (accumulation start date).[10]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]

  • Ensure all waste containers are kept tightly sealed except when adding waste.[6][8]

  • Liquid waste containers should be placed in secondary containment to prevent spills.

Step 4: Disposal

  • Never dispose of this compound down the sink or in the regular trash.[6][8] Evaporation in a fume hood is also not an acceptable method of disposal.[6][8]

  • Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to arrange for pickup and disposal.[5][10]

  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal cluster_invalid Improper Disposal Routes (AVOID) start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, disposable coats) waste_type->ppe_waste PPE sink Sink Disposal waste_type->sink trash Regular Trash waste_type->trash evaporation Fume Hood Evaporation waste_type->evaporation collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_ppe Collect in Designated Sealed Waste Bag ppe_waste->collect_ppe label_container Label Container: 'Hazardous Waste' Full Chemical Name & CAS Constituents & Date collect_solid->label_container collect_liquid->label_container collect_ppe->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use Secondary Containment for Liquid Waste store_saa->secondary_containment keep_closed Keep Container Closed secondary_containment->keep_closed contact_ehs Contact Institutional EHS or Waste Vendor for Pickup keep_closed->contact_ehs end End: Proper Disposal via Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of the novel research chemical this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(rel)-RSD 921
Reactant of Route 2
Reactant of Route 2
(rel)-RSD 921

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.